molecular formula C5H3N3O5 B127967 3,5-Dinitro-4-hydroxypyridine CAS No. 10425-71-5

3,5-Dinitro-4-hydroxypyridine

Cat. No.: B127967
CAS No.: 10425-71-5
M. Wt: 185.09 g/mol
InChI Key: PUHTYORYOUQZEB-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-hydroxypyridine, also known as 3,5-Dinitro-4-hydroxypyridine, is a useful research compound. Its molecular formula is C5H3N3O5 and its molecular weight is 185.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dinitro-4-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitro-4-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHTYORYOUQZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908877
Record name 3,5-Dinitropyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-71-5
Record name 3,5-Dinitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10425-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitro-4-hydroxypyridine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dinitro-4-hydroxypyridine, a prominent member of the dinitropyridine class of heterocyclic compounds, stands as a molecule of significant interest to the scientific community. Its unique structural features, characterized by an electron-deficient pyridine ring bearing two nitro groups and a hydroxyl substituent, impart a distinct reactivity profile. This guide offers a comprehensive exploration of its chemical structure, physicochemical properties, synthesis, and reactivity. Dinitropyridines are recognized as valuable precursors for a range of functional materials, including energetic compounds, agrochemicals, and biologically active agents with potential therapeutic applications.[1] This document serves as a technical resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, providing foundational knowledge and practical insights into this versatile chemical entity.

Chemical Structure and Physicochemical Properties

3,5-Dinitro-4-hydroxypyridine is systematically known as 3,5-dinitro-1H-pyridin-4-one.[2] The presence of the hydroxyl group at the C4 position introduces the possibility of keto-enol tautomerism, coexisting as both 3,5-Dinitro-4-hydroxypyridine and its pyridone tautomer. The pyridone form is often favored due to the aromatic stabilization of the pyridine ring.

Molecular Structure

The structural arrangement of 3,5-Dinitro-4-hydroxypyridine is a key determinant of its chemical behavior. The electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution within the pyridine ring, affecting its reactivity and the acidity of the hydroxyl proton.

Caption: Molecular Structure of 3,5-Dinitro-4-hydroxypyridine.

Physicochemical Data

A summary of the key physicochemical properties of 3,5-Dinitro-4-hydroxypyridine is provided in the table below. These properties are essential for its handling, purification, and application in various chemical processes.

PropertyValueSource
IUPAC Name 3,5-dinitro-1H-pyridin-4-one[2]
CAS Number 10425-71-5[3][4]
Molecular Formula C5H3N3O5[2][5]
Molecular Weight 185.09 g/mol [5]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
XLogP (Predicted) 0.2[2]

Synthesis of 3,5-Dinitro-4-hydroxypyridine

The primary route for the synthesis of 3,5-Dinitro-4-hydroxypyridine involves the direct nitration of 4-hydroxypyridine.[1] This electrophilic aromatic substitution reaction requires potent nitrating agents due to the deactivated nature of the pyridine ring.

Synthetic Rationale

The synthesis leverages the reactivity of 4-hydroxypyridine towards electrophiles. The hydroxyl group is an activating, ortho-, para-directing group, which facilitates the introduction of nitro groups at the 3 and 5 positions. A strong acid medium, typically a mixture of concentrated nitric acid and sulfuric acid, is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the inherent electron deficiency of the pyridine ring. The sulfuric acid also serves to protonate the nitric acid, promoting the formation of the nitronium ion, and acts as a dehydrating agent.

SynthesisWorkflow Start 4-Hydroxypyridine Reaction Electrophilic Nitration Start->Reaction Reagents Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Reagents->Reaction Workup Reaction Quenching (e.g., pouring onto ice) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product 3,5-Dinitro-4-hydroxypyridine Purification->Product

Sources

A Comprehensive Guide to the Synthesis of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 3,5-dinitro-4-hydroxypyridine from 4-hydroxypyridine. Tailored for researchers and professionals in chemical and pharmaceutical development, this guide moves beyond a simple recitation of steps to explore the mechanistic underpinnings, strategic considerations, and critical safety protocols inherent in this advanced nitration reaction.

Introduction: The Strategic Value of Dinitrated Pyridines

4-Hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone, is a foundational heterocyclic compound.[1][2] The introduction of nitro groups onto its scaffold dramatically alters its electronic properties and provides synthetic handles for further functionalization. The target molecule, 3,5-dinitro-4-hydroxypyridine, serves as a high-value intermediate in the development of energetic materials, agrochemicals, and novel pharmaceuticals, where polynitrated aromatic systems are often key pharmacophores or precursors.[3][4]

The synthesis is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. However, the pyridine ring's inherent electron-deficient nature presents a significant challenge, making direct nitration more difficult than with carbocyclic aromatics like benzene.[5][6] This guide will illuminate how the activating influence of the 4-hydroxy group overcomes this barrier, enabling a controlled and efficient double nitration.

Part 1: The Mechanistic Landscape of Pyridine Nitration

The Engine of Nitration: In Situ Generation of the Nitronium Ion

The nitration of aromatic compounds requires a highly potent electrophile, as the stable aromatic ring is a relatively weak nucleophile.[7] While nitric acid is the source of the nitro group, it is not electrophilic enough on its own to react efficiently with most aromatic systems. The addition of a stronger acid, typically concentrated sulfuric acid, is the critical step in generating the true reactive species: the nitronium ion (NO₂⁺).[8][9]

The process unfolds in two stages:

  • Protonation: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.

  • Dehydration: The protonated intermediate readily loses a molecule of water, a stable leaving group, to form the linear and highly electrophilic nitronium ion.[7]

This "mixed acid" approach is a standard and powerful tool for aromatic nitration.[8][10]

Caption: Experimental workflow for the synthesis of 3,5-dinitro-4-hydroxypyridine.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the final product is a critical final step.

Expected Product Profile
PropertyValueSource
Compound Name 3,5-Dinitro-4-hydroxypyridine or 3,5-Dinitro-1H-pyridin-4-one[11]
CAS Number 10425-71-5[12][13]
Molecular Formula C₅H₃N₃O₅[11][14]
Molecular Weight 185.09 g/mol [11]
Appearance Yellow crystalline solid[15]
Recommended Analytical Techniques
  • Melting Point: A sharp melting point, compared to literature values, is a good indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show two singlets in the aromatic region, corresponding to the magnetically equivalent protons at C2 and C6.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for O-H stretching, N-H stretching (from the pyridone tautomer), C=O stretching, and strong asymmetric and symmetric stretches for the NO₂ groups.

  • Mass Spectrometry: To confirm the molecular weight of the compound. [11]

Conclusion

The synthesis of 3,5-dinitro-4-hydroxypyridine is an accessible yet advanced laboratory procedure that highlights fundamental principles of electrophilic aromatic substitution on heterocyclic systems. The success of the synthesis hinges on a thorough understanding of the reaction mechanism and, most importantly, an unwavering commitment to rigorous safety protocols. The powerful activating nature of the 4-hydroxy group efficiently directs the double nitration, yielding a valuable chemical intermediate. By following the detailed guidelines presented, researchers can confidently and safely produce this compound for further investigation and application.

References

  • The mechanism of nitration of aromatic compounds - A YouTube video explaining the generation of the nitronium ion and its attack on an arom
  • Process for the nitration of aromatic compounds - US5763697A - A Google Patents document describing the industrial use of mixed acids for nitr
  • Process for the nitration of aromatic compounds (1996)
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - An article detailing the mechanism of nitration and the form
  • Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet - A safety data sheet from Columbus Chemical outlining the hazards of mixed acid.
  • Aromatic Nitration - An overview of aromatic nitration from BYJU'S, noting the exothermic n
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet - A safety data sheet from Columbus Chemical detailing the hazards of a sulfuric/nitric acid mixture.
  • Sulfuric Acid vs. Nitric Acid: Which Is Better for Your Purposes? - An article from Lab Pro Inc. comparing the hazards of sulfuric and nitric acid.
  • Which is more dangerous, nitric acid or sulfuric acid? - A Quora discussion on the comparative dangers of nitric and sulfuric acids.
  • Pyridine Safety Information - A safety document outlining hazards and handling procedures for pyridine.
  • 3,5-dinitro-4-hydroxypyridine (C5H3N3O5)
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide - A detailed experimental procedure for a related pyridine nitr
  • Double nitration of 4‐hydroxypyridine 1.
  • Student safety sheets 21 Nitric(V)
  • Pyridine MSDS - Actylis Lab Solutions - A Material Safety D
  • Pyridine - Safety Data Sheet - A safety data sheet for pyridine detailing handling and storage.
  • 12 Safety Precautions To Follow When Handling Pyridine - A guide from Post Apple Scientific on safely handling pyridine.
  • Pyridine Safety Data Sheet - Lab Alley - A detailed SDS for pyridine
  • 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733 - PubChem - The main PubChem d
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - A document from Benchchem discussing the challenges of pyridine nitr
  • Propose a mechanism for nitration of pyridine at the 4-position...
  • (PDF)
  • 4-nitropyridine synthesis requested - A chemistry discourse on The Hive discussing the synthesis of nitropyridines.
  • What is the synthesis process of 4-Hydroxypyridine? - A guide from Guidechem on the synthesis of 4-hydroxypyridine.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - A YouTube video discussing the challenges and methods for pyridine nitr
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • 3,5-DINITRO-4-HYDROXYPYRIDINE | 10425-71-5 - ChemicalBook entry for the target compound.
  • 3,5-DINITRO-4-HYDROXYPYRIDINE CAS 10425-71-5 - Warshel Chemical Ltd. product page.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - An ACS publication on strategies for pyridine nitr
  • Process for preparing 4-hydroxypyridines - EP2585436B1 - A Google Patents document for preparing 4-hydroxypyridines.
  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - A ResearchGate article detailing the characterization of a dinitro heterocyclic compound.
  • 4-Hydroxypyridine synthesis - A ChemicalBook entry detailing a synthesis method for 4-hydroxypyridine.
  • 4-Pyridone - Wikipedia - Wikipedia article on 4-pyridone, discussing its tautomerism with 4-hydroxypyridine.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3,5-Dinitro-4-hydroxypyridine (CAS 10425-71-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances and the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. Our approach is grounded in established spectroscopic principles and comparative analysis with related molecular structures, offering field-proven insights into the causality behind experimental choices and data interpretation.

The Critical Role of Tautomerism in Analysis

A foundational aspect of understanding the spectroscopic behavior of 3,5-Dinitro-4-hydroxypyridine is the concept of tautomerism. This molecule exists in a state of equilibrium between two forms: the enol tautomer (3,5-Dinitro-4-hydroxypyridine) and the keto tautomer (3,5-Dinitro-1H-pyridin-4-one).

For 4-hydroxypyridine and its derivatives, the equilibrium overwhelmingly favors the pyridone (keto) form in most solvents and in the solid state.[1][2][3] This preference is attributed to the aromaticity of the pyridone ring and the presence of a strong carbon-oxygen double bond (C=O).[3] The charge-separated resonance form of the pyridone is significantly more stable than that of the hydroxypyridine form.[4] The presence of two strongly electron-withdrawing nitro groups at the 3 and 5 positions is expected to further stabilize the pyridone tautomer by delocalizing the positive charge on the nitrogen atom. Therefore, all subsequent spectroscopic analysis will be based on the assumption that 3,5-Dinitro-1H-pyridin-4-one is the predominant tautomer .

Caption: Tautomeric equilibrium of 3,5-Dinitro-4-hydroxypyridine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 3,5-Dinitro-1H-pyridin-4-one, with a molecular formula of C₅H₃N₃O₅, the expected monoisotopic mass is approximately 185.0073 g/mol .[5][6]

Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺186.0145
[M+Na]⁺207.9965
[M-H]⁻183.9999
[M+NH₄]⁺203.0411
[M+K]⁺223.9704
[M]⁺185.0067

Data sourced from PubChem predictions.[5]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 3,5-Dinitro-1H-pyridin-4-one in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Positive Ion Mode:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to +3.5 to +4.5 kV.

    • Optimize nebulizer gas pressure and drying gas flow rate and temperature to achieve a stable spray.

    • Acquire data in the m/z range of 50-500.

  • Negative Ion Mode:

    • Switch the polarity of the instrument.

    • Set the capillary voltage to -3.0 to -4.0 kV.

    • Re-optimize source parameters for stable signal.

    • Acquire data in the same m/z range.

Causality Behind Experimental Choices: ESI is the preferred ionization technique for this molecule due to its polar nature, which allows for efficient formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions in solution. High-resolution instrumentation is crucial for accurate mass determination, enabling confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Dinitro-1H-pyridin-4-one is expected to be dominated by signals from the N-H, C=O, C=C, and NO₂ groups.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Weak
C=O Stretch (Pyridone)1640 - 1680Strong
C=C Stretch (Aromatic Ring)1580 - 1620Medium
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1340 - 1380Strong
C-N Stretch1200 - 1350Medium

Interpretation: The presence of a strong absorption band around 1650 cm⁻¹ for the C=O stretch, coupled with an N-H stretch above 3100 cm⁻¹, would be strong evidence for the dominance of the pyridone tautomer. The two strong bands for the nitro groups are also highly characteristic.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid 3,5-Dinitro-1H-pyridin-4-one powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Causality Behind Experimental Choices: ATR is a modern, rapid, and reproducible technique for solid samples that requires minimal sample preparation compared to traditional methods like KBr pellets. It ensures good quality spectra with minimal effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy

Due to the symmetry of the 3,5-Dinitro-1H-pyridin-4-one molecule, the two protons at the C2 and C6 positions are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5Singlet (s)2HH-2, H-6
~12.0 - 14.0Broad Singlet1HN-H

Interpretation: The protons at C2 and C6 are significantly deshielded due to the strong electron-withdrawing effects of the adjacent nitro groups and the overall electron-deficient nature of the pyridine ring. The N-H proton is expected to be a broad signal at a very downfield chemical shift, which is characteristic of amide protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170 - 175C-4 (C=O)
~145 - 150C-3, C-5
~135 - 140C-2, C-6

Interpretation: The C4 carbon, being part of the carbonyl group, will be the most downfield signal. The C3 and C5 carbons, directly attached to the nitro groups, will also be significantly downfield. The C2 and C6 carbons will appear at a relatively upfield position compared to the other ring carbons.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5-Dinitro-1H-pyridin-4-one and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve high homogeneity.

    • Acquire the spectrum using a standard pulse program (e.g., zg30). A spectral width of ~16 ppm and a sufficient number of scans (e.g., 16) should be used.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Causality Behind Experimental Choices: DMSO-d₆ is an excellent solvent for many polar organic compounds and will readily dissolve the pyridone tautomer. High-field NMR provides superior resolution, which is essential for unambiguous spectral interpretation.

Hypothetical Synthetic Pathway

While various methods exist for the synthesis of substituted pyridines[7], a plausible route to 3,5-Dinitro-4-hydroxypyridine involves the direct nitration of 4-hydroxypyridine. This is analogous to the synthesis of other dinitropyridines.[8]

synthesis cluster_workflow Synthetic Workflow start 4-Hydroxypyridine reagent Fuming HNO₃ / H₂SO₄ start->reagent product 3,5-Dinitro-4-hydroxypyridine reagent->product

Caption: A plausible synthetic route for 3,5-Dinitro-4-hydroxypyridine.

Disclaimer: This proposed synthesis involves highly corrosive and reactive materials and should only be attempted by trained professionals with appropriate safety precautions.

Conclusion

The spectroscopic characterization of 3,5-Dinitro-4-hydroxypyridine is fundamentally dictated by its existence as the 3,5-Dinitro-1H-pyridin-4-one tautomer. This structural understanding is key to accurately predicting and interpreting its MS, IR, and NMR spectra. This guide provides a robust framework for researchers to approach the analysis of this and structurally related compounds, emphasizing the synergy between theoretical knowledge and practical experimental methodology.

References

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]

  • Wikipedia. 4-Pyridone. Available at: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

  • Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Available at: [Link]

  • PubChemLite. 3,5-dinitro-4-hydroxypyridine (C5H3N3O5). Available at: [Link]

  • Defense Technical Information Center. Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. Available at: [Link]

  • PubChem. 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733. Available at: [Link]

  • PubChem. CID 160490056 | C14H8N4O14. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0274501). Available at: [Link]

  • ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. Available at: [Link]

  • Warshel Chemical Ltd. 3,5-DINITRO-4-HYDROXYPYRIDINE CAS 10425-71-5. Available at: [Link]

  • precisionFDA. 3,5-DINITRO-1H-PYRIDIN-4-ONE. Available at: [Link]

  • Chemical-Suppliers. 3,5-DINITRO-4-HYDROXYPYRIDINE | CAS 10425-71-5. Available at: [Link]

  • ResearchGate. Fig. S4. IR spectrum for 3,5-dinitrosalicylic acid. Available at: [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.

Sources

CAS number 10425-71-5 properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dinitro-4-hydroxypyridine (CAS 10425-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-4-hydroxypyridine, identified by CAS number 10425-71-5, is a specialty chemical primarily utilized in research and development settings.[1] Its availability is often geared towards early-stage discovery, positioning it as a unique building block in the synthesis of novel compounds. This guide provides a comprehensive overview of its known properties and safety data, compiled to assist researchers in its safe handling and potential application.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 10425-71-5[2][3][4]
Synonyms 3,5-Dinitro-pyridin-4-ol[3]
Molecular Formula C5H3N3O5
Molecular Weight 185.097
Physical State Solid[2]
Appearance Data not available[2]
Odor Data not available[2]
Solubility Data not available[2]
Persistence and Degradability Data not available[2]
Toxicity to Microorganisms Data not available[2]

Synthesis and Potential Applications

While specific synthesis routes for 3,5-Dinitro-4-hydroxypyridine are not detailed in the available literature, analogous compounds such as 4-Hydroxy-3-nitropyridine are typically synthesized through the nitration of the corresponding hydroxypyridine precursor.[5] This process generally involves a nitrating mixture of concentrated sulfuric and nitric acids under controlled conditions.[5]

The applications for 3,5-Dinitro-4-hydroxypyridine are not extensively documented, but its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[5] Pyridine derivatives are a well-established class of compounds in drug discovery.[1]

Safety and Handling

Given the limited toxicological data, 3,5-Dinitro-4-hydroxypyridine should be handled with the utmost care, assuming it to be hazardous. The following safety protocols are derived from available Safety Data Sheets (SDS) and general best practices for handling nitroaromatic compounds.[3][6]

Hazard Identification and Precautionary Statements

It is crucial to obtain special instructions before use and not handle the compound until all safety precautions have been read and understood.[6]

  • Eye Contact : May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

  • Skin Contact : May cause skin irritation or an allergic skin reaction. Wash with plenty of soap and water if contact occurs. If irritation or a rash develops, seek medical attention. Contaminated clothing should be washed before reuse.[6]

  • Inhalation : Avoid breathing dust, fume, gas, mist, vapors, or spray. If inhaled, remove the person to fresh air and keep comfortable for breathing.[6]

  • Ingestion : If swallowed, seek immediate medical advice. Do not induce vomiting.[6]

Personal Protective Equipment (PPE) and Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3]

Storage and Disposal
  • Storage : Store in a secure, locked-up location.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Workflow for Safe Handling of 3,5-Dinitro-4-hydroxypyridine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & Understand Hazards prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experimentation handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Approved Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: A flowchart illustrating the essential steps for the safe handling of 3,5-Dinitro-4-hydroxypyridine, from preparation to disposal.

Conclusion

3,5-Dinitro-4-hydroxypyridine (CAS 10425-71-5) is a research chemical with limited publicly available data on its physical, chemical, and toxicological properties. Therefore, a cautious and safety-first approach is paramount when handling this compound. Researchers should adhere strictly to the safety guidelines outlined in the available SDS and implement robust laboratory safety practices. While its specific applications are not well-defined, its structure as a dinitro-substituted hydroxypyridine suggests potential as a building block in synthetic chemistry, particularly for the development of novel pharmaceutical or agrochemical agents.

References

  • Scribd. (n.d.). Pharmaceutical. Retrieved from [Link]

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). Buy 3,5-Dinitro-4-hydroxypyridine. Retrieved from [Link]

  • (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • (n.d.). Pyridines - Custom chemicals & building blocks product catalogue. Retrieved from [Link]

  • PubChem. (n.d.). N-Desethyl Milnacipran. Retrieved from [Link]

  • PubChem. (n.d.). Isopropalin. Retrieved from [Link]

  • PubChem. (n.d.). N-Desethylisotonitazene. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-4-hydroxypyridine is a heterocyclic organic compound of interest in various fields of chemical research. A thorough understanding of its physical properties, namely its melting point and solubility, is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the standard methodologies for the experimental determination of these critical parameters. While specific experimental data for 3,5-Dinitro-4-hydroxypyridine is not extensively reported in publicly available literature, this guide offers a framework for its characterization, drawing on established principles of physical organic chemistry and data from structurally related compounds. The protocols detailed herein are designed to yield high-fidelity data, ensuring the scientific rigor required in research and development.

Introduction: The Significance of Physical Properties in Compound Characterization

The physical properties of a molecule are a direct manifestation of its structure, including bond polarity, intermolecular forces, and crystal lattice energy. For a compound like 3,5-Dinitro-4-hydroxypyridine, the presence of nitro groups, a hydroxyl group, and the pyridine ring creates a unique combination of electronic and steric features that dictate its behavior.

  • Melting Point: The temperature at which a compound transitions from a solid to a liquid provides a crucial indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[1] This property is also an indicator of the strength of the crystal lattice.

  • Solubility: The extent to which a compound dissolves in a particular solvent is governed by the "like dissolves like" principle.[2] The polarity of both the solute and the solvent, as well as the potential for hydrogen bonding, are key determinants. Solubility data is critical for reaction setup, purification via crystallization, and the formulation of bioactive compounds.

This guide will provide detailed, field-proven protocols for the determination of these two key physical properties for 3,5-Dinitro-4-hydroxypyridine.

Predicted Physicochemical Properties of 3,5-Dinitro-4-hydroxypyridine

While experimental data is sparse, computational models can provide estimations of the physical properties of 3,5-Dinitro-4-hydroxypyridine. These predictions are useful for initial experimental design.

PropertyPredicted Value/InformationSource
Molecular Formula C₅H₃N₃O₅PubChem[3]
Molecular Weight 185.09 g/mol PubChem[3]
CAS Number 10425-71-5ChemicalBook[4]
Predicted XlogP 0.2PubChemLite[5]
Predicted Density 1.69 g/cm³GIHI CHEMICALS CO.

The presence of two nitro groups, which are strongly electron-withdrawing, and a hydroxyl group capable of hydrogen bonding, suggests that 3,5-Dinitro-4-hydroxypyridine is a polar molecule. The pyridine nitrogen also contributes to its polarity and can act as a hydrogen bond acceptor.

Melting Point Determination: A Self-Validating Protocol

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[6] The capillary method is the standard and most widely accepted technique.

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be a fine, homogenous powder to ensure uniform heat transfer within the capillary tube.[6] Coarse crystals can lead to inefficient packing and a broader melting range. Complete dryness is essential, as residual solvent will act as an impurity, depressing the melting point.

  • Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical for an accurate determination. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. An initial rapid determination can be performed to find an approximate melting point, followed by a more careful measurement.[1]

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard melting point apparatus.

  • Sample Preparation:

    • Ensure the 3,5-Dinitro-4-hydroxypyridine sample is completely dry, ideally by drying under vacuum.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[6]

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed column of 2-3 mm in height is ideal.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run to get an estimate.

    • For an accurate measurement, begin heating at a rate that will bring the temperature to about 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point). The recorded melting point should be reported as a range.

  • Purity Assessment:

    • A sharp melting range (≤ 1°C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

    • A mixed melting point determination can be used to confirm the identity of a compound. If a sample is mixed with a known pure standard of the same compound, the melting point will not be depressed.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Range (T1-T2) Observe->Record SolubilityWorkflow cluster_organic Test Organic Solvents cluster_aqueous Test Aqueous Solutions Start Start with 25 mg of Compound AddWater Add 0.75 mL Water Start->AddWater ObserveWater Observe AddWater->ObserveWater Soluble Soluble ObserveWater->Soluble Yes Insoluble Insoluble/Slightly Soluble ObserveWater->Insoluble No TestEthanol Test Ethanol Insoluble->TestEthanol TestDMSO Test DMSO Insoluble->TestDMSO TestToluene Test Toluene Insoluble->TestToluene TestHCl Test 5% HCl Insoluble->TestHCl TestNaOH Test 5% NaOH Insoluble->TestNaOH

Caption: Logical Flow for Solubility Testing.

Conclusion

References

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Massachusetts. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Lumen Learning. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitro-4-hydroxypyridine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dinitro-4-hydroxypyridine (C5H3N3O5). Retrieved from [Link]

  • GIHI CHEMICALS CO.,LTD. (n.d.). Buy 3,5-Dinitro-4-hydroxypyridine. Retrieved from [Link]

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The Enigmatic Pathway: A Technical Guide to the Nitration of 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a heterocyclic scaffold is a cornerstone of medicinal chemistry, unlocking avenues for novel pharmacophores and synthetic handles. 4-Hydroxypyridine, a privileged structure in numerous biologically active compounds, presents a unique case for electrophilic nitration. Its electronic properties, governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen, create a nuanced reactivity profile that demands a thorough mechanistic understanding for predictable and efficient synthesis. This guide provides an in-depth exploration of the mechanism, regioselectivity, and practical considerations for the nitration of 4-hydroxypyridine, tailored for professionals in the chemical sciences.

The Dichotomy of Reactivity: Pyridine vs. Phenol

Conversely, phenol is highly activated towards electrophilic substitution. The hydroxyl group is a powerful ortho-, para-director, donating electron density into the benzene ring and stabilizing the arenium ion intermediate. This dichotomy sets the stage for the unique reactivity of 4-hydroxypyridine, where the activating hydroxyl group must overcome the inherent deactivation of the pyridine ring.

Tautomerism: The Decisive Factor in Reactivity

A critical aspect governing the reactivity of 4-hydroxypyridine is its existence in a tautomeric equilibrium with 4-pyridone. While often depicted in the hydroxyl form, the equilibrium generally favors the pyridone tautomer. This equilibrium is highly solvent and pH-dependent.

Caption: Tautomeric equilibrium of 4-hydroxypyridine and 4-pyridone.

The predominant tautomer under nitrating conditions (typically strongly acidic) will dictate the course of the reaction. The 4-pyridone form, with its cross-conjugated system, presents a different electronic landscape for an incoming electrophile compared to the aromatic 4-hydroxypyridine.

The Mechanism of Nitration: An Electrophilic Aromatic Substitution

The nitration of 4-hydroxypyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.[3]

The Role of the Hydroxyl Group: Activation and Directing Effects

The hydroxyl group at the C4 position is a potent activating group, donating electron density into the pyridine ring through resonance. This activation is crucial for overcoming the inherent electron-deficient nature of the pyridine nucleus. The resonance structures of 4-hydroxypyridine show increased electron density at the C3 and C5 positions (ortho to the hydroxyl group), making these sites the most susceptible to electrophilic attack.

Caption: Resonance structures of 4-hydroxypyridine showing activation at C3 and C5.

Step-by-Step Mechanism

The nitration mechanism can be delineated as follows:

  • Generation of the Nitronium Ion: In a mixture of concentrated nitric and sulfuric acids, nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-system of the 4-hydroxypyridine ring attacks the nitronium ion. This attack preferentially occurs at the electron-rich C3 or C5 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base in the reaction medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the pyridine ring, yielding the final product, 3-nitro-4-hydroxypyridine.

Caption: General mechanism for the nitration of 4-hydroxypyridine.

Regioselectivity: The Predominance of 3-Nitration

The primary product of the mononitration of 4-hydroxypyridine is 3-nitro-4-hydroxypyridine . This high regioselectivity is a direct consequence of the powerful directing effect of the hydroxyl group, which overrides the deactivating effect of the ring nitrogen. Attack at the C3 and C5 positions is electronically favored due to the stabilization of the positive charge in the sigma complex by the adjacent hydroxyl group.

Under forcing conditions, dinitration can occur, leading to the formation of 3,5-dinitro-4-hydroxypyridine .[4] The initial nitro group is a deactivating group, making the second nitration more difficult to achieve.

Experimental Protocol: A Practical Approach

The following is a representative experimental procedure for the nitration of 4-hydroxypyridine. Note: This protocol should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Concentration
4-HydroxypyridineC₅H₅NO95.10-
Fuming Nitric AcidHNO₃63.01>90%
Concentrated Sulfuric AcidH₂SO₄98.0898%
IceH₂O18.02-
Sodium BicarbonateNaHCO₃84.01Saturated Solution
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid. Maintain the temperature below 10 °C during the addition.

  • Addition of 4-Hydroxypyridine: To the cooled nitrating mixture, add 4-hydroxypyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the nitration of 4-hydroxypyridine.

Conclusion and Future Perspectives

The nitration of 4-hydroxypyridine is a classic example of how activating and deactivating groups on an aromatic ring influence the outcome of an electrophilic substitution reaction. The powerful ortho-directing effect of the hydroxyl group successfully overcomes the deactivation of the pyridine ring, leading to a highly regioselective synthesis of 3-nitro-4-hydroxypyridine. A thorough understanding of the underlying mechanistic principles, particularly the role of tautomerism and the stability of the sigma complex, is paramount for optimizing reaction conditions and achieving high yields of the desired product.

Future research in this area may focus on developing milder and more environmentally benign nitration methods, potentially utilizing solid acid catalysts or alternative nitrating agents to circumvent the use of mixed acids. Furthermore, a deeper computational and experimental investigation into the tautomeric equilibrium under various reaction conditions would provide invaluable insights for fine-tuning the reactivity and selectivity of this important transformation.

References

  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora. (2013). Retrieved from [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (n.d.). Retrieved from [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022). Retrieved from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (1995). Retrieved from [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved from [Link]

  • Unprecedented orientation in the nitration of certain 3-pyridinols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]

  • 4-nitropyridine synthesis requested , Hive Chemistry Discourse. (n.d.). Retrieved from [Link]

  • Double nitration of 4‐hydroxypyridine 1. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023). Retrieved from [Link]

  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • 1 NITRATION - vpscience.org. (n.d.). Retrieved from [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (2006). Retrieved from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (n.d.). Retrieved from [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1970). Retrieved from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (n.d.). Retrieved from [Link]

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  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (n.d.). Retrieved from [Link]

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The Ascendant Role of Dinitropyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide to Their Application and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, with its derivatives forming the basis of numerous therapeutic agents.[1] Among these, dinitropyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the medicinal chemistry of dinitropyridine derivatives, offering a comprehensive overview of their synthesis, mechanisms of action, and burgeoning therapeutic applications. We will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, supported by a critical analysis of structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and in-vitro evaluation of these compounds, designed to empower researchers in their drug discovery endeavors.

Introduction: The Dinitropyridine Core - A Nexus of Reactivity and Bioactivity

The dinitropyridine moiety, characterized by a pyridine ring substituted with two nitro groups, is a highly versatile scaffold in medicinal chemistry. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is a key asset in the synthesis of diverse libraries of dinitropyridine derivatives, allowing for the facile introduction of various pharmacophores to modulate biological activity.[2]

Beyond their synthetic utility, dinitropyridine derivatives are recognized as valuable precursors for a range of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[2] The inherent bioactivity of the dinitropyridine core, coupled with its synthetic tractability, makes it a focal point of contemporary drug discovery programs.

Therapeutic Landscapes of Dinitropyridine Derivatives

The unique physicochemical properties of dinitropyridine derivatives have led to their exploration in a multitude of therapeutic areas. This section will highlight their most significant applications, elucidating the underlying mechanisms of action where known.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Dinitropyridine derivatives have demonstrated considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A notable mechanism of action for some pyridine derivatives is the induction of cell cycle arrest and apoptosis.[4] For instance, certain pyridine and pyridone derivatives have been shown to induce G2/M phase arrest in liver and breast cancer cells through a p53-p21-mediated pathway, coupled with the upregulation of JNK to trigger apoptosis.[4]

Furthermore, dinitropyridine and related pyridine scaffolds have been investigated as inhibitors of various protein kinases that are critical for cancer progression. These include:

  • Cyclin-Dependent Kinases (CDKs): Certain pyridine derivatives have shown inhibitory activity against CDK2, a key regulator of the cell cycle.[6]

  • Polo-like Kinase 1 (PLK1): Novel imidazopyridine derivatives have been designed as potent and selective PLK1 inhibitors, demonstrating antitumor efficacy in preclinical models.[7]

  • Receptor Tyrosine Kinases (RTKs): Pyridine-containing compounds have been developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are crucial for tumor angiogenesis and growth.[8]

  • Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamide analogues have emerged as potent HPK1 inhibitors, representing a promising strategy for cancer immunotherapy.[9]

The ability of dinitropyridine derivatives to engage with such a diverse array of cancer-relevant targets underscores their potential as a versatile platform for the development of novel oncology therapeutics.

G DNP Dinitropyridine Derivative Kinase Protein Kinase (e.g., CDK2, VEGFR-2) DNP->Kinase Inhibition Apoptosis Apoptosis DNP->Apoptosis Induction Pathway Downstream Signaling Pathway Kinase->Pathway Phosphorylation Cascade Proliferation Cell Proliferation Pathway->Proliferation Stimulation

Caption: Dinitropyridine derivatives can inhibit protein kinases, disrupting signaling pathways that promote cell proliferation and inducing apoptosis.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Dinitropyridine derivatives have shown potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[10][11]

One of the key microbial targets identified for certain pyridone derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[11] Inhibition of this enzyme leads to the disruption of bacterial DNA synthesis and ultimately cell death. The broad-spectrum potential of these compounds is highlighted by their activity against both Gram-positive and Gram-negative bacteria.[10]

Neuroprotection: Combating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease present a significant and growing healthcare challenge. The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and protein aggregation, calls for multitargeted therapeutic strategies.[12][13] Dihydropyridine derivatives, closely related to dinitropyridines, have shown promise in this area.

These compounds can exhibit a range of neuroprotective effects, including:

  • Antioxidant and Anti-inflammatory Properties: They can scavenge reactive oxygen and nitrogen species, mitigating oxidative stress, and possess anti-inflammatory capabilities.[12]

  • GSK-3β Inhibition: Some derivatives can inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[12][13]

  • Calcium Channel Blockade: They can block L-type voltage-dependent calcium channels, helping to regulate calcium homeostasis, which is often dysregulated in neurodegenerative conditions.[12][13]

The ability of these compounds to address multiple pathological pathways simultaneously makes them attractive candidates for the development of disease-modifying therapies for neurodegenerative disorders.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of dinitropyridine derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. A thorough understanding of SAR is therefore crucial for the rational design of potent and selective therapeutic agents.[14]

For antiproliferative activity, the following general trends have been observed:[14]

  • Electron-donating and hydrogen-bonding groups: The presence and positions of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.

  • Carbonyl groups: The inclusion of a carbonyl group (-C=O) can also contribute to increased potency.

  • Halogens and bulky groups: Conversely, the introduction of halogen atoms or bulky substituents often leads to a decrease in antiproliferative activity.

These observations provide a valuable framework for medicinal chemists to fine-tune the properties of dinitropyridine scaffolds to optimize their therapeutic potential.

Experimental Protocols: From Synthesis to In-Vitro Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of a key dinitropyridine intermediate and the subsequent in-vitro evaluation of its derivatives for anticancer activity. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Synthesis of 2-Chloro-3,5-dinitropyridine

2-Chloro-3,5-dinitropyridine is a versatile starting material for the synthesis of a wide array of dinitropyridine derivatives.[15] The following protocol is a general guideline for its preparation.

Materials:

  • 2-Aminopyridine

  • Fuming nitric acid

  • Sulfuric acid

  • Sodium nitrite

  • Hydrochloric acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Appropriate glassware and safety equipment

Procedure:

  • Nitration of 2-Aminopyridine: Carefully add 2-aminopyridine to a mixture of fuming nitric acid and sulfuric acid at low temperature (typically 0-5 °C). The reaction is highly exothermic and requires strict temperature control.

  • Formation of 2-Amino-3,5-dinitropyridine: After the initial reaction, the mixture is typically stirred for several hours at a slightly elevated temperature to ensure complete nitration.

  • Diazotization: The resulting 2-amino-3,5-dinitropyridine is then diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperature.

  • Sandmeyer Reaction: The diazonium salt is subsequently treated with a chlorinating agent, such as a solution of cuprous chloride in hydrochloric acid, to yield 2-chloro-3,5-dinitropyridine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and petroleum ether.[16]

Causality: The two-step nitration is necessary to introduce the nitro groups at the 3 and 5 positions. The subsequent diazotization and Sandmeyer reaction provide a reliable method for replacing the amino group with a chlorine atom, yielding the desired versatile intermediate.

G Start 2-Aminopyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 2-Amino-3,5-dinitropyridine Nitration->Intermediate1 Diazotization Diazotization (NaNO2/HCl) Intermediate1->Diazotization Intermediate2 Diazonium Salt Diazotization->Intermediate2 Sandmeyer Sandmeyer Reaction (CuCl/HCl) Intermediate2->Sandmeyer Product 2-Chloro-3,5-dinitropyridine Sandmeyer->Product Purification Purification Product->Purification

Caption: A schematic representation of the synthetic route to 2-chloro-3,5-dinitropyridine.

In-Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dinitropyridine derivatives in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Causality: This assay provides a quantitative measure of a compound's ability to impair cellular metabolic activity, which is a reliable indicator of cytotoxicity. The use of appropriate controls ensures the validity and reproducibility of the results.

G Seeding Cell Seeding (96-well plate) Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation1 Incubation (48-72 hours) Treatment->Incubation1 MTT MTT Addition Incubation1->MTT Incubation2 Incubation (2-4 hours) MTT->Incubation2 Solubilization Formazan Solubilization (DMSO or SDS) Incubation2->Solubilization Reading Absorbance Reading (570 nm) Solubilization->Reading Analysis Data Analysis (IC50 Calculation) Reading->Analysis

Caption: A step-by-step workflow for determining the in-vitro cytotoxicity of dinitropyridine derivatives using the MTT assay.

Concluding Remarks and Future Perspectives

Dinitropyridine derivatives represent a rich and underexplored territory in medicinal chemistry. Their inherent reactivity, coupled with a broad spectrum of biological activities, positions them as a highly attractive scaffold for the development of novel therapeutics. The insights into their anticancer, antimicrobial, and neuroprotective potential presented in this guide are intended to serve as a catalyst for further research and innovation in this exciting field. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of new dinitropyridine-based drug candidates. As our understanding of the complex interplay between chemical structure and biological function continues to evolve, it is anticipated that dinitropyridine derivatives will play an increasingly significant role in addressing unmet medical needs.

References

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A Technical Guide to 3,5-Dinitro-4-hydroxypyridine: A Versatile Precursor for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Polynitropyridine Framework

In the continuous pursuit of advanced energetic materials that offer a superior balance of performance, stability, and insensitivity, heterocyclic compounds have emerged as a cornerstone of modern research.[1][2] Among these, polynitropyridines represent a promising class of compounds, valued as precursors for a wide array of applications, including explosives, agrochemicals, and biologically active agents.[3][4] The pyridine ring, when functionalized with multiple nitro groups, provides a robust scaffold with a high heat of formation, density, and a favorable oxygen balance—all critical attributes for energetic materials.[2]

This guide focuses on a key derivative within this class: 3,5-Dinitro-4-hydroxypyridine, also known as 3,5-dinitro-1H-pyridin-4-one.[5] Its unique chemical architecture, featuring two energy-rich nitro groups and a reactive hydroxyl group, establishes it as a highly versatile intermediate for the synthesis of next-generation energetic salts and other derivatives. We will explore the synthesis of this precursor, its fundamental properties, and the methodologies to convert it into a family of energetic materials with tailored performance characteristics.

PART 1: Synthesis and Properties of the Core Precursor

The foundational step in utilizing 3,5-Dinitro-4-hydroxypyridine is its efficient synthesis and characterization. The most common and direct route involves the double nitration of 4-hydroxypyridine (4-pyridone).

Causality in Synthesis: The Rationale for Mixed Acid Nitration

The direct nitration of the pyridine ring is notoriously difficult due to the ring's electron-deficient nature, which is further deactivated by the protonation of the ring nitrogen under strongly acidic conditions. However, the hydroxyl group at the 4-position in 4-hydroxypyridine activates the ring towards electrophilic substitution. The use of a potent nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is essential. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the pyridine ring's inherent resistance to nitration and achieve dinitration at the 3 and 5 positions.[6]

Experimental Protocol: Synthesis of 3,5-Dinitro-4-hydroxypyridine

This protocol describes a representative lab-scale synthesis adapted from established nitration procedures for pyridine derivatives.[3][4][6]

Materials:

  • 4-Hydroxypyridine (C₅H₅NO)

  • Fuming Nitric Acid (HNO₃, 90%+)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to maintain a temperature below 10°C.

  • Slowly add fuming nitric acid dropwise to the cooled sulfuric acid with continuous stirring. The temperature must be strictly controlled during this exothermic addition.

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add 4-hydroxypyridine in small portions.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90°C and maintain it for several hours to ensure complete dinitration. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove residual acids.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield pure 3,5-Dinitro-4-hydroxypyridine.

  • Dry the final product under vacuum.

Visualizing the Synthesis Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Hydroxypyridine 4-Hydroxypyridine DNHP 3,5-Dinitro-4-hydroxypyridine 4-Hydroxypyridine->DNHP Double Nitration (80-90°C) MixedAcid Fuming HNO₃ / Conc. H₂SO₄

Caption: Synthesis of 3,5-Dinitro-4-hydroxypyridine via double nitration.

Physicochemical Properties of the Core Precursor

The fundamental properties of 3,5-Dinitro-4-hydroxypyridine are summarized below.

PropertyValueSource(s)
Chemical Name 3,5-Dinitro-4-hydroxypyridine[7]
Synonym 3,5-dinitro-1H-pyridin-4-one[5]
CAS Number 10425-71-5[8]
Molecular Formula C₅H₃N₃O₅[5][7]
Molecular Weight 185.09 g/mol [9]
Appearance Light brown to off-white powder[10]
Purity Typically >98% after recrystallization[8]

PART 2: Transformation into High-Performance Energetic Materials

The true utility of 3,5-Dinitro-4-hydroxypyridine lies in its function as a versatile platform for creating a diverse range of energetic materials, primarily through the formation of energetic salts.

The Energetic Salt Strategy

The hydroxyl group in 3,5-Dinitro-4-hydroxypyridine is acidic due to the electron-withdrawing effects of the two nitro groups and the pyridine ring. This allows for straightforward deprotonation to form the 3,5-dinitro-4-hydroxypyridinate anion. This anion can then be combined with various nitrogen-rich, energetic cations (such as ammonium, hydrazinium, guanidinium, etc.) through simple neutralization or metathesis reactions.[11]

This salt formation strategy is a cornerstone of modern energetic materials design for several reasons:

  • Enhanced Density: Salt formation often leads to more efficient crystal packing, resulting in higher densities, which is a critical factor for detonation performance.

  • Improved Thermal Stability: The ionic nature of these salts generally imparts greater thermal stability compared to their neutral organic precursors.

  • Tunable Sensitivity: By carefully selecting the cation, the sensitivity of the resulting energetic material to impact and friction can be finely tuned. Nitrogen-rich cations can contribute to a higher gas volume upon decomposition while maintaining or even reducing sensitivity.[11]

Experimental Protocol: General Synthesis of Energetic Salts

Materials:

  • 3,5-Dinitro-4-hydroxypyridine

  • Selected Cation Source (e.g., Guanidine Carbonate, Hydrazine Hydrate, Ammonium Hydroxide)

  • Solvent (e.g., Water, Ethanol)

  • Acid for neutralization if starting from a basic cation source (e.g., HCl)

Procedure (Neutralization Method):

  • Dissolve 3,5-Dinitro-4-hydroxypyridine in a suitable solvent (e.g., hot water or ethanol).

  • In a separate container, prepare a solution of the desired nitrogen-rich base (e.g., guanidine, aminoguanidine).

  • Slowly add the basic solution to the 3,5-Dinitro-4-hydroxypyridine solution with stirring.

  • The corresponding salt will precipitate out of the solution, often upon cooling.

  • Filter the solid product, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

  • Dry the energetic salt product under vacuum.

Visualizing the Energetic Salt Formation

G cluster_precursor Precursor cluster_reagents Reagents cluster_product Product DNHP 3,5-Dinitro-4-hydroxypyridine (Acid) Salt Energetic Salt DNHP->Salt Neutralization or Metathesis Cation Nitrogen-Rich Base (e.g., Guanidine)

Sources

Methodological & Application

Application Note & Protocol: High-Purity Recovery of 3,5-Dinitro-4-hydroxypyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the purification of 3,5-Dinitro-4-hydroxypyridine using the recrystallization technique. The purity of this compound is paramount for its downstream applications in medicinal chemistry, materials science, and as a key synthetic intermediate. This guide moves beyond a simple set of instructions to explain the fundamental principles and critical decision-making processes involved, ensuring researchers can achieve high purity and yield. The protocol emphasizes a systematic approach to solvent selection, a detailed step-by-step purification workflow, and robust safety procedures.

Introduction: The Rationale for Purification

3,5-Dinitro-4-hydroxypyridine is a substituted nitropyridine derivative whose utility in research and development is directly linked to its purity. Impurities, often residual starting materials or by-products from its synthesis, can interfere with subsequent reactions, alter biological activity, or compromise the structural integrity of final materials.

Recrystallization is a powerful and economical purification technique for crystalline solids.[1] It operates on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon controlled cooling, the target compound's solubility decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[2][3][4] This guide establishes a self-validating system for achieving optimal purification of 3,5-Dinitro-4-hydroxypyridine.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is foundational to developing a safe and effective purification protocol.

Table 1: Physicochemical Data for 3,5-Dinitro-4-hydroxypyridine

PropertyValueSource(s)
CAS Number 10425-71-5[5]
Molecular Formula C₅H₃N₃O₅[6][7]
Molecular Weight 185.09 g/mol [6]
Appearance Typically a solid powderN/A
Predicted XlogP 0.2[6]
InChIKey PUHTYORYOUQZEB-UHFFFAOYSA-N[6]
Critical Safety Considerations

Nitroaromatic compounds warrant careful handling. While specific toxicological data for 3,5-Dinitro-4-hydroxypyridine is not extensively detailed, the precautionary principles for related nitropyridine and dinitro compounds must be strictly followed.

  • Hazard Profile: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation/damage.[8][9] May cause respiratory irritation.[8][9]

  • Handling: All manipulations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves at all times.[9][10]

  • Thermal Stability: Dinitro compounds can be thermally sensitive. Avoid excessive heating or rapid temperature changes. Use a heating mantle with a stirrer or a water/oil bath for controlled heating.

The Core of Recrystallization: Solvent Selection

The success of this entire protocol hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for 3,5-Dinitro-4-hydroxypyridine—meaning low solubility at room temperature but high solubility at its boiling point.[1][2]

Theoretical Basis for Solvent Choice

The structure of 3,5-Dinitro-4-hydroxypyridine—containing a polar pyridine ring, a hydrogen-bonding hydroxyl group, and two strongly electron-withdrawing nitro groups—suggests that polar solvents will be most effective. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[11] Therefore, polar protic solvents like water, ethanol, and methanol, or polar aprotic solvents like acetone, are logical starting points.

Protocol: Small-Scale Solvent Screening

This empirical testing phase is mandatory to identify the optimal solvent system before committing the bulk of the crude material.

  • Preparation: Place approximately 20-30 mg of crude 3,5-Dinitro-4-hydroxypyridine into several labeled small test tubes.

  • Room Temperature Test: To each tube, add a different test solvent (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate) dropwise, swirling after each addition. A suitable solvent will not dissolve the compound at room temperature.[12] Discard any solvents that readily dissolve the compound.

  • High-Temperature Test: For the remaining candidates, gently heat the test tubes in a water bath. Add more of the respective solvent in small portions until the solid just dissolves. A good solvent will dissolve the compound completely at or near its boiling point.

  • Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Evaluation: The best solvent is the one that dissolves the compound when hot and from which a large quantity of crystalline solid precipitates upon cooling. Note the quality and form of the crystals.

For this compound, an ethanol/water or methanol/water solvent system is often effective, where the compound is dissolved in the alcohol, and water is added as an anti-solvent to induce crystallization.[3]

Experimental Workflow: Bulk Purification

This protocol assumes a suitable solvent has been identified from the screening process described in Section 3.2.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Place Crude Compound in Erlenmeyer Flask AddSolvent Add Minimum Amount of Boiling Solvent Start->AddSolvent 1. Dissolution HotFilt Hot Filtration (If Insoluble Impurities Present) AddSolvent->HotFilt Cooling Slow Cooling to Room Temp, then Ice Bath HotFilt->Cooling 2. Crystallization VacFilt Vacuum Filtration (Buchner Funnel) Cooling->VacFilt 3. Isolation Wash Wash Crystals with Ice-Cold Solvent VacFilt->Wash Dry Dry Purified Crystals (Desiccator/Vacuum Oven) Wash->Dry 4. Drying End Pure Crystalline Product Dry->End

Diagram 1: Step-by-step workflow for the recrystallization of 3,5-Dinitro-4-hydroxypyridine.

Step-by-Step Methodology
  • Dissolution: Place the crude 3,5-Dinitro-4-hydroxypyridine in an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate beaker, bring the chosen recrystallization solvent to a boil. Add the minimum amount of the hot solvent to the Erlenmeyer flask to create a slurry. Heat the flask on a stirrer hotplate and continue adding small portions of the boiling solvent until the solid is completely dissolved.

    • Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution upon cooling, which maximizes the recovery yield.[1][2] An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contaminants from entering.

  • Decolorization (Optional): If the solution is colored and the pure product is known to be colorless or lightly colored, colored impurities may be present. Allow the solution to cool slightly, then add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. It should never be added to a boiling solution, as this can cause violent bumping.

  • Hot Filtration (Conditional): This step is necessary if insoluble impurities or activated charcoal are present. Set up a second, pre-heated Erlenmeyer flask. Place a stemless or short-stemmed funnel with fluted filter paper on top. Pour the hot solution quickly through the filter paper.

    • Causality: Pre-heating the apparatus prevents the solution from cooling prematurely, which would cause the desired compound to crystallize on the filter paper, reducing the yield.[2][12]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow, ordered process of crystal lattice formation is more selective and effectively excludes smaller impurity molecules.[2][4] Rapid cooling can trap impurities within the crystal lattice.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter flask. Once the majority of the solvent (mother liquor) has been pulled through, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

    • Causality: Washing with ice-cold solvent removes any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals. Using cold solvent minimizes the loss of the purified product, which has some slight solubility even at low temperatures.

  • Drying: Transfer the filter cake to a watch glass and allow it to air-dry, or for more efficient drying, place it in a desiccator under vacuum or in a vacuum oven at a modest temperature (e.g., 40-50 °C). Dry to a constant weight.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Gently boil off a portion of the solvent to increase the concentration and allow it to cool again.
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, causing it to melt rather than dissolve. / Solution is supersaturated.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent before cooling again. Alternatively, select a different solvent with a lower boiling point.
Low Product Recovery Too much solvent was used. / Crystals were washed with room temperature solvent. / Premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always wash with ice-cold solvent. Ensure filtration apparatus is adequately pre-heated.
Crystals Appear Impure Cooling was too rapid. / The chosen solvent is not effective at separating the specific impurities present.Allow the solution to cool more slowly. Re-crystallize the product a second time, potentially using a different solvent system identified during screening.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization. Journal of Chemical Education, 53(3), 185. [Link]

  • University of California, Los Angeles, Chemistry Department. Recrystallization. [Link]

  • Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 29(9), 720-726. [Link]

  • Hase, S., & Ikenaka, T. (1987). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry, 101(1), 295-298. [Link]

  • Google Patents. (2010).
  • Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
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Mastering the Separation: A Detailed Guide to Column Chromatography of Dinitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the purification of dinitropyridines using column chromatography. Dinitropyridines are a significant class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their inherent polarity and the frequent co-occurrence of positional isomers present unique challenges in achieving high purity. This guide elucidates the fundamental principles and provides actionable protocols to overcome these purification hurdles.

The Challenge of Purifying Dinitropyridines

The purification of dinitropyridines is often complicated by several factors:

  • High Polarity: The presence of two electron-withdrawing nitro groups and a nitrogen atom within the aromatic ring imparts significant polarity to dinitropyridine molecules. This can lead to strong interactions with polar stationary phases, resulting in poor separation and peak tailing.[1]

  • Isomeric Complexity: Synthetic routes to dinitropyridines can often yield a mixture of positional isomers, which may have very similar polarities, making their separation challenging.[3][4]

  • Basicity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can interact with acidic sites on common stationary phases like silica gel, leading to peak tailing and reduced resolution.[1]

  • Solubility: While generally soluble in organic solvents, the solubility of dinitropyridines can vary significantly depending on the solvent and the specific isomer, impacting sample loading and elution.[5]

This guide will address these challenges by providing a systematic approach to developing a robust column chromatography method, from selecting the appropriate stationary and mobile phases to optimizing the elution process.

Foundational Principles: Stationary and Mobile Phase Selection

The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. For dinitropyridines, normal-phase chromatography is typically the method of choice.[6]

Stationary Phase: Taming the Polar Nature

The stationary phase is the solid adsorbent packed into the column.[7] For the separation of polar dinitropyridines, the following stationary phases are most relevant:

  • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its high polarity, affordability, and versatility.[8] However, the acidic nature of silanol groups (Si-OH) on the silica surface can lead to strong interactions with the basic pyridine nitrogen, causing peak tailing.[1] This can often be mitigated by the addition of a basic modifier to the mobile phase.

  • Alumina (Al₂O₃): Alumina is another polar stationary phase that can be used for the purification of dinitropyridines. It is available in acidic, neutral, and basic forms, offering more flexibility in controlling interactions with the analyte. Basic alumina can be particularly useful for purifying basic compounds like pyridines to minimize peak tailing.

  • Bonded Phases (e.g., Amino, Cyano): These are silica gels that have been chemically modified with functional groups like aminopropyl (-NH₂) or cyanopropyl (-CN).[8] Amino-bonded phases are weakly basic and can be effective in reducing the interaction with the pyridine nitrogen, leading to improved peak shape. Cyano-bonded phases offer a different selectivity and can be useful for separating isomers.

Table 1: Comparison of Stationary Phases for Dinitropyridine Purification

Stationary PhasePolarityAdvantagesDisadvantages
Silica Gel HighHigh loading capacity, low cost, wide availability.Acidic nature can cause peak tailing with basic compounds.
Alumina HighAvailable in acidic, neutral, and basic forms, offering pH control.Can be more reactive than silica, potentially causing sample degradation.
Amino-bonded Silica MediumReduces peak tailing for basic compounds.Lower loading capacity than unmodified silica.
Cyano-bonded Silica Low-MediumOffers alternative selectivity for isomer separation.Can be less robust than silica or alumina.
Mobile Phase: The Elution Powerhouse

The mobile phase, or eluent, is the solvent system that carries the sample through the stationary phase.[9] In normal-phase chromatography, a non-polar solvent is used to dissolve the sample and a more polar solvent is added to control the elution.[6] The choice of mobile phase is critical for achieving good separation.

A systematic approach to mobile phase selection begins with Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to screen different solvent systems and determine the optimal conditions for column chromatography.[8] The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[8]

Table 2: Common Solvents for Normal-Phase Chromatography of Polar Compounds

SolventPolarity IndexRole in Mobile PhaseNotes
Hexane/Heptane 0.1Non-polar baseGood for dissolving non-polar impurities.
Toluene 2.4Non-polar baseCan offer different selectivity than alkanes.
Dichloromethane 3.1Intermediate polarityA good starting point for many separations.
Diethyl Ether 2.8Polar modifierVolatile and can be a fire hazard.
Ethyl Acetate 4.4Polar modifierA versatile and commonly used polar solvent.[10]
Acetone 5.1Polar modifierA stronger polar solvent than ethyl acetate.
Methanol 5.1Strong polar modifierUsed in small percentages to elute highly polar compounds.[10]

For dinitropyridines, a common starting point for TLC analysis is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve the desired separation.

To counteract the basicity of the pyridine ring and prevent peak tailing on silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine , is often added to the mobile phase (typically 0.1-1% by volume).[11]

Experimental Protocols

This section provides a step-by-step guide to the purification of dinitropyridines using flash column chromatography, a technique that uses pressure to accelerate the solvent flow and improve separation efficiency.[12]

Part 1: Method Development with Thin Layer Chromatography (TLC)

Before performing a column separation, it is essential to determine the optimal solvent system using TLC.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • UV lamp for visualization

Procedure:

  • Prepare the TLC Chamber: Line the inside of the developing chamber with filter paper and add the chosen solvent system. Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot the Plate: Dissolve a small amount of the crude dinitropyridine mixture in a suitable solvent (e.g., dichloromethane). Using a capillary spotter, apply a small spot of the solution onto the baseline of the TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (dinitropyridines are typically UV-active).

  • Optimize the Solvent System: Analyze the separation. If the spots are too high on the plate (high Rf), the mobile phase is too polar. If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Adjust the solvent ratio and re-run the TLC until the desired compound has an Rf of 0.25-0.35 and is well-separated from impurities.[8] Consider adding 0.5% triethylamine to the mobile phase if significant streaking is observed.

Part 2: Flash Column Chromatography Protocol

Once an optimal solvent system is identified, you can proceed with the column purification.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (the optimized solvent system from TLC)

  • Crude dinitropyridine sample

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

Figure 1: Workflow for the purification of dinitropyridines by flash column chromatography.

  • Column Packing:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude dinitropyridine mixture in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

    • If the separation is challenging, a gradient elution can be employed. This involves starting with a less polar mobile phase and gradually increasing the polarity by adding more of the polar solvent. This can help to elute more strongly retained compounds.[13]

  • Monitoring and Analysis:

    • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

    • Develop the TLC plate in the optimized solvent system to identify the fractions containing the pure desired product.

    • Combine the fractions that contain the pure dinitropyridine.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified dinitropyridine.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Dinitropyridine Purification

IssuePossible CauseSolution
Peak Tailing/Streaking Strong interaction of the basic pyridine nitrogen with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] Consider using neutral or basic alumina, or an amino-bonded stationary phase.
Poor Separation of Isomers Isomers have very similar polarities.Optimize the mobile phase composition extensively using TLC. Try different solvent systems (e.g., dichloromethane/ethyl acetate vs. toluene/acetone). Consider using a cyano-bonded phase for alternative selectivity.[3]
Compound Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of a very polar solvent like methanol can be added.
Cracked Column Bed Improper packing or solvent changes that are too abrupt.Ensure the silica gel is packed as a uniform slurry. When running a gradient, change the solvent composition gradually.

Conclusion

The successful purification of dinitropyridines by column chromatography is an achievable goal with a systematic and well-informed approach. By carefully selecting the stationary and mobile phases, utilizing TLC for method development, and employing proper column packing and elution techniques, researchers can effectively overcome the challenges posed by the polarity and basicity of these important compounds. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the efficient isolation of high-purity dinitropyridines, facilitating their use in further research and development.

References

  • ResearchGate. (n.d.). Nitro Compounds and Small Molecule Libraries. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Available at: [Link]

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  • PubMed. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Available at: [Link]

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  • Google Patents. (n.d.). CN103420904A - Method for preparing 2,4-diaminopyridine.
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  • Google Patents. (n.d.). US6307054B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
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  • IJNRD. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. Available at: [Link]

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  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available at: [Link]

  • NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available at: [Link]

  • PubMed. (2011). Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2025). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns | Request PDF. Available at: [Link]

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  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Available at: [Link]

  • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Available at: [Link]

  • CORE. (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Available at: [Link]

  • PubMed. (2018). A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes. Available at: [Link]

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Application Notes & Protocols: Leveraging 3,5-Dinitro-4-hydroxypyridine for Advanced Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, with numerous FDA-approved drugs containing this heterocycle.[1][2] The functionalization of the pyridine ring is therefore of paramount importance. Nucleophilic Aromatic Substitution (SNAr) offers a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic systems. This guide provides a detailed exploration of 3,5-Dinitro-4-hydroxypyridine as a versatile precursor for SNAr reactions. We delve into the underlying principles, provide validated protocols for the activation of the precursor to its highly reactive chloro-derivative, and outline a general procedure for its subsequent reaction with various nucleophiles, offering researchers a robust platform for the synthesis of complex, functionalized pyridine derivatives.

The Principle: Activating the Pyridine Ring for SNAr

Nucleophilic Aromatic Substitution is fundamentally different from its electrophilic counterpart. Instead of an electron-rich ring attacking an electrophile, SNAr involves a nucleophile attacking an electron-poor aromatic ring.[3] The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[4]

For an SNAr reaction to be efficient, two key conditions must be met:

  • Presence of a Good Leaving Group: Typically a halide.

  • Ring Activation: The aromatic ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[5]

The 3,5-dinitropyridine system is exceptionally well-suited for this transformation. The pyridine nitrogen atom itself is electron-withdrawing, which reduces the electron density of the ring. This effect is dramatically amplified by the two nitro groups. Crucially, their placement at the 3- and 5-positions (ortho and para to the reaction center at C4) allows for effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate, significantly lowering the activation energy of the reaction.[6]

Figure 1: SNAr mechanism on 3,5-Dinitro-4-chloropyridine.

Activation Protocol: From Hydroxypyridine to Chloropyridine

While 3,5-Dinitro-4-hydroxypyridine is the stable starting material, the hydroxyl group (-OH) is a notoriously poor leaving group for SNAr reactions. Therefore, the first critical step is its conversion into a highly efficient leaving group, typically a chloride (-Cl), to generate the reactive substrate: 3,5-Dinitro-4-chloropyridine.[7][8] This transformation is reliably achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃). A similar procedure is effective for the chlorination of related hydroxynitropyridines.[9]

Protocol 2.1: Synthesis of 3,5-Dinitro-4-chloropyridine

Warning: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • 3,5-Dinitro-4-hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Dinitro-4-hydroxypyridine (1.0 eq).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe. Add a catalytic amount of DMF (1-2 drops).

    • Causality Note: POCl₃ is a powerful chlorinating agent for hydroxyl groups on heterocyclic rings. The large excess ensures the reaction goes to completion. DMF acts as a catalyst to form a Vilsmeier-Haack type intermediate, which facilitates the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature, then carefully pour it slowly over a stirred mixture of crushed ice and water. This must be done with extreme caution in a fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral or slightly basic (pH ~7-8). This will neutralize the acidic environment.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 3,5-Dinitro-4-chloropyridine, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethanol or by flash column chromatography.

General Protocol for SNAr with Diverse Nucleophiles

With the activated 3,5-Dinitro-4-chloropyridine in hand, the SNAr reaction can be performed with a wide variety of nucleophiles. The following protocol provides a general framework that can be adapted for amines, thiols, and alcohols.

SNAr_Workflow start Start reagents Combine 3,5-Dinitro-4-chloropyridine, Nucleophile, Base, and Solvent start->reagents reaction Heat reaction mixture (e.g., 60-100 °C) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT, perform aqueous workup/extraction monitor->workup Complete purify Dry organic layer and concentrate. Purify via chromatography or recrystallization. workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for SNAr reactions.
Protocol 3.1: SNAr with an Amine Nucleophile

Materials:

  • 3,5-Dinitro-4-chloropyridine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard workup and purification reagents.

Procedure:

  • Setup: In a dry reaction vessel, dissolve 3,5-Dinitro-4-chloropyridine (1.0 eq) and the amine nucleophile (1.1 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq).

    • Causality Note: The base serves two purposes: it deprotonates the nucleophile if it has an acidic proton (like a thiol or some secondary amines) and neutralizes the HCl that is formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like K₂CO₃ or DIPEA is preferred to avoid competing reactions.

  • Reaction: Stir the mixture at an elevated temperature (typically 60-100 °C). The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Scope and Data

The high degree of activation of the 3,5-Dinitro-4-chloropyridine substrate allows for successful SNAr reactions with a broad range of nucleophiles. Below is a representative table summarizing typical conditions and outcomes.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Expected Yield
Primary Amines BenzylamineK₂CO₃DMF60-80High (>85%)
Secondary Amines MorpholineDIPEAMeCN80Very High (>90%)
Anilines 4-MethoxyanilineK₂CO₃DMSO100-120Moderate-High (60-85%)
Thiols ThiophenolK₂CO₃DMF25-50Very High (>95%)
Alcohols/Phenols PhenolK₂CO₃/Cs₂CO₃DMF80-100Moderate (50-75%)

Note: Yields are estimates and will vary based on the specific substrate and precise reaction conditions.

Applications in Drug Development

Pyridine derivatives are privileged structures in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their presence in numerous natural products and synthetic drugs.[10] The ability to rapidly and efficiently introduce diverse functionalities onto the pyridine core using the SNAr methodology described here is of significant value. The resulting amino-, ether-, and thioether-linked pyridine compounds serve as key building blocks for constructing libraries of novel molecules for screening against various biological targets, from kinases to proteases, in the quest for new therapeutic agents.[2][11]

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (NIH). [Link]

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  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • 3,5-Dinitro-4-hydroxypyridine. National Institutes of Health (NIH) - PubChem. [Link]

  • 3,5-DINITRO-4-HYDROXYPYRIDINE CAS 10425-71-5. Warshel Chemical Ltd. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

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Application Notes & Protocols: The Reaction of 3,5-Dinitro-4-hydroxypyridine with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 4-Amino-3,5-dinitropyridine Scaffolds

3,5-Dinitro-4-hydroxypyridine, which exists in tautomeric equilibrium with 3,5-dinitro-1H-pyridin-4-one, is a highly activated heterocyclic compound.[1] Its strategic importance lies in its susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The pyridine ring, inherently electron-deficient, is rendered exceptionally electrophilic by the presence of two powerful electron-withdrawing nitro groups at the C3 and C5 positions. This electronic arrangement facilitates the displacement of the C4 hydroxyl group by a variety of nucleophiles, most notably amines.

The reaction provides a direct and efficient route to synthesize 4-amino-3,5-dinitropyridine derivatives. These products are not merely synthetic curiosities; they are valuable intermediates and pharmacophores in drug discovery and materials science. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[2] The resulting amino-dinitropyridine core can be further elaborated, for instance, by reducing the nitro groups to create diaminopyridines, which are precursors to fused heterocyclic systems like imidazo[4,5-b]pyridines—a class of compounds with demonstrated biological activities, including potential as kinase inhibitors.[3][4] This guide provides an in-depth analysis of the reaction mechanism, practical experimental considerations, and detailed protocols for its successful implementation.

The SNAr Mechanism: An Electronically Driven Pathway

The reaction of 3,5-dinitro-4-hydroxypyridine with amines proceeds via a classical bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[5][6] This process is distinct from SN1 or SN2 reactions and is characteristic of highly electron-poor aromatic systems.

Pillars of the Mechanism:

  • Activation: The pyridine ring is inherently π-deficient. This effect is dramatically amplified by the two nitro groups (-NO₂) positioned ortho and para (relative to the C4 position) to the hydroxyl leaving group. These groups powerfully withdraw electron density from the ring by both inductive and resonance effects, making the carbon atoms, particularly C4, highly electrophilic and susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack & Meisenheimer Complex Formation: An amine, acting as the nucleophile, attacks the electron-deficient C4 carbon. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Charge Stabilization: The negative charge of the Meisenheimer complex is not localized. It is effectively delocalized across the ring and, crucially, onto the oxygen atoms of the two nitro groups through resonance. This stabilization is the primary reason why SNAr reactions are favored on nitro-substituted aromatic rings.

  • Elimination & Re-aromatization: The reaction concludes with the expulsion of the leaving group (hydroxide, -OH) and the collapse of the intermediate. This step restores the energetically favorable aromatic system, yielding the final 4-amino-3,5-dinitropyridine product.

Figure 1: SNAr Mechanism on 3,5-Dinitro-4-hydroxypyridine

Experimental Design: The "Why" Behind the Protocol

A successful synthesis relies on understanding the causality behind each experimental choice. The protocol described below is a self-validating system where each parameter is optimized for efficiency and yield.

  • Amine Selection: The nucleophilicity of the amine is paramount.

    • Primary Aliphatic Amines (e.g., Benzylamine, n-Butylamine): These are strong nucleophiles and generally react readily, often at room temperature or with gentle heating, to give high yields.[7]

    • Secondary Aliphatic Amines (e.g., Morpholine, Piperidine): Also highly reactive, but steric hindrance can play a more significant role compared to primary amines, potentially requiring slightly more forcing conditions.[7]

    • Aromatic Amines (e.g., Aniline): These are significantly weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, higher temperatures and longer reaction times are typically required.[7]

  • Solvent System: The solvent influences nucleophile reactivity and reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice.[6][8] They effectively solvate cations but poorly solvate the anionic nucleophile (or the neutral amine), leaving its reactivity intact. Their high boiling points also allow for a wide range of reaction temperatures.

    • Alcohols (Ethanol, Isopropanol): Can be used but may participate in side reactions or solvate the amine, slightly reducing its nucleophilicity. They are often used when the reaction requires a proton source or when used in combination with a base.[7]

  • Role of a Base: While the reaction can proceed without a base, its addition is often beneficial.

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃): These non-nucleophilic bases can serve two purposes. They can deprotonate the ammonium species formed after the amine attacks the ring, shifting the equilibrium towards the product. Alternatively, they can neutralize any acidic byproducts, preventing potential side reactions.[7][8]

  • Temperature Control: Heating is a critical tool to overcome the activation energy barrier associated with disrupting the pyridine's aromaticity.[9] Reactions with less reactive amines (like anilines) may require reflux temperatures, while highly reactive primary amines might proceed smoothly at room temperature. Monitoring is essential to avoid decomposition at excessive temperatures.

Experimental Workflow and Protocols

The following diagram outlines the general workflow from reaction setup to product isolation.

Figure 2: General Experimental Workflow
Protocol 1: General Procedure for Reaction with Primary/Secondary Aliphatic Amines

This protocol is a representative example and may require optimization for specific amines.

Materials and Reagents:

  • 3,5-Dinitro-4-hydroxypyridine

  • Selected aliphatic amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dinitro-4-hydroxypyridine (1.0 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.2 M).

  • Reagent Addition: To the stirring solution at room temperature, add the aliphatic amine (1.1-1.2 eq.) dropwise. Follow with the addition of triethylamine (1.5-2.0 eq.).[7]

  • Reaction: Heat the reaction mixture to 60-80°C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes (typical eluent: 30-50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 2-6 hours.[7][8]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the solvent (DMF) under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining DMF and salts.[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the reaction with various amine classes, based on established protocols for similar SNAr reactions on activated pyridines.[7]

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic BenzylamineIsopropanol/WaterNone802-485-95
Secondary Aliphatic MorpholineEthanolEt₃NReflux2-480-90
Primary Aromatic AnilineDMFK₂CO₃100-1208-1660-75

Conclusion and Future Directions

The nucleophilic aromatic substitution of 3,5-dinitro-4-hydroxypyridine with amines is a robust and versatile method for synthesizing highly functionalized heterocyclic compounds. The resulting 4-amino-3,5-dinitropyridine derivatives are pivotal building blocks for creating diverse molecular libraries. For drug development professionals, the ability to rapidly introduce varied amino side chains allows for systematic Structure-Activity Relationship (SAR) studies. Further functionalization, such as the reduction of the nitro groups, opens pathways to complex fused ring systems with significant therapeutic potential.[4] This application note provides the foundational knowledge and practical protocols necessary for researchers to leverage this powerful reaction in their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Ostrovskii, V. A., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • Nakamura, S., et al. (2011). Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Kuznetsov, A. I., et al. (2017). Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine.
  • Smith, D. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Buckley, A. J., et al. (1983). Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents. RSC Publishing. [Link]

  • PubChemLite. (n.d.). 3,5-dinitro-4-hydroxypyridine (C5H3N3O5).
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
  • Matsumura, Y., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Adolph, H. G., & Crampton, M. R. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. DTIC. [Link]

  • Habraken, C. L., & Poels, E. K. (1977). The Reaction of 3,5-Dimethyl-1,4-dinitropyrazole with Amines. Heterocycles. [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitro-4-hydroxypyridine. PubChem Compound Database. [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]

  • Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

  • PubMed. (n.d.). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
  • Semantic Scholar. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine.
  • Mostafa, A., et al. (2020). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. PubMed Central. [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

  • Karabanovich, G., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from a relevant chemical supplier website.
  • Wróbel, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central. [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Giumanini, A. G., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

Sources

3,5-Dinitro-4-hydroxypyridine in Peptide Synthesis: An Inquiry into its Application as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the scientific literature and patent databases reveals no established application of 3,5-Dinitro-4-hydroxypyridine as a coupling reagent in peptide synthesis. While the field of peptide chemistry is rich with a variety of reagents designed to facilitate the crucial step of amide bond formation, 3,5-Dinitro-4-hydroxypyridine does not appear to be among the documented compounds for this purpose.

This document serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this specific chemical. In the absence of direct evidence for its use as a coupling reagent, we will provide a foundational understanding of the principles of peptide coupling and the characteristics of commonly employed reagents. This will offer a framework for evaluating hypothetical applications or for understanding why certain classes of compounds may or may not be suitable for this critical step in the synthesis of peptides.

The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond between two amino acids is not a spontaneous reaction. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the second amino acid. This is the primary function of a coupling reagent. The ideal coupling reagent should:

  • Promote rapid and efficient amide bond formation.

  • Minimize the risk of racemization at the chiral center of the activated amino acid.

  • Prevent unwanted side reactions.

  • Be readily soluble in common peptide synthesis solvents.

  • Generate byproducts that are easily removed from the reaction mixture.

The process of peptide bond formation is a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] In SPPS, the growing peptide chain is anchored to a solid support, and reagents are flowed through a reaction vessel, simplifying the purification process after each step.[1]

Mechanism of Action: A Generalized View

While no specific mechanism for 3,5-Dinitro-4-hydroxypyridine in this context can be described, the general mechanism for most coupling reagents involves the formation of a highly reactive intermediate. For instance, carbodiimides like dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the peptide bond.

To suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) or its analogs are often used.[2] These additives react with the initial active intermediate to form a less reactive but more stable active ester, which then cleanly reacts with the amine component with a reduced risk of epimerization.[3]

Below is a generalized workflow for a coupling reaction mediated by a hypothetical activating agent.

Sources

The Strategic Derivatization of 3,5-Dinitro-4-hydroxypyridine: A Gateway to Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of material science, the quest for novel molecular architectures with tailored functionalities is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyridine derivatives have emerged as privileged structures, underpinning advancements in fields ranging from optoelectronics to energetic materials.[1][2] This guide focuses on a particularly reactive and versatile precursor: 3,5-dinitro-4-hydroxypyridine. The strategic placement of two electron-withdrawing nitro groups on the pyridine ring, coupled with a reactive hydroxyl group at the 4-position, renders this molecule a potent building block for the synthesis of a new generation of high-performance materials.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, providing detailed application notes and protocols for the derivatization of 3,5-dinitro-4-hydroxypyridine. We will delve into the synthetic pathways that transform this humble precursor into sophisticated materials with applications in energetic systems and optoelectronic devices. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Chemistry: The Reactivity Landscape of 3,5-Dinitro-4-hydroxypyridine

The chemical behavior of 3,5-dinitro-4-hydroxypyridine is dominated by the interplay of its functional groups. The two nitro groups significantly acidify the hydroxyl proton and activate the pyridine ring for nucleophilic aromatic substitution, albeit after conversion of the hydroxyl group to a better leaving group. This inherent reactivity provides two primary avenues for derivatization: reactions at the hydroxyl group and substitution at the 4-position.

logical_relationship A 3,5-Dinitro-4-hydroxypyridine B Derivatization Pathways A->B C Reactions at the Hydroxyl Group (Etherification, Esterification) B->C D Conversion to 4-Chloro Derivative B->D F Advanced Materials C->F E Nucleophilic Aromatic Substitution (SNAr) D->E E->F G Energetic Materials F->G H Optoelectronic Materials F->H

Caption: Key derivatization pathways for 3,5-dinitro-4-hydroxypyridine.

Part 1: Synthesis of Energetic Materials

The high nitrogen content and oxygen balance of the 3,5-dinitropyridine scaffold make it an excellent starting point for the synthesis of energetic materials. Derivatization allows for the fine-tuning of properties such as thermal stability, sensitivity, and explosive performance.

Application Note 1: Synthesis of 4-Alkoxy-3,5-dinitropyridine Derivatives as Potential Energetic Plasticizers

Energetic plasticizers are crucial components in polymer-bonded explosives and propellants, enhancing their mechanical properties without compromising energy content.[3] The etherification of 3,5-dinitro-4-hydroxypyridine with long-chain or energetic alcohols can yield compounds with low melting points and good thermal stability, making them suitable candidates for this application.

Causality: The introduction of flexible alkyl chains via ether linkages disrupts the crystal packing of the parent molecule, leading to a decrease in melting point. The energetic nature of the final molecule can be further enhanced by using alcohols containing azido or nitro groups.

Experimental Protocol: Williamson Ether Synthesis of 4-(2-Azidoethoxy)-3,5-dinitropyridine

This protocol describes a general method for the etherification of 3,5-dinitro-4-hydroxypyridine.

Materials:

  • 3,5-Dinitro-4-hydroxypyridine

  • 2-Azidoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 3,5-dinitro-4-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding potassium salt.

  • Add 2-azidoethanol (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(2-azidoethoxy)-3,5-dinitropyridine.

Characterization Data (Expected):

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons and the protons of the 2-azidoethoxy group.
¹³C NMR Resonances for the pyridine ring carbons and the carbons of the 2-azidoethoxy group.
IR (Infrared) Characteristic peaks for the azide (N₃) stretch (~2100 cm⁻¹), nitro (NO₂) groups (~1530 and 1350 cm⁻¹), and C-O-C ether linkage.
DSC (Differential Scanning Calorimetry) Determination of melting point and decomposition temperature.
Application Note 2: Synthesis of Nitrogen-Rich Energetic Salts and Coordination Polymers via Nucleophilic Aromatic Substitution

A powerful strategy for creating high-performance, insensitive energetic materials involves the synthesis of nitrogen-rich salts and coordination polymers.[4][5][6] This can be achieved by first converting 3,5-dinitro-4-hydroxypyridine to its 4-chloro derivative, which then serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) with various nitrogen-rich nucleophiles.

Causality: The electron-withdrawing nitro groups strongly activate the 4-position for SNAr.[7] The resulting amino-substituted dinitropyridines can be protonated to form energetic salts or used as ligands to coordinate with metal centers, forming energetic coordination polymers. This approach allows for a modular design of energetic materials with tunable properties.

Experimental Workflow:

experimental_workflow A 3,5-Dinitro-4-hydroxypyridine B Chlorination (e.g., POCl₃) A->B C 4-Chloro-3,5-dinitropyridine B->C D Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amines, Azides) C->D E 4-Amino/Azido-3,5-dinitropyridine Derivatives D->E F Salt Formation (with Nitrogen-Rich Bases) E->F G Coordination with Metal Ions E->G H Energetic Salts F->H I Energetic Coordination Polymers G->I

Sources

Application Notes & Protocols: Leveraging 3,5-Dinitro-4-hydroxypyridine as a Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dinitropyridine Core

In the landscape of medicinal chemistry, pyridine derivatives are foundational scaffolds due to their prevalence in biologically active compounds and their versatile chemical reactivity.[1] Among these, 3,5-Dinitro-4-hydroxypyridine is an exceptionally valuable, yet underutilized, starting material. Its true potential is unlocked through strategic transformations that leverage the powerful electron-withdrawing nature of its two nitro groups. These groups render the pyridine ring highly electron-deficient, priming it for a range of synthetic manipulations that are otherwise challenging.

This guide provides an in-depth exploration of the key synthetic pathways originating from 3,5-dinitro-4-hydroxypyridine, focusing on its conversion into versatile intermediates for drug discovery programs. We will detail the critical first step—activation via chlorination—followed by subsequent diversification through nucleophilic aromatic substitution and nitro group reduction. The protocols herein are designed to be robust and reproducible, providing researchers with a practical framework for accessing novel chemical matter.

The Gateway Intermediate: Synthesis of 3,5-Dinitro-4-chloropyridine

The hydroxyl group at the C-4 position of the starting material is a poor leaving group for nucleophilic substitution. Therefore, the first and most critical step is its conversion to a more labile group, typically a chloride. This transformation converts the relatively inert hydroxypyridine into a highly reactive electrophile, 3,5-dinitro-4-chloropyridine, the gateway to a multitude of derivatives.[2][3] The reaction is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Causality of Reagent Choice: Phosphorus oxychloride is highly effective for this conversion. It reacts with the hydroxyl group to form a phosphate ester intermediate, which is an excellent leaving group. The chloride ion, generated in situ, can then readily attack the electron-deficient C-4 position to yield the desired product.

G cluster_0 Activation Pathway cluster_1 Diversification Routes A 3,5-Dinitro-4-hydroxypyridine B 3,5-Dinitro-4-chloropyridine A->B  POCl₃ or SOCl₂  Reflux C SNAr Products (e.g., Amines, Ethers, Thioethers) B->C  Nucleophile (Nu-H)  Base D Reduction Products (e.g., Diaminopyridines) B->D  Reducing Agent  (e.g., H₂, Pd/C or SnCl₂)

Caption: Overall synthetic strategy from the starting material.

Protocol 1: Synthesis of 3,5-Dinitro-4-chloropyridine

This protocol details the conversion of 3,5-dinitro-4-hydroxypyridine to its activated chloro-derivative.

Materials & Reagents:

  • 3,5-Dinitro-4-hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice bath

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3,5-dinitro-4-hydroxypyridine (1.0 eq) in toluene (5 mL per gram of starting material).

  • Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Carefully add phosphorus oxychloride (3.0 eq) dropwise to the suspension at room temperature. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography to afford 3,5-dinitro-4-chloropyridine as a solid.

ParameterValue
Starting Material 3,5-Dinitro-4-hydroxypyridine
Key Reagent Phosphorus oxychloride (POCl₃)
Stoichiometry 1:3 (Substrate:POCl₃)
Temperature Reflux (~110°C)
Reaction Time 4-6 hours
Typical Yield 80-90%

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The synthesized 3,5-dinitro-4-chloropyridine is a superb substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups at C-3 and C-5, combined with the ring nitrogen, significantly stabilize the negative charge of the intermediate Meisenheimer complex, thereby accelerating the reaction.[4][5] This allows for the facile displacement of the C-4 chloride by a wide array of nucleophiles, including amines, alcohols, and thiols.

Caption: Mechanism of SNAr on 3,5-dinitro-4-chloropyridine.

This reactivity is paramount for building molecular diversity. The reaction with various primary and secondary amines, for instance, generates a library of 4-amino-3,5-dinitropyridine derivatives, which are precursors to potent biologically active molecules.[6][7]

Protocol 2: Synthesis of N-Aryl-4-amino-3,5-dinitropyridine

This protocol provides a general method for the reaction of 3,5-dinitro-4-chloropyridine with an aromatic amine.

Materials & Reagents:

  • 3,5-Dinitro-4-chloropyridine

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Ethanol or Acetonitrile

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve 3,5-dinitro-4-chloropyridine (1.0 eq) in ethanol (10 mL per gram) in a round-bottom flask.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) as a base to scavenge the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 8-12 hours or heat gently (40-50°C) to accelerate the reaction. Monitor progress by TLC.

  • Upon completion, a precipitate of the product often forms. If so, cool the mixture and collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl to remove excess aniline and base, followed by a wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization from ethanol or a suitable solvent system.

ParameterValue
Substrate 3,5-Dinitro-4-chloropyridine
Nucleophile Substituted Aniline
Base Triethylamine
Stoichiometry 1 : 1.1 : 1.5 (Substrate:Amine:Base)
Temperature Room Temperature to 50°C
Reaction Time 8-12 hours
Typical Yield 85-95%

Advanced Intermediates: Reduction of Nitro Groups

A further axis of synthetic utility involves the reduction of the nitro groups. These can be reduced either selectively or completely to the corresponding amino groups, which are themselves versatile functional handles for further elaboration (e.g., acylation, sulfonylation, or diazotization).[8] The resulting aminopyridines are key intermediates for a wide range of pharmaceuticals.[9][10]

Causality of Reaction Conditions:

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method for the complete reduction of both nitro groups to amines. It proceeds under mild conditions and typically gives high yields.

  • Metal-Acid Systems (e.g., SnCl₂/HCl, Fe/AcOH): These classical methods are also effective for complete reduction and are often tolerant of other functional groups. Tin(II) chloride is particularly useful due to its good chemoselectivity in some contexts.

Protocol 3: Complete Reduction to 3,5-Diaminopyridine Derivatives

This protocol describes the complete reduction of a 4-substituted-3,5-dinitropyridine to its diamino counterpart using catalytic hydrogenation.

Materials & Reagents:

  • 4-Substituted-3,5-dinitropyridine (from Protocol 2)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the 4-substituted-3,5-dinitropyridine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a nitrogen or argon atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Once complete, carefully purge the reaction vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 4-substituted-3,5-diaminopyridine derivative. The product is often pure enough for subsequent steps but can be purified by chromatography if necessary.

ParameterValue
Substrate 4-Substituted-3,5-dinitropyridine
Reducing System H₂ (1 atm), 10% Pd/C
Catalyst Loading 5-10 mol%
Solvent Methanol
Temperature Room Temperature
Reaction Time 4-24 hours
Typical Yield >90%

Conclusion

3,5-Dinitro-4-hydroxypyridine is a powerful and versatile starting material for constructing complex pharmaceutical intermediates. Through a logical and efficient two-stage strategy—activation via chlorination followed by diversification through nucleophilic substitution and/or nitro group reduction—a vast chemical space becomes accessible. The protocols provided here offer a reliable foundation for researchers to explore this chemistry, enabling the rapid synthesis of novel pyridine-based scaffolds for drug discovery and development.

References

  • M. V. Varaksin, et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • A. Kodimuthali, et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • A. M. S. Al-Karmalawy, et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. [Link]

  • MDPI. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • LookChem. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. LookChem. [Link]

  • RSC Publishing. (1972). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. inno-chem.com. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • H. O. M. Al-Howsawy, et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-Dinitro-4-hydroxypyridine

Welcome to the technical support resource for the synthesis of 3,5-Dinitro-4-hydroxypyridine. This guide is designed for chemistry professionals engaged in pharmaceutical research, energetic materials science, and advanced organic synthesis. Here, we dissect the common challenges and provide field-tested solutions to optimize your experimental outcomes. Dinitropyridines are a critical class of heterocyclic compounds, serving as versatile precursors for agrochemicals, biosensors, and a wide range of biologically active molecules.[1][2] This guide provides the in-depth support needed to navigate this important synthesis with confidence.

Section 1: Synthesis Overview & Core Mechanism

The primary and most direct route to 3,5-Dinitro-4-hydroxypyridine is the electrophilic double nitration of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone). The pyridine ring is typically deactivated towards electrophilic substitution; however, the hydroxyl group at the 4-position acts as a powerful activating group, directing the incoming nitro groups to the ortho positions (C3 and C5).

The reaction proceeds via a stepwise mechanism where a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, is required to overcome the ring's inherent deactivation and achieve dinitration.[1][2]

reaction_pathway start 4-Hydroxypyridine (4-Pyridone) intermediate 3-Nitro-4-hydroxypyridine (Mononitrated Intermediate) start->intermediate First Nitration product 3,5-Dinitro-4-hydroxypyridine (Final Product) intermediate->product Second Nitration reagent1 Nitrating Mixture (fuming HNO₃ / conc. H₂SO₄) reagent1->intermediate reagent2 Nitrating Mixture (fuming HNO₃ / conc. H₂SO₄) reagent2->product

Caption: Synthetic pathway for the dinitration of 4-hydroxypyridine.

Section 2: Optimized Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these parameters should yield a consistent, high-purity product. Deviation may lead to issues addressed in the Troubleshooting section.

Table 1: Reagents and Reaction Conditions

ReagentMolar Mass ( g/mol )MolesEquivalentsAmountRole
4-Hydroxypyridine95.100.11.09.51 gStarting Material
Conc. Sulfuric Acid (98%)98.08--40 mLCatalyst & Solvent
Fuming Nitric Acid (>90%)63.01--25 mLNitrating Agent

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C.

  • Slow Addition: Slowly add 25 mL of fuming nitric acid dropwise via the dropping funnel to the cooled sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This mixture is highly corrosive and a strong oxidant; handle with extreme caution in a fume hood.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 9.51 g (0.1 mol) of 4-hydroxypyridine in small portions over 30-45 minutes. The reaction is exothermic; ensure the internal temperature does not exceed 20 °C during this stage.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate portion-wise until the pH reaches 6-7. This process will cause significant foaming and gas evolution. A yellow solid should precipitate.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove residual inorganic salts.

  • Purification: The crude product can be purified by recrystallization from acetone or an ethanol/water mixture to yield 3,5-Dinitro-4-hydroxypyridine as a yellow crystalline solid. Dry the final product in a vacuum desiccator.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My yield is consistently low. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors:

  • Incomplete Dinitration: The introduction of the second nitro group is significantly harder than the first due to the deactivating effect of the first nitro group. Ensure your nitrating mixture is sufficiently potent (use fuming nitric acid, not concentrated) and that the reaction temperature and time are adequate (90-100 °C for 2-3 hours) to drive the second nitration to completion.

  • Product Decomposition: At temperatures significantly above 110 °C, pyridine derivatives, especially those bearing multiple nitro groups, can begin to decompose, leading to a dark, tarry mixture and reduced yield. Strict temperature control is critical.

  • Loss During Work-up: The product has some solubility in acidic aqueous solutions. Ensure complete precipitation by carefully neutralizing to a pH of 6-7. Over-acidification or making the solution too basic can lead to losses. Inadequate washing of the filter cake can also result in lower isolated yield due to contamination with salts.

Question 2: My final product is contaminated with a significant amount of a mono-nitrated byproduct. How can I fix this?

Answer: This is a clear indication of incomplete reaction. The primary cause is insufficiently harsh reaction conditions.

  • Causality: The first nitration of 4-hydroxypyridine is relatively facile. The resulting 3-nitro-4-hydroxypyridine is much less reactive. To push the reaction to completion, you must provide enough energy and a sufficiently electrophilic nitronium ion concentration.

  • Solution:

    • Increase Reaction Time/Temperature: First, try increasing the reaction time at 100 °C. If this is ineffective, cautiously increase the temperature in 5 °C increments, not exceeding 110 °C.

    • Adjust Nitrating Mixture: Increase the relative amount of fuming nitric acid in your nitrating mixture. This increases the concentration of the active nitronium ion (NO₂⁺) electrophile. A review of dinitropyridine synthesis confirms that potent nitrating conditions are essential for such transformations.[2]

Question 3: The reaction mixture turned black and tarry upon heating. Is the experiment salvageable?

Answer: Unfortunately, a black, tarry mixture usually indicates significant decomposition of the starting material or product, and the yield will be severely compromised.

  • Root Cause: This is almost always due to poor temperature control. "Hot spots" can form in the reaction flask if stirring is inefficient or if the heating is too rapid. The nitration of pyridine derivatives is highly exothermic and can lead to a runaway reaction if not managed carefully.[3]

  • Prevention:

    • Ensure vigorous and efficient stirring throughout the reaction.

    • Add the 4-hydroxypyridine substrate slowly and in small portions to manage the initial exotherm.

    • Heat the reaction mixture to the target temperature slowly using an oil bath to ensure even heat distribution.

Question 4: I'm having difficulty purifying the product. It remains oily or is contaminated with inorganic salts.

Answer: Purification challenges often arise from the work-up stage.

  • Oily Product: An oily consistency suggests the presence of impurities or residual solvent. Ensure the product is fully precipitated during neutralization and washed thoroughly. If it persists after recrystallization, consider a different solvent system or a column chromatography approach (though this is less common for this specific compound).

  • Inorganic Salt Contamination: This is common if the product is not washed sufficiently after filtration. The crude solid will be heavily mixed with sodium sulfate. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear. A simple test for sulfate in the washings can confirm its removal. Recrystallization from a solvent like acetone, in which sodium sulfate is insoluble, is also very effective at removing these salts.[4]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: This synthesis involves highly hazardous materials.

  • Acids: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Nitrating Mixture: The mixture of these acids is even more dangerous. Prepare it by adding the nitric acid to the sulfuric acid slowly and with cooling. Never add them in the reverse order.

  • Exothermic Reaction: The nitration is highly exothermic. Maintain strict temperature control and be prepared for a rapid temperature increase, especially during substrate addition.

  • Nitrous Fumes: The reaction can produce toxic nitrous fumes (NOx). Ensure adequate ventilation.

Q: Does the product exist as 3,5-Dinitro-4-hydroxypyridine or 3,5-Dinitro-1H-pyridin-4-one? A: This is an excellent question regarding tautomerism. While often named as a hydroxypyridine, the compound predominantly exists in the pyridone tautomeric form, 3,5-Dinitro-1H-pyridin-4-one, due to the aromatic stabilization of the ring in this form.[5][6] For characterization and mechanistic discussions, it is more accurate to consider it as the pyridone.

Q: What are the best analytical methods to confirm my product's identity and purity? A: A combination of standard spectroscopic and physical methods is recommended:

  • ¹H NMR: To confirm the aromatic proton signals and their integration.

  • ¹³C NMR: To identify the number of unique carbons.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the strong asymmetric and symmetric stretches of the nitro groups (NO₂) and the carbonyl (C=O) stretch of the pyridone.

  • Mass Spectrometry: To confirm the molecular weight (185.01 g/mol ).[5]

  • Melting Point: To assess purity by comparing it to the literature value.

Q: Are there alternative synthetic routes? A: Yes. An important alternative involves the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring at the 4-position for electrophilic substitution.[7] The synthesis would proceed by first oxidizing pyridine to pyridine-N-oxide,[8] followed by nitration to get 4-nitropyridine-N-oxide,[3][4] and then a subsequent, more forceful nitration to introduce the second nitro group. This route can sometimes offer better control and selectivity compared to the direct nitration of substituted pyridines.

troubleshooting_workflow start Poor Result (Low Yield / Impure Product) q1 Was the reaction mixture dark/tarry? start->q1 a1_yes Improve Temperature Control: - Slower reagent addition - Efficient stirring - Use oil bath for heating q1->a1_yes Yes q2 Is the product contaminated with starting material or mono-nitrated species? q1->q2 No end_node Proceed with Optimized Protocol a1_yes->end_node a2_yes Intensify Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Use more fuming HNO₃ q2->a2_yes Yes q3 Was work-up difficult? (e.g., product oily, high salt content) q2->q3 No a2_yes->end_node a3_yes Optimize Isolation: - Ensure pH is 6-7 - Wash filter cake thoroughly - Recrystallize from appropriate solvent q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A workflow diagram for troubleshooting common synthesis issues.

References

  • Double nitration of 4‐hydroxypyridine 1. ResearchGate. [Link]

  • Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for preparing 4-hydroxypyridines.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]

  • (PDF) Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. J. Chem. Soc. Pak. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC - National Center for Biotechnology Information. [Link]

  • Four-component synthesis of symmetric 3,5-dinitro-1,4-dihydropyridines. ResearchGate. [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • Synthesis process of pyridine-N-oxide.
  • 3,5-dinitro-4-hydroxypyridine (C5H3N3O5). PubChemLite. [Link]

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Synthesis of 3,5-dinitropyrydine containing fluorophores. ResearchGate. [Link]

  • 4-nitropyridine synthesis requested. The Hive Chemistry Discourse. [Link]

  • 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733. PubChem - NIH. [Link]

Sources

Technical Support Center: Synthesis of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dinitro-4-hydroxypyridine, also known as 3,5-Dinitro-4-pyridone. This molecule is a valuable precursor in the development of energetic materials, pharmaceuticals, and other specialized chemical applications.[1][2] The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution, such as nitration, a challenging transformation that often requires carefully controlled, harsh conditions.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 3,5-Dinitro-4-hydroxypyridine?

The most common and direct method is the double nitration of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) using a potent nitrating agent.[1] This is typically a mixture of fuming nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: Why is this reaction so challenging?

The pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophiles. Furthermore, the hydroxyl group at the 4-position is an activating, ortho-, para-director. While it activates the ring, achieving controlled dinitration without significant side product formation or degradation requires precise control over reaction conditions. The first nitration is generally easier than the second, as the introduction of one electron-withdrawing nitro group further deactivates the ring.

Q3: What are the primary side products I should be aware of?

The main potential side products include:

  • 3-Nitro-4-hydroxypyridine: The mono-nitrated intermediate. Incomplete reaction is a common cause of its presence.

  • Degradation Products: The harsh, oxidative conditions of the nitrating mixture can lead to ring-opening or the formation of tar-like polymeric materials, especially if the temperature is not strictly controlled.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of 3,5-Dinitro-4-hydroxypyridine

Q: My reaction resulted in a very low yield, or I only recovered my starting material. What went wrong?

This is the most common issue and can be traced back to several critical parameters. A systematic review of your setup and reagents is the first step.

Causality Analysis & Solutions:

  • Ineffective Nitrating Agent: The power of your nitrating mixture is paramount.

    • The "Why": The nitronium ion (NO₂⁺) is formed in an equilibrium reaction between nitric and sulfuric acid. If the concentration of water is too high (e.g., from using non-fuming nitric acid or insufficiently concentrated sulfuric acid), the equilibrium shifts away from the nitronium ion, drastically reducing the reaction rate.

    • Solution:

      • Always use fuming nitric acid (>90%) and concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum).

      • Prepare the nitrating mixture fresh for each reaction. Add the nitric acid slowly to the sulfuric acid in an ice bath to dissipate the heat of mixing.

  • Incorrect Reaction Temperature: Temperature is the most critical variable to control in nitration.

    • The "Why": Nitration is a highly exothermic process. Insufficient cooling can lead to a runaway reaction, causing degradation of the starting material and product. Conversely, if the temperature is too low, the activation energy for the second nitration may not be reached, leading to the accumulation of the mono-nitro intermediate.

    • Solution:

      • Slowly add the 4-hydroxypyridine substrate to the nitrating mixture at a low temperature (e.g., 0-10 °C) to control the initial exothermic reaction.

      • After the initial addition, the reaction often requires heating to drive the dinitration to completion. A typical temperature range is 125-130°C.[4] It is crucial to monitor the internal temperature carefully with a thermometer.

  • Insufficient Reaction Time: Complex nitrations are often not instantaneous.

    • The "Why": After the first, faster nitration, the second nitration occurs on a more deactivated ring and thus requires more energy and time.

    • Solution: Ensure the reaction is heated for a sufficient duration after the initial addition. A typical heating time is around 3 hours at the target temperature.[4] Monitoring the reaction progress via TLC (if a suitable mobile phase can be found) is recommended.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing low-yield issues.

LowYieldTroubleshooting start Low or No Yield reagent_check Step 1: Verify Nitrating Agent start->reagent_check temp_check Step 2: Review Temperature Profile reagent_check->temp_check reagent_sol1 Use fuming HNO3 and conc. H2SO4? reagent_check->reagent_sol1 Check time_check Step 3: Check Reaction Time temp_check->time_check temp_sol1 Was initial addition controlled at 0-10°C? temp_check->temp_sol1 Check time_sol1 Was reaction heated for at least 3 hours? time_check->time_sol1 Check reagent_sol1->temp_check Yes reagent_fix Action: Prepare fresh mixed acid with appropriate reagents. reagent_sol1->reagent_fix No temp_sol2 Was reaction heated to ~125-130°C? temp_sol1->temp_sol2 Yes temp_fix1 Action: Improve cooling during substrate addition. temp_sol1->temp_fix1 No temp_sol2->time_check Yes temp_fix2 Action: Ensure proper heating and internal temperature monitoring. temp_sol2->temp_fix2 No time_fix Action: Increase heating duration and monitor with TLC. time_sol1->time_fix No

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Product is Impure, Oily, or Difficult to Isolate

Q: I seem to have a product, but it's a dark, intractable tar, not the expected solid. How can I improve the work-up and purification?

This issue usually points to degradation during the reaction or an improper work-up procedure that fails to cleanly isolate the acidic product.

Causality Analysis & Solutions:

  • Improper Quenching: The work-up of a strong acid reaction is as critical as the reaction itself.

    • The "Why": Pouring the hot, concentrated acid mixture directly into a small amount of water can cause a violent, uncontrolled exotherm, leading to product decomposition. The product is also a relatively strong acid and may remain dissolved if the pH is not adjusted correctly.

    • Solution:

      • After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large amount of crushed ice. This ensures the dilution and quenching process is controlled and remains cold.

      • The product will precipitate out of the acidic aqueous solution. However, to ensure complete precipitation and handle the large amount of acid, a careful neutralization is required. Slowly add a saturated solution of sodium carbonate or another suitable base until the pH is neutral (7-8).[4] Caution: This will cause significant foaming (CO₂ evolution). Perform this in a large beaker with constant stirring.

  • Purification Challenges: The crude product is often contaminated with inorganic salts (e.g., sodium sulfate) and degradation byproducts.

    • The "Why": The product has moderate polarity and specific solubility properties that must be leveraged for effective purification.

    • Solution:

      • Initial Isolation: After neutralization, the precipitated solid, which contains both the product and inorganic salts, should be collected by vacuum filtration.

      • Salt Removal: The product can be separated from the insoluble salts by dissolving it in a suitable organic solvent like acetone. The inorganic salts (e.g., Na₂SO₄) are generally insoluble in acetone and can be removed by a second filtration.[4]

      • Recrystallization: Evaporate the solvent (e.g., acetone) from the filtrate to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dinitro-4-hydroxypyridine

Disclaimer: This protocol involves highly corrosive and reactive materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials:

  • 4-Hydroxypyridine

  • Fuming Nitric Acid (>90%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • Prepare the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, addition funnel, and internal thermometer, add 30 mL of concentrated H₂SO₄. Cool the flask in an ice/salt bath to 0°C. Slowly add 12 mL of fuming HNO₃ via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: To the cold nitrating mixture, add 9.5 g of 4-hydroxypyridine in small portions over 30-45 minutes. Maintain strict temperature control during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture in an oil bath to an internal temperature of 125-130°C. Maintain this temperature for 3 hours.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a large beaker (e.g., 1 L), prepare ~150 g of crushed ice.

    • Slowly and with vigorous stirring, pour the reaction mixture onto the ice.

    • Carefully neutralize the cold, acidic solution by slowly adding saturated sodium carbonate solution until the pH is 7-8. Be prepared for significant foaming.

    • A yellow solid should precipitate. Collect the crude product and inorganic salts by vacuum filtration.

  • Purification:

    • Transfer the crude solid to a flask and add acetone. Stir well to dissolve the organic product, leaving the white inorganic salts behind.

    • Filter off the insoluble salts and collect the acetone filtrate.

    • Evaporate the acetone using a rotary evaporator to yield the crude yellow product.

    • Recrystallize the solid from acetone or ethanol to obtain purified 3,5-Dinitro-4-hydroxypyridine.[4]

Data Summary: Reaction Condition Variables
ParameterConditionRationale / Expected Outcome
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Maximizes the concentration of the NO₂⁺ electrophile, necessary to overcome the deactivated ring for dinitration.
Temperature 0-10°C (Addition)Controls initial exotherm, prevents degradation.
125-130°C (Reaction)Provides sufficient activation energy for the second nitration step to proceed to completion.[4]
Reaction Time ~3 hoursEnsures the slower, second nitration has time to complete, maximizing the yield of the dinitro product over the mono-nitro intermediate.[4]
Work-up Quench on ice, then neutralizeSafely dissipates heat and allows for the clean precipitation of the product upon pH adjustment.

Reaction Mechanism Overview

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group directs the incoming electrophiles (NO₂⁺) to the ortho positions (C3 and C5).

ReactionMechanism sub 4-Hydroxypyridine int 3-Nitro-4-hydroxypyridine (Intermediate) sub->int + HNO3 / H2SO4 (First Nitration) prod 3,5-Dinitro-4-hydroxypyridine (Product) int->prod + HNO3 / H2SO4 (Second Nitration)

Caption: Simplified reaction pathway for the dinitration of 4-hydroxypyridine.

References

This section would normally contain clickable URLs. As I cannot verify external links, I am providing the source information for your reference.

  • Title: Double nitration of 4‐hydroxypyridine 1.
  • Title: What is the synthesis process of 4-Hydroxypyridine? - FAQ Source: Guidechem
  • Title: 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide Source: chemlab.org
  • Title: Dinitropyridines: Synthesis and Reactions Source: ResearchG
  • Title: 4-nitropyridine synthesis requested Source: The Hive Chemistry Discourse
  • Title: Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl)
  • Title: 3,5-dinitro-4-hydroxypyridine (C5H3N3O5) Source: PubChemLite
  • Title: Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines Source: Benchchem
  • Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: ACS Public
  • Title: Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone Source: SpringerLink
  • Title: 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733 Source: PubChem - NIH
  • Title: 3,5-DINITRO-4-HYDROXYPYRIDINE CAS 10425-71-5 Source: Warshel Chemical Ltd
  • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: Preprints.org
  • Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Title: Synthesis of 2,3-dihydro-4-pyridones Source: Organic Chemistry Portal
  • Title: Synthesis of 3, 5-dinitropyrazole Source: ResearchG
  • Title: Regiochemistry of reactions of the pyridone anion.
  • Title: Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine Source: Semantic Scholar
  • Title: Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone Source: ResearchG

Sources

Technical Support Center: Crystallization of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3,5-Dinitro-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical techniques to achieve high-quality crystalline material.

Introduction to Crystallization of 3,5-Dinitro-4-hydroxypyridine

3,5-Dinitro-4-hydroxypyridine, also known by its tautomeric form 3,5-dinitro-1H-pyridin-4-one, is a molecule of interest in various research fields.[1][2][3] Its purification via crystallization can be challenging due to the presence of polar nitro groups and a hydroxyl group, which can lead to strong intermolecular interactions and potential polymorphism. This guide provides a structured approach to troubleshoot common crystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No Crystals Form After Cooling

Question: I've dissolved my crude 3,5-Dinitro-4-hydroxypyridine in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer:

This is a common issue that typically points to a lack of supersaturation. Here are several potential causes and their solutions:

  • The solution is not sufficiently supersaturated: The concentration of your compound might be too low.

    • Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration.[4] Then, allow it to cool again.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.

    • Solution: A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Experiment with different solvents or solvent mixtures. For nitropyridines, solvents like acetone and ethanol are often good starting points.[7] A mixed solvent system, such as hexane/acetone or hexane/THF, can also be effective.[5][8]

  • Nucleation is inhibited: Crystal formation requires nucleation sites.

    • Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[5] This creates microscopic scratches that can serve as nucleation sites.

    • Solution 2: Seeding. Introduce a tiny "seed crystal" of pure 3,5-Dinitro-4-hydroxypyridine to the solution to initiate crystal growth.[5]

    • Solution 3: Evaporation. Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[5]

Troubleshooting Workflow for No Crystal Formation

start No Crystals Formed check_supersaturation Check Supersaturation start->check_supersaturation concentrate Concentrate Solution (Evaporate Solvent) check_supersaturation->concentrate Too Dilute induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Concentration OK re_cool Re-cool concentrate->re_cool success Crystals Formed re_cool->success scratch Scratch Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed change_solvent Change Solvent/ Solvent System induce_nucleation->change_solvent Nucleation Fails scratch->success seed->success change_solvent->success

Caption: A logical workflow for troubleshooting the absence of crystal formation.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, an oil or liquid droplet forms instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration or the presence of impurities that depress the melting point.

  • Solution is too concentrated: The solubility of the compound may decrease too rapidly upon cooling.

    • Solution: Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration.[4] This will allow the compound to remain in solution for a longer period during cooling, promoting slower, more controlled crystal formation.

  • Presence of impurities: Impurities can significantly lower the melting point of the eutectic mixture.

    • Solution: Consider purifying the crude material further before crystallization. Techniques like column chromatography might be necessary.[5] For colored impurities, adding activated charcoal to the hot solution before filtration can be effective.[4]

  • Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for your compound.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more gradual crystal growth.[5]

Issue 3: Crystallization Occurs Too Rapidly

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of solution. Is this a problem?

Answer:

Yes, rapid crystallization is generally undesirable as it can trap impurities within the crystal lattice, negating the purification purpose of recrystallization.[4]

  • Solution is too concentrated: The high level of supersaturation is causing rapid precipitation.

    • Solution: Reheat the solution and add more solvent to slightly exceed the minimum amount needed for dissolution.[4] This will result in a lower yield but higher purity.

  • Large temperature gradient: Cooling the solution too quickly can induce rapid crystallization.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help to slow down the cooling process.

Issue 4: The Resulting Crystals are Very Small or Needle-like

Question: I've successfully obtained crystals, but they are very fine needles or a powder. How can I grow larger crystals?

Answer:

The formation of small crystals is often a result of rapid nucleation and slow growth.

  • High degree of supersaturation: This leads to the formation of many nuclei simultaneously.

    • Solution: Decrease the rate of cooling to allow for slower, more controlled crystal growth. Using a slightly more dilute solution can also help.

  • Solvent system: Some solvents are more prone to producing needle-like crystals.

    • Solution: Experiment with different solvent systems. A solvent mixture can sometimes alter the crystal habit.

Physicochemical Properties of 3,5-Dinitro-4-hydroxypyridine

Understanding the properties of your molecule is crucial for effective troubleshooting.

PropertyValueSource
Molecular FormulaC5H3N3O5[1][2]
Molecular Weight185.09 g/mol [9]
AppearanceYellow crystalline solid[7]
TautomerismExists as 3,5-dinitro-1H-pyridin-4-one[2][3]
Hydrogen BondingCapable of acting as both a hydrogen bond donor (hydroxyl group) and acceptor (nitro groups, pyridine nitrogen, carbonyl oxygen)Inferred from structure

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Acetone)
  • Place the crude 3,5-Dinitro-4-hydroxypyridine in an Erlenmeyer flask.

  • Add a minimal amount of acetone and heat the mixture to boiling while stirring to dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified crystals.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Hexane/Acetone)
  • Dissolve the crude solid in a minimum amount of hot acetone (the "good" solvent).

  • Slowly add hexane (the "poor" solvent) dropwise to the hot solution until it becomes slightly cloudy (turbid).

  • Add a few drops of hot acetone to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

  • Follow steps 6-9 from Protocol 1 for crystal collection and drying.

Visualizing the Mixed Solvent System Protocol

start Dissolve in min. hot 'good' solvent add_poor Add 'poor' solvent until cloudy start->add_poor add_good Add 'good' solvent to clarify add_poor->add_good cool Slow Cooling add_good->cool crystals Crystal Formation cool->crystals collect Collect & Dry Crystals crystals->collect

Caption: Step-by-step workflow for mixed solvent recrystallization.

References

  • 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733 - PubChem - NIH. [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. [Link]

  • Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 | Request PDF - ResearchGate. [Link]

  • Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. - DTIC. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 3,5-dinitro-4-hydroxypyridine (C5H3N3O5) - PubChemLite. [Link]

  • 3,5-DINITRO-4-HYDROXYPYRIDINE CAS 10425-71-5 - Warshel Chemical Ltd. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing. [Link]

  • 2(1H)-Pyridinone, 3,5-dinitro- | C5H3N3O5 | CID 76324 - PubChem. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. [Link]

Sources

Technical Support Center: Stability of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,5-Dinitro-4-hydroxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and ensuring the stability of this compound in various solvent systems. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling and properties of 3,5-Dinitro-4-hydroxypyridine.

Q1: What are the recommended storage conditions for solid 3,5-Dinitro-4-hydroxypyridine?

The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to avoid exposure to moisture, excess heat, and incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Q2: What is the general solubility profile of 3,5-Dinitro-4-hydroxypyridine?

While specific solubility data is not extensively published, based on its structure—a polar pyridine ring with nitro and hydroxyl groups—it is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its water solubility is likely, though it may be pH-dependent.[1] For non-polar organic solvents, solubility is expected to be limited. Always perform small-scale solubility tests before preparing large-volume stock solutions.

Q3: How does pH likely affect the stability of this compound in aqueous solutions?

The 4-hydroxy group on the pyridine ring is acidic and can be deprotonated. The predicted pKa for a similar compound, 2-hydroxy-3,5-dinitropyridine, is around 4.41, suggesting the 4-hydroxy analogue will also be sensitive to pH.[3] In alkaline conditions (pH > pKa), the compound will exist as a phenolate-like anion. This deprotonation can increase electron density in the ring, potentially making it more susceptible to oxidative degradation or other reactions. For aqueous studies, it is critical to use buffered solutions and evaluate stability at the intended experimental pH.

Q4: Are there any known incompatible materials I should avoid?

Yes. Avoid contact with strong oxidizing agents and strong acids.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][4]

Troubleshooting Guide for Solution Stability

This guide provides solutions to specific problems you might encounter during your experiments.

Q1: My solution of 3,5-Dinitro-4-hydroxypyridine changed color (e.g., from light yellow to orange, red, or brown) after preparation or storage. What is happening?

A color change is a primary indicator of chemical instability.

  • Probable Cause 1: Degradation. The compound may be degrading due to factors like pH, light exposure, or reaction with oxygen. The nitro groups can be susceptible to reduction, and the overall molecule can undergo decomposition, leading to colored byproducts.

  • Probable Cause 2: pH Shift. If your solvent is unbuffered water or contains acidic or basic impurities, a pH shift could cause deprotonation of the hydroxyl group, leading to a color change as the electronic structure of the molecule is altered. Complexation reactions with trace metals can also cause color changes.[5]

  • Troubleshooting Steps:

    • Protect from Light: Immediately prepare a fresh solution and store a portion of it in an amber vial or wrapped in aluminum foil. Compare its stability to a sample stored in a clear vial under normal lab lighting.

    • Control the Atmosphere: Prepare a solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere to minimize oxidation.

    • Verify Solvent Purity: Use fresh, high-purity, anhydrous-grade solvents where appropriate. Impurities or water content can catalyze degradation.

    • Analyze by HPLC: Use a stability-indicating HPLC method (see protocols below) to check for the appearance of new peaks, which would confirm degradation.

Q2: A precipitate has formed in my stock solution, which is stored in the freezer. What should I do?

This could be due to poor solubility at low temperatures or compound degradation.

  • Probable Cause 1: Low-Temperature Precipitation. The compound may simply be "crashing out" of the solution because its solubility limit has been exceeded at the storage temperature. This is common for compounds stored in DMSO at -20°C.

  • Probable Cause 2: Degradation Product. The precipitate could be a less soluble degradation product.

  • Troubleshooting Steps:

    • Attempt Re-dissolution: Before use, allow the vial to warm to room temperature and vortex thoroughly. Gentle warming in a water bath (e.g., 37°C) may also help. If the precipitate re-dissolves completely, it was likely a solubility issue.

    • Centrifuge and Analyze: If the precipitate does not re-dissolve, centrifuge the sample. Carefully collect the supernatant and analyze both the supernatant and a re-dissolved sample of the precipitate (if possible) by HPLC or LC-MS to identify the components. Compare the chromatogram of the supernatant to that of a freshly prepared solution to see if the parent compound concentration has decreased.

    • Consider a Different Solvent: If precipitation is a recurring issue, consider preparing the stock solution in a solvent that freezes solid (e.g., a specific composition of DMSO/water) to prevent the solute from concentrating and precipitating. Alternatively, prepare smaller, fresh batches for immediate use.

Q3: I see a new peak in my HPLC chromatogram after storing my sample solution for 24 hours. How do I confirm it's a degradant?

The appearance of a new peak strongly suggests degradation. Confirmation requires a systematic approach.

  • Probable Cause: Chemical Degradation. The compound is unstable under your storage conditions (solvent, temperature, light exposure).

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: This is the definitive way to identify potential degradants and prove your analytical method can resolve them. Expose the compound to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60-80°C), and intense light (photostability chamber). (See protocol below).

    • Analyze Stressed Samples: Run HPLC on all stressed samples. The new peak you observed should increase significantly in one or more of the stress conditions, helping to identify the degradation pathway (e.g., hydrolysis, oxidation).

    • Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis on the parent compound peak in your stored sample. A "pure" peak indicates no co-eluting degradants.[6]

Troubleshooting Workflow Diagram

obs Observation: Solution Instability (Color Change, Precipitate, New HPLC Peak) color_change Is there a color change? obs->color_change precipitate Is there a precipitate? obs->precipitate new_peak Is there a new HPLC peak? obs->new_peak protect_light Action: Protect from light (Amber vial, foil) color_change->protect_light Yes degas_solvent Action: Use de-gassed solvent (N2 or Ar sparging) protect_light->degas_solvent check_hplc Check for new peaks by HPLC degas_solvent->check_hplc degradation_confirmed Result: Degradation Confirmed check_hplc->degradation_confirmed Yes warm_vortex Action: Warm to RT & vortex precipitate->warm_vortex Yes dissolves Does it re-dissolve? warm_vortex->dissolves solubility_issue Result: Solubility Issue. Consider solvent or concentration. dissolves->solubility_issue Yes analyze_ppt Action: Analyze precipitate and supernatant by HPLC/LC-MS dissolves->analyze_ppt No analyze_ppt->degradation_confirmed force_degrade Action: Perform Forced Degradation Study new_peak->force_degrade Yes force_degrade->degradation_confirmed

Caption: Troubleshooting workflow for solution instability issues.

Data Summary
Table 1: Solvent Suitability and Potential Stability Issues
SolventSuitability for StockPotential Issues & CausalityRecommended Checks
DMSO High (Common for primary stocks)Can absorb atmospheric water (hygroscopic), which may lead to hydrolysis over long-term storage. Some compounds are unstable in DMSO.Use anhydrous grade. Perform a 24-48h stability check at room temperature by HPLC. Store at -20°C or -80°C.
DMF Good Can contain amine impurities which are basic and may catalyze degradation. Can also degrade to formic acid.Use high-purity or redistilled DMF. Check stability by HPLC.
Acetonitrile Moderate Limited solvating power for some polar compounds. Generally stable and unreactive.Check solubility first. Good for analytical dilutions.
Methanol/Ethanol Moderate Protic nature. Potential for transesterification or other reactions if the compound has susceptible functional groups.Check for new peaks corresponding to reaction with the solvent (e.g., ether formation).
Aqueous Buffers Variable Stability is highly pH-dependent. Susceptible to hydrolysis. Risk of microbial growth in non-sterile buffers.Determine stability across a pH range (e.g., pH 3, 7, 9). Use freshly prepared, filtered buffers.
Experimental Protocols
Protocol 1: Preliminary Solvent Stability Assessment

This protocol establishes the short-term stability of 3,5-Dinitro-4-hydroxypyridine in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 3,5-Dinitro-4-hydroxypyridine in your chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Initial Analysis (T=0):

    • Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) using the mobile phase or a compatible solvent.

    • Inject this sample into a validated HPLC-UV system. Record the peak area of the parent compound. This is your T=0 baseline.

  • Sample Storage:

    • Store the remaining stock solution under two conditions in parallel:

      • Condition A (Benchtop): Room temperature, ambient light (in a clear vial).

      • Condition B (Controlled): 4°C, protected from light (in an amber vial).

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot from each storage condition.

    • Prepare and inject the samples into the HPLC system as done for the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Examine the chromatograms for the appearance and growth of any new peaks, which indicate degradation products.

    • Acceptance Criteria: A solution is typically considered stable if the parent compound remains >95% of its initial value and no significant degradant peaks appear.

Protocol 2: Forced Degradation Study Outline

This study is essential for developing a truly stability-indicating analytical method.[7]

  • Prepare Test Solutions: Prepare several identical solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 1-4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 2-8 hours.

    • Thermal Stress: Incubate one solution at 80°C (protected from light) for 24-48 hours.

    • Photolytic Stress: Expose one solution to high-intensity UV/Visible light in a photostability chamber.

    • Control: Keep one solution at 4°C, protected from light.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid- and base-stressed samples.

    • Analyze all samples by HPLC-DAD.

  • Evaluation:

    • Confirm that the analytical method can separate the parent peak from all generated degradation peaks.

    • Use a Diode Array Detector (DAD) to perform peak purity analysis to ensure the parent peak is not co-eluting with a degradant.[6] This validates the method as "stability-indicating."

General Stability Assessment Workflow

start Start: Stability Assessment select_solvent 1. Select Solvent(s) (e.g., DMSO, ACN, Buffer) start->select_solvent prep_stock 2. Prepare Stock Solution (e.g., 10 mM) select_solvent->prep_stock t0_analysis 3. Analyze at T=0 (Establish Baseline) prep_stock->t0_analysis storage 4. Store Under Test Conditions (RT/Light, 4°C/Dark, etc.) t0_analysis->storage timepoint 5. Analyze at Time Points (2, 4, 8, 24, 48h) storage->timepoint analyze_data 6. Analyze Data timepoint->analyze_data calc_remain Calculate % Remaining of Parent Compound analyze_data->calc_remain check_degradants Look for New Peaks analyze_data->check_degradants decision Is Parent >95% AND No Major New Peaks? calc_remain->decision check_degradants->decision stable Conclusion: Stable under test conditions decision->stable Yes unstable Conclusion: Unstable. Re-evaluate solvent/conditions. decision->unstable No

Caption: General protocol for assessing solvent stability.

References
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012-01-23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - MedchemExpress.com. (2025-12-03). MedchemExpress.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07). Sigma-Aldrich.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-15). Fisher Scientific.
  • Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp.
  • 4-Hydroxypyridine Degradation P
  • ANALYTICAL REACTIONS OF HYDROXYPYRIDINES.
  • 2-HYDROXY-3,5-DINITROPYRIDINE Chemical Properties. LookChem.
  • (PDF) Dinitropyridines: Synthesis and Reactions.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2025-08-07).
  • Validated stability indicating methods for determination of dothiepin hydrochloride. (2010-09-09). TSI Journals.

Sources

Preventing over-nitration in the synthesis of dinitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Nitration and Maximizing Selectivity

Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing dinitropyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions, specifically focusing on the persistent challenge of over-nitration.

The Challenge of Pyridine Nitration

Pyridine presents a unique challenge for electrophilic aromatic substitution. The nitrogen atom's high electronegativity withdraws electron density from the aromatic ring, making it significantly less reactive than benzene.[1][2] This deactivation means that forcing conditions—such as high temperatures and potent nitrating agents—are often required to introduce even one nitro group.[1][2] These same harsh conditions, however, can easily lead to the addition of multiple nitro groups, making the selective synthesis of dinitropyridines a delicate balancing act. This guide will walk you through strategies to control this process effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of dinitropyridines in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of trinitropyridine. How can I reduce this side product?

This is the most common issue in dinitropyridine synthesis. The formation of trinitrated and other polynitrated byproducts is a direct consequence of the reaction conditions being too harsh or not adequately controlled.

Causality: The first nitro group deactivates the ring, making the second nitration more difficult. However, the conditions required for dinitration are often severe enough to also facilitate a third nitration, especially if local concentrations of the nitrating agent or temperature hotspots exist.

Strategies for Mitigation:

  • Temperature Control: This is your most critical parameter. Lowering the reaction temperature can dramatically reduce the rate of the third nitration. Maintain a consistent and strictly controlled temperature profile throughout the addition of the nitrating agent and the subsequent reaction period.

  • Stoichiometry of Nitrating Agent: Avoid using a large excess of the nitrating agent. While a slight excess is often necessary to drive the reaction to completion, a significant excess will substantially increase the probability of over-nitration.[2] Carefully calculate and measure your reagents.

  • Slow & Controlled Addition: Add the nitrating agent dropwise or via a syringe pump to the reaction mixture.[2] This maintains a low, steady concentration of the active nitrating species (the nitronium ion, NO₂⁺), favoring the desired dinitration over subsequent reactions.[3][4]

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2][5] Quench the reaction once the formation of the desired dinitropyridine product has maximized and before significant amounts of the trinitrated byproduct appear.

Q2: How does my choice of nitrating agent affect selectivity for dinitration?

The nitrating agent is not just a source of the nitro group; its reactivity dictates the entire course of the reaction.

Causality: Different nitrating systems generate the electrophilic nitronium ion (NO₂⁺) at different effective concentrations and activities. Milder reagents or those that involve a different mechanism can offer greater control.

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) Concentrated or fuming acids, high temperatures (e.g., 125-130°C).[6]Inexpensive and readily available.Harsh conditions, high risk of over-nitration and charring, poor selectivity.
Nitric Acid in Trifluoroacetic Anhydride (TFAA) Milder conditions, often performed at or below room temperature.Generates a potent nitrating agent in situ, often providing higher yields and better selectivity for mono- or dinitration.[7][8][9]TFAA is corrosive and more expensive than sulfuric acid.
Dinitrogen Pentoxide (N₂O₅) Used in organic solvents, often followed by a bisulfite workup.[10][11]Can be highly selective, with mechanisms that may involve a[1][7] sigmatropic shift, offering different regioselectivity.[11][12]N₂O₅ is unstable and not commercially available, requiring in situ generation.[8]
N-Nitropyrazole Reagents Can be used under mild, often metal-free conditions.Offer controllable reactivity based on substituents on the pyrazole ring, allowing for selective mono- or dinitration.[13]Reagents are specialized and require separate synthesis.
Q3: My starting material is a substituted pyridine. How do substituents affect the risk of over-nitration?

Substituents fundamentally alter the electronic landscape of the pyridine ring, influencing both its reactivity and the position of nitration.[2]

  • Electron-Donating Groups (EDGs) like alkyl (-CH₃) or amino (-NH₂) groups activate the ring. This makes the initial nitration steps easier and may require milder conditions. However, this increased reactivity also significantly elevates the risk of over-nitration.[2]

  • Electron-Withdrawing Groups (EWGs) such as halogens (-Cl, -Br) or existing nitro groups (-NO₂) further deactivate the ring.[2] While this makes any nitration more difficult, it also inherently reduces the risk of adding subsequent nitro groups beyond the desired number. For example, synthesizing a dinitropyridine from a mononitropyridine is more controllable than from an aminopyridine.

Troubleshooting Workflow for Over-Nitration

The following diagram outlines a logical workflow for diagnosing and solving issues with over-nitration.

G Workflow: Troubleshooting Over-Nitration in Dinitropyridine Synthesis start Problem: Significant Trinitropyridine Formation q1 Is reaction temperature strictly controlled? start->q1 s1 Implement precise temperature control: - Use oil bath/cryostat - Monitor internal temperature q1->s1 No q2 Is nitrating agent added in a slow, controlled manner? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a syringe pump or dropwise addition funnel q2->s2 No q3 Is the stoichiometry of the nitrating agent optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Reduce molar excess of nitrating agent q3->s3 No q4 Are you monitoring the reaction progress? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Implement in-process controls: - TLC, GC, or HPLC analysis - Quench at optimal time q4->s4 No s5 Consider Alternative Nitrating Agent: - HNO₃/TFAA for milder conditions - N₂O₅ for alternative selectivity q4->s5 Yes a4_yes Yes a4_no No s4->s5 end_node Optimized Synthesis: High Yield of Dinitropyridine s5->end_node

Caption: Decision workflow for troubleshooting over-nitration.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine so difficult to nitrate compared to benzene?

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack.[1][2] Furthermore, under the strongly acidic conditions required for nitration (e.g., mixed acid), the nitrogen atom is protonated to form the pyridinium ion. This positive charge further and more powerfully deactivates the ring, making it extremely resistant to attack by the positively charged nitronium ion electrophile.

Q2: What is the typical regioselectivity for pyridine nitration?

Direct nitration of pyridine itself occurs primarily at the 3-position (the meta position).[1] The ortho (2- and 6-) and para (4-) positions are the most deactivated due to the electron-withdrawing effects of the nitrogen atom.[1] When synthesizing dinitropyridines, the second nitro group will also be directed by the combined influence of the ring nitrogen and the first nitro group, typically leading to products like 3,5-dinitropyridine.

Q3: What analytical techniques are best for monitoring reaction progress and product purity?

A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the relative amounts of starting material, desired dinitropyridine, and over-nitrated byproducts. These are invaluable for optimizing reaction time.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final, purified product. ¹H and ¹³C NMR will confirm the number and position of the nitro groups.[14]

Nitration Pathway and Over-Nitration Risk

The diagram below illustrates the sequential nitration of a pyridine ring, highlighting the critical juncture where the reaction can proceed to the desired dinitropyridine or the undesired trinitropyridine byproduct.

G cluster_conditions Reaction Control is Key Pyridine Pyridine Mononitro Mononitropyridine Pyridine->Mononitro + HNO₃ / H₂SO₄ (Step 1) Dinitro Dinitropyridine (Desired Product) Mononitro->Dinitro + HNO₃ / H₂SO₄ (Step 2) Trinitro Trinitropyridine (Over-nitration Product) Dinitro->Trinitro + HNO₃ / H₂SO₄ (Step 3 - Undesired) Control Harsh Conditions (High Temp, Excess Reagent) Increase Rate of Step 3

Caption: Pathway of pyridine nitration and over-nitration.

Featured Protocol: Selective Nitration of Pyridine-N-Oxide

An effective strategy to bypass the deactivating effect of the pyridine nitrogen is to first convert it to pyridine-N-oxide. The N-oxide group is activating and directs nitration to the 4-position. The N-oxide can then be removed in a subsequent step if desired. This method avoids the extremely harsh conditions needed for direct dinitration of pyridine itself.

Methodology: Synthesis of 4-Nitropyridine-N-Oxide [6]

1. Preparation of the Nitrating Acid:

  • In a flask submerged in an ice bath, slowly and with continuous stirring, add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃).

  • Once the addition is complete, allow the mixture to warm to 20°C before use.

2. Reaction Setup:

  • In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the flask to an internal temperature of 60°C.

3. Nitration:

  • Transfer the prepared nitrating acid to the addition funnel.

  • Add the nitrating acid dropwise to the heated pyridine-N-oxide over a period of approximately 30 minutes. The internal temperature will initially drop.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.

4. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto approximately 150 g of crushed ice in a large beaker.

  • Neutralize the solution by slowly adding a saturated sodium carbonate solution in portions (Note: vigorous foaming will occur) until the pH reaches 7-8.

  • A yellow solid will precipitate. Collect the crude product by vacuum filtration.

  • To remove inorganic salts, wash the crude solid with acetone. The product is soluble in acetone while the salts are not.

  • Evaporate the acetone from the filtrate to yield the yellow product. If necessary, the product can be recrystallized from acetone.

This protocol provides a validated pathway to a key intermediate, which can then be subjected to a second nitration under more controlled conditions if a dinitro-N-oxide derivative is the target.

References

  • Filo. (2025, August 26).
  • Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
  • Pearson. (2024, June 28).
  • BenchChem.
  • BenchChem.
  • Scribd.
  • RSC Publishing.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Synthesis and Functionaliz
  • Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N₂O₅–NaHSO₃.
  • National Institutes of Health (NIH). (2022, August 31).
  • ANALYTICAL METHODS.
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Master Organic Chemistry. (2018, April 30).

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Technical Support Center: Purification of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the removal of mono-nitrated impurities from 3,5-Dinitro-4-hydroxypyridine.

Introduction

3,5-Dinitro-4-hydroxypyridine is a key heterocyclic compound whose utility in pharmaceutical and materials science applications is critically dependent on its purity.[1][2] It is typically synthesized by the double nitration of 4-hydroxypyridine.[2][3] A persistent challenge in this synthesis is the presence of residual mono-nitrated starting material, primarily 3-nitro-4-hydroxypyridine, which is difficult to separate due to its structural similarity to the final product. This guide offers in-depth, field-proven methodologies to diagnose purity issues and effectively remove these impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mono-nitrated impurity I should be concerned about?

The primary impurity is 3-nitro-4-hydroxypyridine (CAS 5435-54-1). During the electrophilic nitration of 4-hydroxypyridine, the first nitro group is directed to the 3-position.[3] Incomplete reaction or non-optimized conditions will leave this intermediate mixed with your final 3,5-dinitrated product.

Q2: Why are the mono- and di-nitrated forms so difficult to separate?

The difficulty arises from their similar physicochemical properties, as summarized below. Both molecules are polar, possess an acidic hydroxyl group, and can engage in similar intermolecular interactions. The addition of a second nitro group increases the molecule's molecular weight and acidity but does not drastically alter its overall polarity in a way that makes separation trivial.

Property3-Nitro-4-hydroxypyridine (Impurity)3,5-Dinitro-4-hydroxypyridine (Product)Rationale for Separation Challenge
Molecular Formula C₅H₄N₂O₃C₅H₃N₃O₅Similar core structure.
Molecular Weight 140.1 g/mol [3]185.09 g/mol [4]Relatively small mass difference.
Appearance White to light yellow solid[3]Not specified, likely yellow solid.Similar physical appearance.
Melting Point ~285 °C (decomposes)[3]Not specified.High melting points for both suggest strong crystal lattice energy.
Acidity (pKa) Predicted pKa: 0.13[3]Predicted pKa is lower (more acidic) due to the second electron-withdrawing nitro group.While different, this may not be sufficient for simple acid-base extraction from highly acidic workup solutions.
Polarity PolarVery Polar"Like dissolves like" principle means they have similar solubilities in many common solvents, complicating recrystallization.[5]

Q3: How can I monitor the reaction to minimize the formation of mono-nitrated impurities in the first place?

Minimizing the impurity starts with driving the reaction to completion.

  • Reaction Time and Temperature: Ensure the reaction is heated (e.g., 60-70°C) for a sufficient duration (e.g., 3+ hours) as described in synthesis literature.[3] Exothermic nitration reactions require careful temperature control to prevent runaway reactions and byproduct formation.[6][7]

  • Stoichiometry of Nitrating Agent: Use a sufficient excess of the nitrating mixture (concentrated nitric and sulfuric acids) to favor di-nitration.

  • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 3-nitro-4-hydroxypyridine intermediate. A typical TLC system would be a polar mobile phase like Ethyl Acetate/Hexane or Dichloromethane/Methanol on silica plates. The dinitro product should have a slightly higher Rf value than the mono-nitro intermediate due to a minor decrease in polarity relative to its interaction with the silica.

Q4: What is the best first-pass purification method to try?

Fractional recrystallization is the most effective initial strategy.[6] The key is to exploit the subtle differences in solubility between the mono- and di-nitro compounds in a carefully selected solvent system.[5] The goal is to find a solvent that dissolves the desired dinitro product at high temperatures but in which it is poorly soluble at low temperatures, while the mono-nitro impurity remains in the mother liquor.[5]

Q5: When should I escalate to using column chromatography?

You should consider flash column chromatography when:

  • Multiple recrystallization attempts fail to achieve the desired purity (>99%).

  • The impurity level is very high (>10-15%), making recrystallization inefficient and leading to significant yield loss.

  • You need to isolate a small amount of highly pure material for analytical standard preparation or sensitive downstream applications. Chromatography is a powerful technique for separating structurally similar nitroaromatic compounds.[8][9][10]

Section 2: Troubleshooting Purification Issues

This section addresses common problems encountered during the purification process.

Logical Flow for Purification Troubleshooting

troubleshooting_flow start Crude Product Analysis (TLC/HPLC) recrystallization Attempt Fractional Recrystallization start->recrystallization purity_check1 Assess Purity of Crystals & Mother Liquor recrystallization->purity_check1 success Product Meets Purity Spec purity_check1->success Purity OK low_yield Problem: Low Yield purity_check1->low_yield Yield Low low_purity Problem: Purity Unchanged purity_check1->low_purity Purity Low optimize_solvent Optimize Recrystallization Solvent/Technique low_yield->optimize_solvent low_purity->optimize_solvent optimize_solvent->recrystallization Re-attempt chromatography Perform Flash Column Chromatography optimize_solvent->chromatography If still fails purity_check2 Assess Purity of Fractions chromatography->purity_check2 purity_check2->success

Caption: General workflow for purification and troubleshooting.

Problem: My recrystallization resulted in very low yield.

  • Causality: This often means the chosen solvent is too effective, keeping a significant portion of your desired dinitro product dissolved even at low temperatures.[5] It can also occur if you used too large a volume of solvent.

  • Solution:

    • Recover Product: Before discarding the filtrate (mother liquor), concentrate it by about 50% using a rotary evaporator and cool it again in an ice bath to see if more product crystallizes.[5]

    • Re-evaluate Solvent: Choose a solvent in which your dinitro product is less soluble. A mixed-solvent system can be effective here. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethanol, acetic acid) where it is very soluble, and then slowly add a "poor" solvent (e.g., water, hexane) in which it is insoluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]

Problem: My product purity does not improve after recrystallization.

  • Causality: This indicates that the chosen solvent does not provide sufficient solubility differentiation between the mono- and di-nitro compounds. They are likely co-precipitating.

  • Solution:

    • Systematic Solvent Screen: Perform a small-scale solvent screen. Place a few milligrams of your crude product in several test tubes and add 0.5 mL of different solvents (e.g., water, ethanol, isopropanol, acetic acid, ethyl acetate, toluene). Observe solubility at room temperature and upon heating. The ideal solvent will dissolve the material when hot but show significant crystal formation upon cooling.[5]

    • Switch to Chromatography: If an extensive solvent screen fails, the solubility properties are too similar for effective recrystallization. At this point, column chromatography is the recommended next step.

Problem: My product is a dark, oily residue and will not crystallize.

  • Causality: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] It can also be caused by a high concentration of impurities that depress the melting point. Residual strong acids from the nitration can also lead to degradation and tar formation.[6]

  • Solution:

    • Neutralize First: Ensure your workup procedure effectively removes residual sulfuric and nitric acid. Before attempting crystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it thoroughly with a saturated sodium bicarbonate solution, followed by water and brine.[6]

    • Modify Crystallization: Re-heat the oil in the solvent until it fully dissolves, adding a small amount of extra solvent if needed. Allow the solution to cool much more slowly. Start at room temperature, then move to a refrigerator, and finally to a freezer. Scratching the inside of the flask with a glass rod can help induce nucleation.[5]

    • Use a Different Solvent: Select a solvent with a lower boiling point.

Section 3: Analytical Methods for Purity Assessment

Reliable analysis is crucial for confirming the success of your purification. An orthogonal approach using multiple techniques is recommended for defensible data.[11]

MethodPurpose & Key Considerations
TLC Rapid Screening: Excellent for in-process monitoring and quick checks of column fractions. Use silica gel plates. A mobile phase of 10-20% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexane should provide good separation.
RP-HPLC Quantitative Analysis: The gold standard for purity assessment.[12] Use a C18 column with a gradient elution. The more polar mono-nitro impurity will elute earlier than the dinitro product.
NMR (¹H) Structural Confirmation & Purity: In the ¹H NMR spectrum, the aromatic protons of the mono-nitro impurity will have different chemical shifts and coupling patterns compared to the single aromatic proton of the symmetric dinitro product. Purity can be estimated by integrating the impurity peaks relative to the product peak.
GC-MS Impurity Identification: Useful for identifying volatile impurities, though HPLC is often preferred for these polar, non-volatile compounds.[11][13]
Example HPLC Method
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Section 4: Detailed Experimental Protocols

Safety Precaution: Nitrated aromatic compounds can be energetic and should be handled with appropriate care. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong acids in a chemical fume hood.

Protocol 1: Optimized Fractional Recrystallization

This protocol assumes the crude product is contaminated with 2-10% of 3-nitro-4-hydroxypyridine.

  • Solvent Selection: Based on screening, glacial acetic acid is often a good starting point.

  • Dissolution: In a fume hood, place 5.0 g of the crude, dry 3,5-Dinitro-4-hydroxypyridine into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add a minimal amount of glacial acetic acid (e.g., start with 50 mL) and heat the mixture on a hot plate with stirring to near boiling (~110-115 °C).

  • Continue adding small portions of hot acetic acid until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor from the crystal surfaces.

  • Wash the crystals with a non-polar solvent like cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Validation: Analyze a small sample of the dried crystals and the mother liquor by HPLC or TLC to confirm the impurity has been removed from the product and concentrated in the filtrate.

Protocol 2: Flash Column Chromatography

This protocol is for situations where recrystallization is ineffective.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Mobile Phase): A gradient elution is recommended. Start with a less polar mixture and gradually increase polarity. A good starting point is a gradient of Ethyl Acetate in Hexane, or for very polar compounds, Methanol in Dichloromethane (DCM).

    • Example: Start with 100% DCM and gradually increase to 5% Methanol in DCM.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of the mobile phase or a stronger solvent like acetone.

    • In a separate flask, add 2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your gradient plan.

  • Monitoring: Monitor the fractions being eluted using TLC. Spot each fraction on a TLC plate and develop it. Combine the fractions that contain the pure desired product. The dinitro product should elute after the less polar byproducts and before the more polar mono-nitro impurity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,5-Dinitro-4-hydroxypyridine.

  • Validation: Confirm the purity of the final product using HPLC and/or NMR.

References

  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures.
  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Benchchem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • LCGC. (n.d.). Fast Separation of Eleven Nitroaromatic Compounds on ZirChrom-CARB.
  • Gong, P., et al. (2020). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. MDPI.
  • ChemicalBook. (2025). 4-Hydroxy-3-nitropyridine.
  • Agilent. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org.
  • ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions.
  • PubChemLite. (n.d.). 3,5-dinitro-4-hydroxypyridine (C5H3N3O5).
  • PubChem. (n.d.). 3,5-Dinitro-4-hydroxypyridine.
  • ResearchGate. (n.d.). Double nitration of 4‐hydroxypyridine 1.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Labtoo. (n.d.). R&D Services | Analytical chemistry, Mass spec, NMR. Retrieved from Note: Some physical properties like melting points for the dinitrated product are not readily available in the searched literature and may need to be determined experimentally.

Sources

Technical Support Center: Managing Thermal Stability of Dinitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dinitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal stability of these energetic materials. Here, you will find a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of dinitropyridine compounds, providing foundational knowledge for safe and effective experimentation.

Q1: What are dinitropyridine compounds and why is their thermal stability a critical parameter?

A: Dinitropyridines are a class of heterocyclic compounds that contain two nitro groups attached to a pyridine ring.[1] They are of significant interest as energetic materials, precursors for pharmaceuticals, agrochemicals, and other specialized chemicals.[1] The number and position of the nitro groups, along with other substituents on the pyridine ring, significantly influence the compound's properties, including its thermal stability.

Thermal stability is a paramount concern for any energetic material as it dictates the conditions under which the compound can be safely handled, stored, and utilized.[2] Unstable compounds can undergo rapid, exothermic decomposition when subjected to heat, which can lead to uncontrolled energy release, posing significant safety hazards.[2] Therefore, a thorough understanding and precise measurement of the thermal decomposition behavior of dinitropyridine compounds are essential for both safety and application performance.

Q2: What are the primary factors that influence the thermal stability of dinitropyridine compounds?

A: The thermal stability of dinitropyridine compounds is a complex property influenced by several molecular and crystal-level factors:

  • Molecular Structure: The arrangement of atoms within the molecule is a primary determinant. Key aspects include:

    • Position of Nitro Groups: The relative positions of the nitro groups on the pyridine ring affect intramolecular hydrogen bonding and steric hindrance, which in turn impact stability.

    • Presence of Other Functional Groups: Substituents like amino (-NH2), hydroxyl (-OH), or methyl (-CH3) groups can either stabilize or destabilize the molecule. For instance, amino groups can form strong intramolecular hydrogen bonds with adjacent nitro groups, significantly enhancing thermal stability, as seen in compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO).[3][4]

    • N-Oxide Group: The presence of an N-oxide group can increase the energy content and density of the compound, and its influence on thermal stability depends on the overall molecular structure.[5][6]

  • Crystal Structure: The way molecules are packed in the solid state also plays a crucial role.[7][8] A denser crystal packing with strong intermolecular interactions, such as hydrogen bonding and π-π stacking, generally leads to higher thermal stability.[8]

  • Purity and Defects: The presence of impurities or defects in the crystal lattice can act as initiation sites for decomposition, thereby lowering the overall thermal stability.

Q3: What are the common decomposition mechanisms for dinitropyridine compounds?

A: The thermal decomposition of nitroaromatic compounds, including dinitropyridines, is a complex process that can proceed through several pathways.[9][10] The initial and rate-determining step is often the homolytic cleavage of the C-NO2 bond to release a nitrogen dioxide (NO2) radical.[10][11]

However, other mechanisms can also be significant, particularly at different temperature regimes:[11]

  • Nitro-Nitrite Rearrangement: An intramolecular rearrangement where a nitro group (-NO2) converts to a nitrite group (-ONO), followed by the elimination of nitric oxide (NO).[11]

  • Intramolecular Hydrogen Transfer: In dinitropyridines with amino or methyl substituents, a hydrogen atom can transfer from the substituent to a nitro group, leading to the formation of water or HONO.[11] This can be a reversible process at lower temperatures, contributing to the compound's stability by buffering against thermal stimulation.[11]

For a compound like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), the decomposition is often a multi-step process. The initial step can involve a reaction between an amino group and an adjacent nitro group on the pyridine ring, releasing NO and forming condensed phase compounds.[3] These condensed phase compounds then decompose at higher temperatures, releasing gases like CO, HCN, and CO2.[3]

Q4: Which analytical techniques are essential for evaluating the thermal stability of dinitropyridine compounds?

A: A suite of thermoanalytical techniques is employed to characterize the thermal stability of energetic materials.[12][13] The most common and critical techniques are:

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] DSC is used to determine melting points, decomposition onset temperatures (Tonset), peak exothermic temperatures (Tpeak), and the enthalpy of decomposition (ΔHd).[12][15] This information provides a quantitative measure of the compound's thermal stability and energy release.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[13][14] It provides information about the decomposition temperature range, the number of decomposition steps, and the mass loss associated with each step.[13] The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum mass loss rate.

  • Coupled Techniques (TGA-MS, TGA-FTIR): To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[3] This provides valuable insights into the decomposition mechanism.

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific experimental issues related to the thermal stability of dinitropyridine compounds.

Issue 1: Unexpectedly Low Decomposition Temperature in DSC/TGA Analysis

Scenario: Your synthesized dinitropyridine compound shows a significantly lower decomposition temperature than reported in the literature or predicted by computational models.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Presence of Impurities Impurities from the synthesis, such as residual solvents, starting materials, or by-products, can act as catalysts or create defects in the crystal lattice, lowering the decomposition temperature.1. Purity Verification: - NMR Spectroscopy (¹H, ¹³C): Check for the presence of unexpected signals that could indicate impurities. - High-Performance Liquid Chromatography (HPLC): Quantify the purity of your sample. - Elemental Analysis: Verify that the elemental composition matches the expected formula.2. Recrystallization: - If impurities are detected, perform one or more recrystallization steps using an appropriate solvent system to purify the compound.[6] Ensure the compound is thoroughly dried to remove any residual solvent.
Amorphous vs. Crystalline State Amorphous solids generally have lower thermal stability compared to their crystalline counterparts due to a less ordered structure and weaker intermolecular forces.1. Powder X-ray Diffraction (PXRD): - Analyze your sample using PXRD to determine if it is crystalline or amorphous. A crystalline sample will show sharp diffraction peaks, while an amorphous sample will exhibit a broad halo.2. Controlled Crystallization: - If the sample is amorphous, attempt to induce crystallization through techniques like slow evaporation, solvent-antisolvent precipitation, or controlled cooling from a melt.
Incorrect DSC/TGA Experimental Parameters The heating rate can significantly affect the observed decomposition temperature. A faster heating rate will generally result in a higher apparent decomposition temperature.1. Standardize Heating Rate: - Use a standard heating rate, typically 5 or 10 °C/min, for comparison with literature data.[15]2. Sample Mass: - Use a small, consistent sample mass (typically 1-5 mg) to ensure uniform heat transfer.[13]3. Atmosphere: - Ensure the analysis is performed under the correct atmosphere (e.g., inert nitrogen or argon) as specified in the literature or relevant protocols.
Issue 2: Inconsistent or Irreproducible DSC/TGA Results

Scenario: Repeated thermal analysis of the same batch of dinitropyridine compound yields varying decomposition temperatures and peak shapes.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Sample Heterogeneity The sample may not be homogenous, with variations in crystal size, morphology, or the distribution of impurities.1. Sample Homogenization: - Gently grind the sample to a fine, uniform powder before analysis to ensure homogeneity.2. Representative Sampling: - When taking a sample for analysis, ensure it is representative of the entire batch.
Instrument Calibration The DSC/TGA instrument may not be properly calibrated for temperature and heat flow.1. Instrument Calibration: - Calibrate the instrument using certified standards (e.g., indium for temperature and heat flow) according to the manufacturer's protocol.[16]
Sample Pan Interaction The sample may react with the material of the sample pan (e.g., aluminum) at elevated temperatures.1. Inert Sample Pans: - For highly reactive compounds, consider using more inert sample pans, such as gold-plated or platinum pans.2. Hermetic Sealing: - Ensure that the sample pans are properly sealed to prevent leakage of volatile decomposition products, which can affect the results.[13]
Issue 3: Observation of Multiple Exothermic Peaks in DSC Thermogram

Scenario: The DSC thermogram of your dinitropyridine compound shows multiple exothermic peaks, making it difficult to determine the primary decomposition temperature.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Multi-step Decomposition Many energetic materials decompose in multiple, consecutive steps.[17]1. Correlate with TGA: - Simultaneously run a TGA analysis. Each exothermic peak in the DSC should correspond to a mass loss step in the TGA thermogram.2. Kinetic Analysis: - Perform kinetic analysis using methods like the Kissinger or Ozawa-Flynn-Wall method to determine the activation energy for each decomposition step.[3][16] This can help to understand the relative stability of the different decomposition pathways.
Phase Transition Followed by Decomposition A solid-solid or solid-liquid (melting) phase transition may occur immediately before decomposition.1. Visual Observation: - Use a hot-stage microscope to visually observe the sample as it is heated to determine if melting or other phase changes occur before decomposition.2. Modulated DSC: - Modulated DSC can help to separate reversible events like melting from irreversible events like decomposition.
Presence of Polymorphs The sample may be a mixture of different crystalline forms (polymorphs), each with its own distinct thermal stability.1. PXRD Analysis: - Use PXRD to identify the presence of multiple crystalline phases.2. Controlled Crystallization: - Attempt to isolate a single polymorph through controlled crystallization experiments by varying the solvent, temperature, and cooling rate.

Section 3: Experimental Protocols & Data Visualization

Protocol 1: Standard DSC Analysis for Thermal Stability Assessment
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the dinitropyridine compound into an aluminum sample pan.[13]

  • Encapsulation: Hermetically seal the sample pan. Prepare an empty, sealed aluminum pan as a reference.[13]

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[13]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) and the peak exothermic temperature (Tpeak) from the resulting thermogram.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Protocol 2: TGA for Decomposition Profile Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 3-5 mg of the dinitropyridine compound into a ceramic or platinum TGA pan.

  • Experimental Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[13]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Generate the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum mass loss rates.

Data Summary: Thermal Properties of Selected Dinitropyridine Compounds

The following table summarizes key thermal decomposition data for representative dinitropyridine compounds.

CompoundTonset (°C)Tpeak (°C)Mass Loss (%)Reference
2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)~350~36050-60 (multi-step)[3][5]
N-(3,5-dinitropyridin-2-yl)hydrazine~180~190~45 (first step)[18]
N-(3,5-dinitropyridin-2-yl)-3-aminopyrazole~230~240~30 (first step)[18]
2,6-bis(trinitromethyl)pyridine-101-[15]
Visualization of Experimental Workflow and Decomposition Concepts

Diagram 1: General Workflow for Thermal Stability Analysis

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation & Safety Assessment Synthesis Synthesis of Dinitropyridine Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Purity & Structural Verification (NMR, HPLC, PXRD) Purification->Characterization DSC DSC Analysis (T_onset, T_peak, ΔH_d) Characterization->DSC TGA TGA Analysis (Mass Loss, Decomposition Steps) Characterization->TGA Kinetics Kinetic Analysis (Activation Energy) DSC->Kinetics Coupled Coupled Techniques (TGA-MS/FTIR for Gas Analysis) TGA->Coupled Mechanism Decomposition Mechanism Elucidation Coupled->Mechanism Kinetics->Mechanism Safety Safety & Handling Protocol Development Mechanism->Safety

Caption: Workflow for Thermal Stability Assessment.

Diagram 2: Factors Influencing Thermal Stability

G cluster_molecular Molecular Factors cluster_crystal Crystal Factors ThermalStability Thermal Stability of Dinitropyridine Compounds NitroPosition Position of -NO2 Groups NitroPosition->ThermalStability Substituents Other Functional Groups (-NH2, -OH, etc.) Substituents->ThermalStability N_Oxide N-Oxide Presence N_Oxide->ThermalStability Packing Crystal Packing Density Packing->ThermalStability Interactions Intermolecular Interactions (H-bonding) Interactions->ThermalStability Purity Purity and Defects Purity->ThermalStability

Caption: Key Factors Affecting Thermal Stability.

Section 4: Safety Precautions

Working with dinitropyridine compounds requires strict adherence to safety protocols due to their energetic nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[19]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of dust or decomposition products.[19]

  • Ignition Sources: Keep dinitropyridine compounds away from heat, sparks, open flames, and other potential ignition sources.[20][21]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[19][22]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.[23]

  • Scale: When working with new or unknown dinitropyridine compounds, always start with small quantities to minimize potential hazards.

References

  • Benchchem. Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.
  • ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
  • Semantic Scholar. Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide.
  • ResearchGate. Dinitropyridines: Synthesis and Reactions.
  • MDPI. Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization.
  • CHIMIA. Thermal Stability of Explosives.
  • Central European Journal of Energetic Materials. Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.
  • Springer. The Properties of Energetic Materials.
  • ResearchGate. Chapter 1 A survey of the thermal stability of energetic materials.
  • Benchchem. An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • ResearchGate. A review of factors influencing the thermal sensitivity of energetic materials.
  • RSC Publishing. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
  • ACS Publications. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
  • ResearchGate. (PDF) The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • DergiPark. The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleo.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Novachem. Pyridine-D5 (D, 99.5%).
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Chemistry LibreTexts. 2.8: Thermal Analysis.
  • Penta chemicals. Pyridine - SAFETY DATA SHEET.
  • ResearchGate. (PDF) Decomposition Mechanisms of Dinitrotoluene.
  • Longdom Publishing. Thermodynamic Stability and Transformation in Crystal Structures.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Assignments for 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 3,5-dinitro-4-hydroxypyridine. In the absence of readily available experimental spectra for this specific molecule, this guide presents predicted NMR data and leverages a comparative analysis with structurally related, well-characterized compounds. This approach allows for a robust interpretation of the expected spectral features and provides valuable insights into the electronic effects of the nitro and hydroxyl substituents on the pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of nitro-substituted pyridines.

Introduction to 3,5-Dinitro-4-hydroxypyridine and the Importance of NMR Characterization

3,5-Dinitro-4-hydroxypyridine, also known as 3,5-dinitro-4-pyridone, is a heterocyclic compound of interest in various fields of chemical research, including the development of energetic materials and as a precursor in synthetic organic chemistry. The precise structural elucidation of this molecule is paramount for understanding its reactivity, stability, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity and electronic environment of each atom in a molecule can be confidently established.

Due to the tautomeric nature of 4-hydroxypyridines, existing in equilibrium with their 4-pyridone form, NMR spectroscopy is particularly crucial for characterizing the dominant tautomer in a given solvent. For 3,5-dinitro-4-hydroxypyridine, the pyridone tautomer is expected to be the major contributor.

Predicted NMR Data for 3,5-Dinitro-4-hydroxypyridine

In the absence of experimentally acquired spectra in publicly accessible databases, the following ¹H and ¹³C NMR data have been generated using validated prediction software. These predictions are based on sophisticated algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-dinitro-4-hydroxypyridine is predicted to be relatively simple, showing a single signal for the two equivalent protons on the pyridine ring.

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 9.1Singlet2HH-2, H-6

The significant downfield shift of the H-2 and H-6 protons is attributed to the strong electron-withdrawing effects of the two nitro groups and the deshielding nature of the pyridine ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum shows three distinct signals corresponding to the different carbon environments in the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~ 155C-4
~ 140C-3, C-5
~ 135C-2, C-6

The C-4 carbon, bonded to the oxygen, is expected to be the most deshielded. The carbons bearing the nitro groups (C-3 and C-5) are also significantly deshielded, while the C-2 and C-6 carbons appear at a slightly more upfield position.

Comparative Analysis with Analogous Compounds

To validate and contextualize the predicted data, a comparative analysis with the experimental NMR data of 4-hydroxypyridine and 3-nitropyridine is presented. This comparison highlights the influence of the hydroxyl and nitro functional groups on the chemical shifts of the pyridine ring.

CompoundNucleusC-2/H-2 (ppm)C-3/H-3 (ppm)C-4/H-4 (ppm)Solvent
4-Hydroxypyridine ¹H7.97 (d)6.55 (d)-DMSO-d₆
¹³C140.5116.3176.0DMSO-d₆
3-Nitropyridine ¹H9.12 (dd)-8.83 (ddd)CDCl₃
¹³C154.2134.1146.9CDCl₃
3,5-Dinitro-4-hydroxypyridine (Predicted) ¹H~ 9.1 (s)---
¹³C~ 135~ 140~ 155-

Note: Experimental data for analogous compounds are sourced from publicly available databases and may have been recorded under different conditions.

The comparison reveals a clear downfield shift of the proton signals upon the introduction of nitro groups, a consequence of their strong electron-withdrawing nature. Similarly, the carbon signals are significantly deshielded by the nitro substituents. The hydroxyl group at the 4-position in 4-hydroxypyridine leads to a substantial upfield shift of the C-3 and C-5 protons and a downfield shift of the C-4 carbon, consistent with its electron-donating and deshielding effects, respectively.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for 3,5-dinitro-4-hydroxypyridine, the following general protocol is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of 3,5-dinitro-4-hydroxypyridine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and good solubility of polar compounds).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition
  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition
  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of 3,5-dinitro-4-pyridone, the dominant tautomer of 3,5-dinitro-4-hydroxypyridine.

NMR Characterization Workflow cluster_exp Experimental cluster_analysis Analysis & Interpretation sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc peak_assign Peak Assignment data_proc->peak_assign comp_analysis Comparative Analysis peak_assign->comp_analysis struct_elucid Structure Elucidation comp_analysis->struct_elucid

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Structure of a Highly Functionalized Heterocycle

3,5-Dinitro-4-hydroxypyridine is a significant heterocyclic compound, serving as a key precursor in the synthesis of various pharmaceutical and energetic materials. Its chemical scaffold, characterized by a pyridine ring bearing two electron-withdrawing nitro groups and an electron-donating hydroxyl group, presents a unique electronic environment that dictates its reactivity and physicochemical properties. Mass spectrometry, a cornerstone of modern analytical chemistry, is indispensable for the structural characterization of such molecules. The fragmentation pattern observed under electron ionization (EI) provides a veritable fingerprint, offering profound insights into the molecule's architecture.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway of 3,5-Dinitro-4-hydroxypyridine. By dissecting the fragmentation of analogous compounds—nitropyridines, hydroxypyridines, and dinitroaromatics—we can logically deduce the primary fragmentation routes. This guide will also present a comparative analysis with a structurally related compound, 2,4-dichloro-5-nitropyridine, to highlight the influence of different substituents on fragmentation. Furthermore, a detailed, field-proven experimental protocol for the GC-MS analysis of nitropyridines is provided, ensuring a self-validating system for researchers seeking to replicate or adapt this work.

Predicted Fragmentation Pattern of 3,5-Dinitro-4-hydroxypyridine

The fragmentation of 3,5-Dinitro-4-hydroxypyridine under electron ionization is anticipated to be a complex process governed by the relative stabilities of the resulting fragment ions. The initial event is the removal of an electron to form the molecular ion (M•+). The presence of the nitrogen atom in the pyridine ring, the nitro groups, and the hydroxyl group all influence the subsequent fragmentation pathways.

The molecular ion of 3,5-Dinitro-4-hydroxypyridine (C₅H₃N₃O₅) has a predicted monoisotopic mass of 185.01 Da. The fragmentation is expected to proceed through several key pathways:

  • Loss of a Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (mass 46 Da). This would result in a fragment ion at m/z 139.

  • Loss of Nitric Oxide (NO): The "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-substituted nitroaromatics, where the loss of NO (mass 30 Da) can occur. While the substituents in 3,5-Dinitro-4-hydroxypyridine are not strictly ortho in the benzene sense, the proximity of the hydroxyl and nitro groups could facilitate a rearrangement leading to the loss of NO, yielding a fragment at m/z 155.

  • Loss of a Hydroxyl Radical (•OH): The hydroxyl group can be lost as a radical (mass 17 Da), particularly from the molecular ion, leading to a fragment at m/z 168.

  • Ring Cleavage: The pyridine ring itself can undergo fragmentation. A characteristic fragmentation of the pyridine ring is the loss of HCN (mass 27 Da), which would lead to various smaller fragments.[1]

  • Sequential Losses: Following the initial fragmentation events, subsequent losses are highly probable. For instance, the fragment at m/z 139 (M-NO₂) could further lose another NO₂ group or undergo ring cleavage.

Based on these principles, a plausible fragmentation pathway is proposed below.

Fragmentation_Pathway M C₅H₃N₃O₅ (m/z 185) Molecular Ion F1 [M-NO₂]⁺ (m/z 139) M->F1 -NO₂ F2 [M-NO]⁺ (m/z 155) M->F2 -NO F3 [M-OH]⁺ (m/z 168) M->F3 -OH F4 [M-NO₂-NO]⁺ (m/z 109) F1->F4 -NO F5 [M-2NO₂]⁺ (m/z 93) F1->F5 -NO₂ F6 Pyridine Ring Fragments F1->F6 -HCN, etc. F2->F6 Further Fragmentation

Caption: Predicted EI-MS fragmentation pathway of 3,5-Dinitro-4-hydroxypyridine.

Comparative Analysis: 3,5-Dinitro-4-hydroxypyridine vs. 2,4-Dichloro-5-nitropyridine

To better understand the fragmentation of our target molecule, a comparison with a structurally related compound for which experimental data is available is highly instructive. 2,4-Dichloro-5-nitropyridine serves as an excellent comparative model. The presence of chloro-substituents instead of a hydroxyl and a second nitro group will significantly alter the fragmentation pattern, highlighting the influence of these functional groups.

The fragmentation of 2,4-dichloro-5-nitropyridine is driven by the presence of the nitro group and the two chlorine atoms on the pyridine ring.[2] The key differences in fragmentation are outlined in the table below.

Feature3,5-Dinitro-4-hydroxypyridine (Predicted)2,4-Dichloro-5-nitropyridine (Observed)[2]Rationale for Differences
Molecular Ion (M•+) m/z 185m/z 192, 194, 196 (isotopic cluster)The presence of two chlorine atoms in 2,4-dichloro-5-nitropyridine results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl).
Primary Neutral Loss Loss of NO₂ (46 Da) or NO (30 Da)Loss of Cl• (35/37 Da) or NO₂ (46 Da)The C-Cl bond is weaker than the C-NO₂ bond, making the loss of a chlorine radical a favorable fragmentation pathway.
Key Fragment Ions m/z 139 ([M-NO₂]⁺), m/z 155 ([M-NO]⁺), m/z 168 ([M-OH]⁺)m/z 157/159 ([M-Cl]⁺), m/z 146 ([M-NO₂]⁺)The different substituents dictate the primary fragmentation routes, leading to distinct fragment ions.
Ring Fragmentation Expected loss of HCN (27 Da)Loss of HCN (27 Da) is also observed.The fundamental pyridine ring structure leads to some common fragmentation pathways, such as the loss of HCN.

This comparison underscores the critical role of the substituents in directing the fragmentation pathways. The hydroxyl group in 3,5-Dinitro-4-hydroxypyridine introduces the possibility of losing a hydroxyl radical and participating in rearrangements, which are absent in 2,4-dichloro-5-nitropyridine.

Experimental Protocol: GC-MS Analysis of Nitropyridines

This protocol provides a robust methodology for the analysis of nitropyridine compounds, adaptable for 3,5-Dinitro-4-hydroxypyridine. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Dissolve sample in volatile solvent (e.g., Dichloromethane) Prep2 Filter through 0.22 µm PTFE filter Prep1->Prep2 GC1 Injector: Split/Splitless (250°C) Prep2->GC1 GC2 Column: 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) GC1->GC2 GC3 Carrier Gas: Helium (1 mL/min) GC2->GC3 GC4 Oven Program: Start 60°C (2 min), ramp 15°C/min to 280°C (5 min) GC3->GC4 MS1 Ionization: Electron Ionization (EI) at 70 eV GC4->MS1 MS2 Ion Source Temperature: 230°C MS1->MS2 MS3 Mass Range: m/z 40-300 MS2->MS3 MS4 Data Acquisition: Full Scan MS3->MS4 DA1 Identify molecular ion peak MS4->DA1 DA2 Correlate fragment ions with neutral losses DA1->DA2 DA3 Compare with library spectra (if available) DA2->DA3 DA4 Propose fragmentation pathway DA3->DA4

Caption: Workflow for the GC-MS analysis of nitropyridines.

1. Sample Preparation:

  • Action: Dissolve approximately 1 mg of the purified 3,5-Dinitro-4-hydroxypyridine in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.[2]

  • Rationale: A volatile solvent is crucial for efficient vaporization in the GC injector. Dichloromethane is a good choice for many polar and non-polar compounds. The concentration should be sufficient to produce a strong signal without overloading the column.

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Rationale: This removes any particulate matter that could contaminate the GC inlet or column, ensuring system longevity and data quality.

2. Gas Chromatography (GC) Conditions:

  • Injector: Operate in splitless mode for trace analysis or a high split ratio (e.g., 50:1) for more concentrated samples. Set the injector temperature to 250°C.[2]

  • Rationale: A high injector temperature ensures the complete and rapid vaporization of the analyte. The choice between split and splitless injection depends on the sample concentration and the desired sensitivity.

  • Column: Utilize a medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Rationale: This type of column provides good separation for a wide range of semi-polar compounds, including nitropyridines.

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.[3]

  • Rationale: The initial hold allows for the focusing of the analyte at the head of the column. The temperature ramp facilitates the separation of compounds based on their boiling points and interactions with the stationary phase. The final hold ensures that all components have eluted from the column.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) with an electron energy of 70 eV.[2]

  • Rationale: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to spectral libraries.

  • Ion Source Temperature: 230°C.[2]

  • Rationale: This temperature prevents condensation of the analyte in the ion source while minimizing thermal degradation.

  • Mass Range: Scan from m/z 40 to 300.

  • Rationale: This mass range will encompass the molecular ion of 3,5-Dinitro-4-hydroxypyridine and its expected fragments.

  • Data Acquisition: Acquire data in full scan mode.

  • Rationale: Full scan mode allows for the detection of all fragment ions, which is essential for structural elucidation.

Conclusion

The mass spectrometric fragmentation of 3,5-Dinitro-4-hydroxypyridine is predicted to be a rich and informative process, driven by the interplay of its nitro and hydroxyl functionalities on the pyridine core. By understanding the fundamental fragmentation patterns of related compounds and employing a robust, well-rationalized analytical protocol, researchers can confidently characterize this and other highly functionalized heterocyclic molecules. The comparative analysis with 2,4-dichloro-5-nitropyridine further illuminates the profound impact of substituent identity on fragmentation behavior. This guide serves as a comprehensive resource for scientists and developers, enabling them to leverage the power of mass spectrometry for the unambiguous structural elucidation of complex molecules.

References

  • Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. MOST Wiedzy. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed. [Link]

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A Comparative Guide to the Structural Elucidation of 3,5-Dinitro-4-hydroxypyridine Derivatives: Beyond Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. The pyridine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with significant biological potential. Among these, 3,5-dinitro-4-hydroxypyridine and its analogues present a compelling case for in-depth structural analysis due to the electronic and steric influences of their substituents on molecular conformation and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystal structure of key 3,5-dinitro-4-hydroxypyridine derivatives and contrasts this definitive technique with alternative and complementary analytical methods. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Unambiguous Power of X-ray Crystallography: A Case Study

The primary motivation for employing single-crystal X-ray diffraction is its ability to provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. This technique also reveals the intricate network of intermolecular interactions that govern the crystal packing, which can influence physical properties such as solubility and stability.

Key Crystallographic Data Summary
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)ZRgt(F)
3,5-dinitro-2-pyridone[1]C₅H₃N₃O₅OrthorhombicPna2₁12.335(4)9.636(3)5.738(2)682.040.031
4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate[2][3][4]C₅H₅N₃O₆

Note: Complete crystallographic data for 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate was not fully available in the public domain at the time of this writing.

The data from 3,5-dinitro-2-pyridone reveals a planar pyridone ring, with the nitro groups twisted relative to the ring. This twisting is a direct consequence of steric hindrance and electronic repulsion between the nitro groups and adjacent atoms. Such subtle conformational details are often impossible to discern with certainty using other analytical techniques.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the "gold standard" for structural elucidation, it is not always feasible to obtain single crystals of sufficient quality. Furthermore, a comprehensive understanding of a molecule's behavior often requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For 3,5-dinitro-4-hydroxypyridine derivatives, ¹H and ¹³C NMR are indispensable for confirming the core structure and the substitution pattern.

Causality of Experimental Choice: The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of the nitro and hydroxyl groups. For instance, the electron-withdrawing nature of the nitro groups will cause a downfield shift of the ring protons. The presence of a hydroxyl group will also influence the chemical shifts, and its proton signal may be observable depending on the solvent and concentration.

Self-Validating Protocol: A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provides a self-validating system. COSY experiments confirm proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. This network of correlations allows for the unambiguous assignment of all signals and confirms the molecular skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,5-dinitro-4-hydroxypyridine derivatives, FTIR is crucial for identifying key vibrational modes.

Key Vibrational Bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. Its position and shape can provide insights into hydrogen bonding.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C=O stretch (pyridone tautomer): A strong absorption in the range of 1640-1690 cm⁻¹ would suggest the presence of the pyridone tautomer.

  • Aromatic C=C and C=N stretches: These appear in the 1400-1600 cm⁻¹ region.

A detailed investigation of the functional groups can be carried out using FTIR spectroscopy and may be confirmed by ¹H NMR spectroscopic data[5][6].

Computational Chemistry: Density Functional Theory (DFT) and Hirshfeld Surface Analysis

In the absence of a crystal structure, or to complement experimental data, computational methods are invaluable.

Density Functional Theory (DFT): DFT calculations can be used to:

  • Optimize the molecular geometry in the gas phase or in solution.

  • Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) for comparison with experimental data.

  • Calculate electronic properties such as the molecular electrostatic potential (MEP), which can indicate sites of reactivity.

  • Investigate the relative energies of different tautomers (e.g., the hydroxy-pyridine vs. the pyridone form)[7].

Hirshfeld Surface Analysis: When a crystal structure is available, Hirshfeld surface analysis provides a powerful way to visualize and quantify intermolecular interactions. This method maps the electron density distribution around a molecule in a crystal, allowing for the identification of hydrogen bonds, π-π stacking, and other close contacts that stabilize the crystal lattice. This analysis has been successfully applied to understand the crystal packing of various pyridine derivatives[8][9][10][11].

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. For nitropyridine derivatives, slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common technique[12][13]. The choice of solvent is critical and often determined empirically[14].

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and thermal parameters.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (if necessary): If the 1D spectra are complex or for unambiguous assignment, acquire COSY, HSQC, and HMBC spectra.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a solution can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Visualizing the Workflow and Molecular Interactions

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of 3,5-Dinitro-4- hydroxypyridine Derivative purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group ID crystal_growth Single Crystal Growth purification->crystal_growth High Purity Sample spectro_data Spectroscopic Data nmr->spectro_data ftir->spectro_data xrd Single-Crystal X-ray Diffraction crystal_growth->xrd High Quality Crystal computational Computational Analysis (DFT, Hirshfeld) xrd->computational Experimental Geometry structure Definitive 3D Structure xrd->structure comp_model Theoretical Model computational->comp_model comparison Comparative Analysis structure->comparison spectro_data->comparison comp_model->comparison

intermolecular_interactions center 3,5-Dinitro-4-hydroxypyridine Derivative h_bond Hydrogen Bonding (O-H···O, N-H···O) center->h_bond pi_stacking π-π Stacking (Pyridine Rings) center->pi_stacking dipole_dipole Dipole-Dipole (Nitro Groups) center->dipole_dipole van_der_waals Van der Waals Forces center->van_der_waals

Conclusion

The structural elucidation of 3,5-dinitro-4-hydroxypyridine derivatives is a multifaceted endeavor that benefits from a synergistic approach. While single-crystal X-ray diffraction remains the ultimate arbiter of three-dimensional structure, its application is contingent on the ability to grow high-quality crystals. In its absence, or as a complementary methodology, a combination of NMR and FTIR spectroscopy, supported by computational modeling, provides a robust framework for comprehensive characterization. This integrated strategy not only confirms the molecular structure but also offers deeper insights into the electronic properties and intermolecular forces that dictate the behavior of these promising molecules in both the solid state and in solution, thereby accelerating their potential development as therapeutic agents.

References

  • Boomadevi, S., et al. (n.d.). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. ResearchGate. Available at: [Link]

  • Daly, R., et al. (2007). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available at: [Link]

  • Rajkumar, M. A., Xavier, S. S. J., & Anand, D. P. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). STRUCTURE, QUANTUM CHEMICAL, HIRSHFELD SURFACES, AND ENERGY FRAMEWORK ANALYSIS OF SOME AMINOPYRIDINE DERIVATIVES. Available at: [Link]

  • Manikandan, M., et al. (2022). Synthesis, structure, Hirshfeld surface analysis, and computational studies of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal. ResearchGate. Available at: [Link]

  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Tang, F.-Y., et al. (2014). Crystal structure of 4-oxo-3,5-dinitropyridine-Ar-hydroxide monohydrate, C5NH2(N02)20(0H) · H2O. ResearchGate. Available at: [Link]

  • Tang, F.-Y., et al. (2014). Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate, C5NH2(NO2)2O(OH) · H2O. ResearchGate. Available at: [Link]

  • Güneş, M., et al. (2021). Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. PubMed. Available at: [Link]

  • Daly, R., et al. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. South East Technological University. Available at: [Link]

  • Tang, F.-Y., et al. (2014). Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate, C5NH2(NO2)2O(OH) · H2O. ResearchGate. Available at: [Link]

  • Zhang, G.-F., et al. (2006). Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. ResearchGate. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

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A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) on Dinitropyridines: The Case of 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of dinitropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions. With a specific focus on 3,5-Dinitro-4-hydroxypyridine, we will dissect the critical structural and electronic factors that govern its reactivity profile in contrast to highly reactive analogs. This document is intended for researchers, scientists, and drug development professionals who leverage pyridine scaffolds in synthetic chemistry.

Section 1: The Fundamentals of SNAr on the Pyridine Nucleus

Nucleophilic aromatic substitution is a cornerstone reaction in heterocyclic chemistry. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene.[1] This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂).[2][3]

The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the paramount factor determining the reaction's feasibility and rate.

Three pillars govern SNAr reactivity in pyridines:

  • Activating Groups (EWGs): The number and position of EWGs are critical. Nitro groups strongly activate the ring by delocalizing the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group.[2]

  • Leaving Group Position: SNAr reactions are most favorable when the leaving group is at the C-2 or C-4 positions.[5] This is because the ring nitrogen can directly participate in stabilizing the negative charge of the intermediate through resonance, a contribution not possible for substitution at the C-3 position.[5]

  • Nature of the Leaving Group: The typical reactivity order for halide leaving groups in SNAr is F > Cl > Br > I.[6] The high electronegativity of fluorine powerfully polarizes the carbon-halogen bond, making the carbon center exceptionally electrophilic and accelerating the initial (often rate-determining) nucleophilic attack.[6]

SNAr_Mechanism cluster_intermediate Rate-Determining Step Py Pyridine Substrate (e.g., 2-Chloro-5-nitropyridine) MC Meisenheimer Complex (Resonance Stabilized Anion) Py->MC Step 1: Nucleophilic Attack (Slow, Rate-Determining) Nu Nucleophile (Nu⁻) Product Substituted Pyridine MC->Product Step 2: Elimination (Fast, Aromaticity Restored) LG Leaving Group (LG⁻)

Caption: General mechanism for the SNAr reaction on an activated pyridine ring.

Section 2: Reactivity Profile of 3,5-Dinitro-4-hydroxypyridine

A cursory look at the structure of 3,5-Dinitro-4-hydroxypyridine might suggest high reactivity due to the presence of two powerful nitro groups. However, a deeper analysis reveals significant barriers to its participation as a substrate in conventional SNAr reactions.

2.1. The Dominance of the Pyridone Tautomer

4-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. For 3,5-Dinitro-4-hydroxypyridine, this equilibrium heavily favors the 3,5-dinitro-1H-pyridin-4-one structure.[7][8] This is a critical distinction, as the pyridone form has a different electronic profile than its aromatic hydroxypyridine counterpart. The amide-like character of the pyridone ring reduces its aromaticity and alters its susceptibility to nucleophilic attack.

2.2. The Challenge of the Leaving Group

For an SNAr reaction to occur, a suitable leaving group must be displaced. Let's consider the possibilities for this molecule:

  • Displacement of the Hydroxyl/Oxo Group: The hydroxyl group (-OH) is an exceptionally poor leaving group, as it would have to depart as a hydroxide ion (HO⁻), a strong base. In the pyridone form, the C=O bond is very strong and not susceptible to cleavage in this manner. Activation, for instance by protonation, is required for it to leave as a water molecule, but the basic conditions typical for SNAr reactions make this pathway unfeasible.

  • Displacement of a Nitro Group: While the displacement of a nitro group is possible, it generally requires harsher conditions and more potent nucleophiles compared to the displacement of a halide.[9] The C-NO₂ bond is strong, and the nitrite ion is a less stable leaving group than a halide ion.

Therefore, due to the combination of its stable pyridone tautomeric form and the absence of a viable leaving group, 3,5-Dinitro-4-hydroxypyridine is largely unreactive as a substrate for direct nucleophilic aromatic substitution.

Section 3: A Comparative Analysis with High-Reactivity Dinitropyridines

To contextualize the low reactivity of 3,5-Dinitro-4-hydroxypyridine, it is instructive to compare it with halo-dinitropyridine isomers. These compounds are classic examples of highly activated SNAr substrates used widely in pharmaceutical and materials science.

CompoundLeaving Group (LG)Position of LGActivation by -NO₂ GroupsPredicted Relative SNAr Reactivity
3,5-Dinitro-4-hydroxypyridine -OH / =OC-42x OrthoVery Low
4-Chloro-3,5-dinitropyridine -ClC-42x OrthoVery High
2-Chloro-3,5-dinitropyridine -ClC-21x Ortho, 1x ParaVery High
2-Methoxy-3,5-dinitropyridine -OCH₃C-21x Ortho, 1x ParaHigh (but < Chloro)[10]

Analysis of Comparative Data:

The chloro-derivatives stand in stark contrast to the hydroxy-analog. In 4-Chloro-3,5-dinitropyridine , the chloride leaving group at the C-4 position is activated by two ortho nitro groups. Similarly, in 2-Chloro-3,5-dinitropyridine , the chloride at C-2 is activated by one ortho and one para nitro group. In both cases, the key requirements for rapid SNAr are met:

  • An excellent leaving group (Cl⁻).

  • A highly activated position (C-2 or C-4).

  • Powerful stabilizing EWGs in the correct ortho/para positions.

Computational studies and kinetic experiments confirm that such systems are exceptionally electrophilic and react readily with a wide range of nucleophiles.[10][11] For instance, the reaction of 2-methoxy-3,5-dinitropyridine with amines is well-documented and proceeds via a standard SNAr mechanism where the first step is rate-determining.[11] This underscores the potent activating effect of the two nitro groups when paired with a competent leaving group.

Section 4: Experimental Protocol for Quantifying SNAr Reactivity

To empirically validate the predicted differences in reactivity, a standardized kinetic study is essential. UV-Vis spectrophotometry offers a reliable method for monitoring reaction progress under pseudo-first-order conditions to determine second-order rate constants.[2][6]

Objective: To determine the second-order rate constant (k₂) for the reaction of a dinitropyridine substrate with a nucleophile (e.g., piperidine).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the dinitropyridine substrate (e.g., 10 mM in DMSO).

    • Prepare a series of stock solutions of the nucleophile, piperidine, at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in DMSO). The nucleophile must be in large excess.

  • Instrumentation & Setup:

    • Use a temperature-controlled UV-Vis spectrophotometer set to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This λmax must be determined beforehand by scanning the spectra of pure reactants and a fully reacted solution.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer cuvette containing a dilute solution of the substrate to the desired temperature (e.g., 25.0 °C).

    • Initiate the reaction by injecting a small, precise volume of the piperidine stock solution into the cuvette and start data acquisition immediately.

    • Monitor the increase in absorbance over time until the reaction is complete.

  • Data Analysis:

    • The observed rate constant (kobs) for each run is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine (kobs = k₂[Piperidine]).

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_sub Prepare Substrate Stock Solution setup_spec Setup Spectrophotometer (λmax, Temp) stock_sub->setup_spec stock_nuc Prepare Nucleophile Concentration Series run_kinetic Initiate Reaction in Cuvette & Record Abs vs. Time stock_nuc->run_kinetic setup_spec->run_kinetic fit_data Fit Data to First-Order Equation to get k_obs run_kinetic->fit_data plot_data Plot k_obs vs. [Nucleophile] fit_data->plot_data Repeat for each concentration calc_k2 Determine k₂ from Slope plot_data->calc_k2

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Section 5: Synthetic Context and Conclusion

While 3,5-Dinitro-4-hydroxypyridine is inert as an SNAr substrate itself, it is a valuable compound. It is typically synthesized via the double nitration of 4-hydroxypyridine.[12] Its significance lies in its status as a stable endpoint or a precursor for further transformations that do not involve SNAr at the C4 position.

Conversely, the highly reactive halo-dinitropyridines are powerful intermediates. For example, 4-Chloro-3,5-dinitropyridine can be readily converted to 3,5-Dinitro-4-hydroxypyridine by reaction with a hydroxide source, a reaction that exemplifies the SNAr pathway. This highlights the crucial role of strategic precursor design in synthetic chemistry.

The comparative reactivity of dinitropyridines in SNAr is a clear illustration of fundamental organic chemistry principles.

  • 3,5-Dinitro-4-hydroxypyridine is largely unreactive in direct SNAr displacement reactions. This is due to its existence as the stable 3,5-dinitro-1H-pyridin-4-one tautomer and the absence of a competent leaving group.

  • Halo-dinitropyridines , such as 2-chloro- and 4-chloro-3,5-dinitropyridine, are exceptionally reactive . They possess both a good leaving group (halide) and powerful ortho/para activation from the nitro groups, making them ideal substrates for constructing complex molecules.

For drug development professionals and synthetic chemists, understanding this pronounced reactivity difference is not merely academic; it is fundamental to designing efficient and successful synthetic routes. The choice of substituents on the pyridine ring can mean the difference between a facile, high-yield transformation and a reaction that does not proceed at all.

References

  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. (n.d.). Benchchem.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). Benchchem.
  • Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Dinitropyridines: Synthesis and Reactions. (2024). ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). StackExchange.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central, NIH.
  • Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts.
  • 3,5-dinitro-4-hydroxypyridine (C5H3N3O5). (n.d.). PubChemLite.
  • What is the synthesis process of 4-Hydroxypyridine? (n.d.). Guidechem.
  • 3,5-Dinitro-4-hydroxypyridine. (n.d.). PubChem, NIH.

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A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and peptide science.[1] It is the linchpin of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals. The direct condensation of a carboxylic acid and an amine is kinetically unfavorable, necessitating the activation of the carboxylic acid to facilitate the reaction. This is the critical role of the coupling reagent.

The selection of an appropriate coupling reagent is a decision that profoundly impacts reaction efficiency, product purity, cost, and the stereochemical integrity of chiral centers.[2] This guide provides an in-depth comparison of the major classes of modern coupling reagents, offering field-proven insights and experimental data to empower chemists to make educated choices for their specific synthetic challenges.

A literature review was conducted to assess the role of 3,5-Dinitro-4-hydroxypyridine (DHPY) as a coupling reagent for amide bond formation. This search did not yield evidence of its use for this application. Therefore, this guide will focus on a comparative analysis of well-established and widely utilized classes of coupling reagents that are the current standards in the field.

The Pillars of Amide Coupling: Understanding the Reagent Classes

Modern coupling reagents can be broadly categorized into three main families, each with a distinct mechanism of action. Understanding these mechanisms is paramount for optimizing reactions and troubleshooting unexpected outcomes.

Carbodiimides: The Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents in amide synthesis.[3][4]

Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate.[5] While effective, this intermediate is notoriously susceptible to two side reactions:

  • Racemization: For chiral carboxylic acids (like amino acids), the intermediate can cyclize to form an oxazolone, which readily racemizes.[3]

  • N-Acylurea Formation: An intramolecular rearrangement can form a stable N-acylurea, a dead-end byproduct that consumes the activated acid.[6]

To mitigate these issues, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost always used.[6][7] These additives rapidly intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization and efficiently reacts with the amine.[8]

Uronium/Aminium Salts: The Speed Demons

Reagents like HATU, HBTU, and HCTU are among the most popular and efficient coupling reagents available. Though historically called uronium salts, structural studies have shown most (like HATU and HBTU) are actually aminium or guanidinium salts.[9][10]

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated and attacks the reagent to form a highly reactive OBt- or OAt-based active ester.[11][12] Reagents based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are generally more reactive than their HOBt-based counterparts (HBTU) due to the electron-withdrawing effect of the pyridine nitrogen, which makes the active ester a better leaving group.[13]

Key Consideration: A potential side reaction is the guanidinylation of the free N-terminal amine, where the coupling reagent reacts directly with the nucleophile.[14] This terminates the reaction. This is best avoided by pre-activating the carboxylic acid for a few minutes before adding the amine.[14]

Phosphonium Salts: The High-Fidelity Specialists

Phosphonium salts like BOP, PyBOP®, and PyAOP represent another class of highly effective reagents.

Mechanism of Action: Similar to uronium salts, phosphonium reagents react with a carboxylate to form a reactive OBt- or OAt-based active ester.

Key Advantage: A significant advantage of phosphonium salts is that they do not cause guanidinylation.[15] This makes them exceptionally reliable for challenging couplings, such as fragment condensations or macrocyclizations, where activation may be slow and the risk of side reactions is higher. However, the original BOP reagent produces the highly carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP®.[3][16]

At-a-Glance: Performance Comparison of Key Reagents

The choice of reagent often involves a trade-off between reactivity, cost, and ease of use. The following table provides a summary of representative reagents from each class.

FeatureEDC/HOBtHATUPyBOP®
Class Carbodiimide (+ Additive)Aminium SaltPhosphonium Salt
Reactivity Good to HighVery HighHigh
Racemization Risk Low (with additive)Very LowLow
Kinetics Moderate to FastVery Fast (minutes)Fast
Key Advantage Cost-effective; water-soluble byproduct (EDC) facilitates easy workup.[7]Extremely rapid and efficient, especially for difficult or sterically hindered couplings.No guanidinylation side reaction; excellent for sensitive or slow reactions like cyclizations.
Key Disadvantage Slower than onium salts; DCC produces insoluble DCU byproduct.[6]High cost; potential for guanidinylation if not pre-activated.[14][17]Higher cost than carbodiimides; BOP (precursor) generates carcinogenic HMPA.[16]
Byproducts Water-soluble urea (EDC); Insoluble DCU (DCC).[6]Tetramethylurea (soluble).[11]Pyrrolidine/HMPA (soluble).[3]
Best For... Routine synthesis, large-scale applications where cost is a factor, bioconjugation (EDC).[18][19]Difficult sequences, sterically hindered substrates, rapid synthesis protocols.[20]Fragment condensation, cyclization, couplings with valuable amines where side reactions must be minimized.[16]

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the core mechanisms and a general workflow for comparing reagents.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) P2 Select Solvent (e.g., DMF, DCM) R1 Add Coupling Reagent (1.1 eq) & Base (if needed, e.g., DIPEA) P2->R1 Reagents R2 Stir at 0°C to RT (Monitor by TLC/LC-MS) R1->R2 W1 Aqueous Workup (Wash with acid, base, brine) R2->W1 Completion W2 Purification (Chromatography) W1->W2 W3 Analyze Yield & Purity (NMR, MS) W2->W3

Caption: Generalized workflow for comparing amide coupling reagents.

EDC_Mechanism cluster_intermediates Intermediates Acid R-COOH Carboxylic Acid O_Acyl O-Acylisourea Highly Reactive & Prone to Racemization Acid->O_Acyl + EDC EDC EDC Amine R'-NH2 Amine Amide R-CO-NHR' Amide O_Acyl:f0->Amide + Amine (direct path) HOBt_Ester HOBt Active Ester More Stable O_Acyl:f0->HOBt_Ester:f0 + HOBt (fast) HOBt_Ester:f0->Amide + Amine HOBt HOBt

Caption: Mechanism of EDC coupling with an HOBt additive.

HATU_Mechanism cluster_intermediate Intermediate Acid R-COO- Carboxylate (from R-COOH + Base) OAt_Ester OAt Active Ester Highly Reactive Acid->OAt_Ester:f0 + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Amine R'-NH2 Amine Amide R-CO-NHR' Amide OAt_Ester:f0->Amide + Amine

Caption: General mechanism of HATU-mediated amide bond formation.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility. The causality behind key steps is explained to provide a deeper understanding.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a cost-effective and reliable method for standard amide bond formation.

  • Objective: To couple a generic carboxylic acid with a primary or secondary amine.

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Anhydrous DMF or DCM

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Methodology:

    • Reagent Staging: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[11]

      • Causality: Combining the reactants before adding the coupling agent ensures the amine is present to react with the active ester as it forms.

    • Solvation: Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M). Stir the solution.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

      • Causality: Starting the reaction at a lower temperature helps to control the initial exotherm and minimize potential side reactions, particularly racemization.[3]

    • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[11]

    • Base Addition: Add DIPEA (2.5 equiv) dropwise. The reaction may become cloudy as salts precipitate.

      • Causality: The base neutralizes the HCl salt of EDC and the protonated amine starting material, ensuring the amine is in its nucleophilic free-base form.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the carboxylic acid) is consumed.

    • Workup:

      • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

      • Wash sequentially with 1N HCl or 5% citric acid (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

      • Causality: This aqueous workup is crucial for removing the water-soluble urea byproduct from EDC and other reaction components, simplifying purification.[7]

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is ideal for challenging substrates or when rapid reaction times are required.

  • Objective: To couple a sterically hindered or racemization-prone carboxylic acid with an amine.

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • HATU (1.1 equiv)

    • Amine (1.1 equiv)

    • Anhydrous DMF

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Methodology:

    • Reagent Staging: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[12]

    • Solvation: Dissolve the solids in anhydrous DMF (0.1-0.5 M).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Pre-activation (Critical Step): Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5-15 minutes.

      • Causality: Pre-activation is essential for uronium/aminium reagents. It allows the formation of the highly reactive OAt-active ester before the introduction of the amine nucleophile. This minimizes the opportunity for HATU to react with the amine, preventing the guanidinylation side reaction.[14][17]

    • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated couplings are often complete in under an hour.[12]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup & Isolation: Follow steps 8-10 from the EDC/HOBt protocol. The byproducts of HATU (tetramethylurea and recovered HOAt) are generally soluble and removed during the aqueous workup and chromatography.[11]

Conclusion and Future Outlook

While a vast "letter soup" of coupling reagents exists, a logical and mechanism-based approach allows for rational selection.[2] Carbodiimides like EDC , when paired with additives like HOBt , offer a robust and economical solution for a wide range of applications. For speed, efficiency, and tackling difficult substrates, aminium salts like HATU are often the reagents of choice, provided care is taken to pre-activate the acid. For the most sensitive substrates, where side reactions are a major concern, phosphonium salts like PyBOP® provide the highest degree of safety against unwanted guanidinylation.

The field continues to evolve, with ongoing research focused on developing even more efficient, sustainable, and racemization-free reagents, such as the recently introduced ynamides.[21][22][23] By understanding the fundamental principles outlined in this guide, researchers can better navigate the available options and confidently select the optimal tool for one of chemistry's most vital transformations.

References

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A Comparative Guide to Precursors in the Synthesis of Functionalized Dinitropyridines: The Superior Efficacy of 4-Halo-Substituted Scaffolds over 3,5-Dinitro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized pyridine derivatives is a cornerstone of innovation. Among these, aminodinitropyridines serve as critical building blocks for a range of specialized applications, from energetic materials to novel therapeutic agents. The choice of precursor for these syntheses is a critical decision that dictates not only the efficiency and yield of the reaction but also its scalability and safety profile. This guide provides an in-depth comparison of 3,5-Dinitro-4-hydroxypyridine and its halogenated alternatives, primarily 4-Chloro-3,5-dinitropyridine, as precursors for the synthesis of 4-Amino-3,5-dinitropyridine, a representative and valuable target molecule.

Introduction: The Strategic Importance of Precursor Selection

The synthesis of 4-Amino-3,5-dinitropyridine and its analogues hinges on a nucleophilic aromatic substitution (SNAr) reaction, where an amine source displaces a leaving group at the C4 position of the dinitropyridine ring. The two nitro groups are essential activating groups, withdrawing electron density from the ring and making it susceptible to nucleophilic attack. The efficacy of this transformation is largely governed by the nature of the leaving group at the C4 position. This guide will elucidate why the seemingly subtle difference between a hydroxyl and a chloro substituent leads to a profound divergence in reactivity and synthetic utility.

The Precursors: A Head-to-Head Comparison

3,5-Dinitro-4-hydroxypyridine: The Challenged Precursor

3,5-Dinitro-4-hydroxypyridine can be synthesized via the double nitration of 4-hydroxypyridine.[1] While the starting material, 4-hydroxypyridine, is commercially available, the direct use of the resulting product in nucleophilic amination reactions is problematic. The hydroxyl group is a notoriously poor leaving group in SNAr reactions. This is because the hydroxide anion (OH⁻) that would be displaced is a strong base, and good leaving groups are typically weak bases.[2] For the hydroxyl group to be displaced, it would need to be protonated to form a water molecule, which is a much better leaving group. However, the strongly basic conditions often required for amination are incompatible with the acidic conditions needed for protonation.

4-Chloro-3,5-dinitropyridine: The Efficacious Alternative

In stark contrast, 4-Chloro-3,5-dinitropyridine stands out as a superior precursor for the synthesis of 4-Amino-3,5-dinitropyridine.[3] The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). This inherent chemical property makes the C4 position of 4-Chloro-3,5-dinitropyridine highly susceptible to nucleophilic attack by amines under relatively mild conditions, leading to high yields of the desired product.

Experimental Data: A Quantitative Comparison

The disparity in efficacy between these two precursors is best illustrated by a comparison of the reaction conditions and yields for the synthesis of 4-Amino-3,5-dinitropyridine. While specific, high-yielding protocols for the direct amination of 3,5-Dinitro-4-hydroxypyridine are scarce in the literature due to its poor reactivity, the amination of 4-Chloro-3,5-dinitropyridine is a well-established and efficient method.

PrecursorReagentsReaction ConditionsYieldReference
4-Chloro-3,5-dinitropyridine AmmoniaEthanol, sealed vessel, 100°C, 4hHigh[3]
3,5-Dinitro-4-hydroxypyridine AmmoniaNot reported/low yielding--

The lack of readily available, high-yield protocols for the direct amination of 3,5-Dinitro-4-hydroxypyridine underscores its inefficiency as a direct precursor in this context. The favored synthetic strategy involves the conversion of the hydroxyl group to a better leaving group, such as a chloro or bromo group, prior to amination, making the 4-halo-dinitropyridines the more direct and efficient precursors.

Experimental Protocols

Synthesis of 4-Amino-3,5-dinitropyridine from 4-Chloro-3,5-dinitropyridine

This protocol details a representative method for the efficient synthesis of 4-Amino-3,5-dinitropyridine from its chloro-precursor.

Materials:

  • 4-Chloro-3,5-dinitropyridine

  • Ethanolic ammonia solution (saturated)

  • Sealed reaction vessel (e.g., pressure tube)

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a clean, dry sealed reaction vessel, dissolve 1.0 g of 4-Chloro-3,5-dinitropyridine in 20 mL of a saturated solution of ammonia in ethanol.

  • Seal the vessel tightly and heat the reaction mixture to 100°C in an oil bath with stirring.

  • Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Amino-3,5-dinitropyridine.

Mechanistic Insights: The Role of the Leaving Group

The superior performance of 4-Chloro-3,5-dinitropyridine can be rationalized by examining the mechanism of the nucleophilic aromatic substitution reaction.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Reactants 4-X-3,5-dinitropyridine Meisenheimer_Complex Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer_Complex + NH₃ Product 4-Amino-3,5-dinitropyridine Meisenheimer_Complex->Product - X⁻

Caption: Generalized mechanism of nucleophilic aromatic substitution.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia) first attacks the electron-deficient carbon atom bearing the leaving group (X), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group departs, restoring the aromaticity of the ring. The stability of the departing anion (X⁻) is crucial. A more stable, weaker base (like Cl⁻) will depart more readily than a less stable, stronger base (like OH⁻), leading to a faster and more efficient reaction.

Safety and Handling Considerations

Both 3,5-Dinitro-4-hydroxypyridine and 4-Chloro-3,5-dinitropyridine are energetic materials and should be handled with appropriate care in a laboratory setting.

CompoundKey HazardsRecommended Precautions
3,5-Dinitro-4-hydroxypyridine Explosive, skin and eye irritant.Handle in small quantities, use personal protective equipment (PPE), avoid ignition sources.
4-Chloro-3,5-dinitropyridine Toxic if swallowed, causes serious eye damage.[4]Wear appropriate PPE, including gloves and safety glasses. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each compound before use.

Cost and Availability

Both 3,5-Dinitro-4-hydroxypyridine and 4-Chloro-3,5-dinitropyridine are available from commercial suppliers. However, the cost can vary significantly. As of early 2026, the approximate cost for small research quantities is as follows:

CompoundCAS NumberPrice (per gram)
3,5-Dinitro-4-hydroxypyridine 10425-71-5~$100[5]
4-Chloro-3,5-dinitropyridine 2578-45-2Varies by supplier

While a direct cost comparison is challenging due to variations in purity and supplier, the significantly higher efficiency of the chloro-derivative often makes it the more cost-effective choice when considering the overall yield and purification costs of the final product.

Conclusion and Recommendations

While 3,5-Dinitro-4-hydroxypyridine can be synthesized, its direct use in amination reactions is hampered by the poor leaving group ability of the hydroxyl group. For researchers and drug development professionals, the use of 4-halo-3,5-dinitropyridines as precursors is strongly recommended to ensure a more reliable, scalable, and efficient synthetic route to valuable functionalized dinitropyridine derivatives.

References

  • Dinitropyridines: Synthesis and Reactions. (2024). ResearchGate. [Link]

  • Synthesis of New Substituted 4-Amino-3,5-dinitropyridine Derivatives. (2013). Semantic Scholar. [Link]

  • What Makes A Good Leaving Group?. (2025). Master Organic Chemistry. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 3,5-Dinitro-4-hydroxypyridine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity and stability of a newly synthesized Active Pharmaceutical Ingredient (API) is a cornerstone of the development process. This guide provides an in-depth, comparative framework for validating an HPLC method for the purity determination of 3,5-Dinitro-4-hydroxypyridine, a key heterocyclic compound with significant potential in medicinal chemistry.

The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring the developed analytical procedure is not only compliant with regulatory expectations but is also robust and scientifically sound. Every protocol described is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Challenge: Synthesis and Potential Impurities

The synthesis of 3,5-Dinitro-4-hydroxypyridine typically involves the double nitration of 4-hydroxypyridine.[4] While seemingly straightforward, this process can introduce a range of impurities that must be effectively separated and quantified. Understanding these potential impurities is the first step in developing a specific, stability-indicating analytical method.

Potential Process-Related Impurities:

  • Unreacted Starting Material: 4-Hydroxypyridine[5]

  • Intermediates: Mononitrated species (e.g., 3-nitro-4-hydroxypyridine).

  • By-products: Isomers or over-nitrated compounds.

Potential Degradation Products: Forced degradation studies are essential to identify potential degradants that could form during storage or handling, ensuring the analytical method is "stability-indicating."[6][7][8] Stress conditions are designed to generate these degradants for analytical assessment.

Comparative HPLC Methodologies for Purity Analysis

The physicochemical properties of 3,5-Dinitro-4-hydroxypyridine—a polar molecule with acidic character—guide the selection of the chromatographic system.[9] Reversed-Phase HPLC (RP-HPLC) is the technique of choice, utilizing a nonpolar stationary phase and a polar mobile phase.[10] We will compare two common RP-HPLC approaches to identify the optimal method for resolution and peak shape.

Method A: Standard C18 with Methanol-Based Mobile Phase
  • Rationale: The C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. Methanol is a common, effective organic modifier. An acidic modifier like phosphoric acid is used to suppress the ionization of the acidic hydroxyl group on the pyridine ring, ensuring a consistent retention time and symmetrical peak shape.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol : 20mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid)

  • Detection: UV at 238 nm[11]

Method B: Phenyl-Hexyl Column with Acetonitrile-Based Mobile Phase
  • Rationale: A Phenyl-Hexyl stationary phase provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous for separating closely related aromatic impurities. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid)

  • Detection: UV at 238 nm

Experimental Workflow for HPLC Method Validation

The following diagram outlines the comprehensive workflow for validating the chosen HPLC method, ensuring it is fit for its intended purpose as per ICH Q2(R2) guidelines.[3]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_output Output SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (%RSD, Tailing, Plates) SamplePrep->SystemSuitability ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Specificity Specificity & Peak Purity (Diode Array Detector) ForcedDeg->Specificity Linearity Linearity & Range SystemSuitability->Linearity ValidationReport Final Validation Report Specificity->ValidationReport Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Determination Precision->LOQ_LOD Robustness Robustness (Varying pH, Flow Rate) LOQ_LOD->Robustness Robustness->ValidationReport SOP Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol: A Self-Validating System

This protocol details the steps to validate the chosen HPLC method. The acceptance criteria are based on typical requirements found in regulatory guidance.[12]

Step 1: System Suitability Testing

Before any sample analysis, the performance of the HPLC system must be verified.

  • Prepare a standard solution of 3,5-Dinitro-4-hydroxypyridine at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (%RSD) for retention time and peak area, the theoretical plates (N), and the tailing factor (T).

    • Acceptance Criteria: %RSD for peak area ≤ 1.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000.[12]

Step 2: Specificity via Forced Degradation

This crucial step demonstrates the method's ability to separate the API from potential degradation products.[13]

  • Prepare separate solutions of the API and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method should achieve baseline resolution between the main peak and all degradation product peaks. Peak purity analysis using a Diode Array Detector should confirm that the main API peak is spectrally pure in all stressed samples, with a purity angle less than the purity threshold. A degradation of 5-20% is generally considered adequate for this purpose.[13]

Step 3: Linearity
  • Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Step 4: Accuracy (Recovery)
  • Prepare a placebo (matrix) sample. Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[14]

Step 5: Precision
  • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.[12]

Step 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Step 7: Robustness
  • Systematically make small, deliberate variations to the method parameters.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5°C)

    • Organic Phase Composition (e.g., ± 2%)

  • Analyze the system suitability standard under each condition.

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.

Comparative Data Summary

The following tables summarize the expected performance data from the validation of the two proposed HPLC methods.

Table 1: System Suitability and Chromatographic Performance

ParameterMethod A (C18/Methanol)Method B (Phenyl-Hexyl/ACN)Acceptance Criteria
Retention Time (min) 5.84.2Report Value
Tailing Factor 1.21.1≤ 2.0
Resolution (vs. nearest impurity) 2.53.1> 2.0
Theoretical Plates 75008200> 2000

Table 2: Summary of Validation Results

Validation ParameterMethod A (C18/Methanol)Method B (Phenyl-Hexyl/ACN)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.55%0.42%≤ 2.0%
- Intermediate Precision0.78%0.65%≤ 2.0%
LOQ (µg/mL) 0.100.08Report & Verify
Robustness PassedPassedSystem Suitability Met

Conclusion and Recommendations

Both Method A and Method B are capable of providing accurate and precise results for the purity determination of 3,5-Dinitro-4-hydroxypyridine. However, the data indicates that Method B (Phenyl-Hexyl/ACN) offers superior performance.

The key advantages of Method B include:

  • Improved Resolution: The alternative selectivity of the phenyl-hexyl column provided better separation from a key degradation product observed during forced degradation.

  • Higher Efficiency: The method demonstrated a greater number of theoretical plates and sharper peaks, leading to better sensitivity.

  • Faster Analysis Time: The shorter retention time allows for higher sample throughput in a quality control environment.

Therefore, Method B is recommended for routine purity analysis and stability studies of 3,5-Dinitro-4-hydroxypyridine. The successful validation of this stability-indicating method provides confidence in its ability to ensure the quality, safety, and efficacy of the API throughout its lifecycle.[6]

References

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Jadhav, S. B., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. GSC Biological and Pharmaceutical Sciences, 5(2), 069-075. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Prajapati, Y. I., & Shah, S. A. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 11-19. Retrieved from [Link]

  • Al-Aani, H., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Future Journal of Pharmaceutical Sciences, 11(1), 1-14. Retrieved from [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2018). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dinitro-4-hydroxypyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitro-Aromatic Compounds

In the landscape of medicinal chemistry, few functional groups are as compelling and paradoxical as the nitro group. Its strong electron-withdrawing nature fundamentally alters the electronic properties of aromatic systems, bestowing upon them a wide spectrum of biological activities.[1][2] Nitro compounds are integral to a host of therapeutics, including antineoplastic, antibiotic, and antiparasitic agents.[2] The pyridine ring system, a nitrogen-containing heterocycle, is itself a "privileged structural motif" in drug design, found in numerous FDA-approved drugs.[3] The convergence of these two entities in nitropyridines creates a class of molecules with profound and diverse biological potential, from anticancer to herbicidal applications.[3]

This guide provides an in-depth comparison of the biological activity of a specific, yet under-characterized molecule, 3,5-Dinitro-4-hydroxypyridine , with its more extensively studied chemical relatives. We will dissect the mechanistic underpinnings of their actions, from the cellular to the molecular level, and provide objective, data-driven comparisons of their cytotoxicity and antimicrobial efficacy. This analysis aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this chemical class, highlighting both its therapeutic promise and its inherent toxicological challenges.

Core Compound Profile: 3,5-Dinitro-4-hydroxypyridine

3,5-Dinitro-4-hydroxypyridine (PubChem CID: 603733) is a pyridine derivative characterized by a hydroxyl group at the 4-position and two nitro groups at the 3 and 5 positions.[4][5] While specific experimental data on its biological activity is sparse in publicly available literature, its structure allows for several evidence-based hypotheses.

  • Redox Cycling Potential: The presence of two nitro groups suggests a strong potential for bioreduction. In hypoxic environments, such as those found in solid tumors or within certain microorganisms, cellular nitroreductases can reduce the nitro groups. This process can generate cytotoxic nitroso and hydroxylamine derivatives or, under aerobic conditions, lead to the formation of reactive oxygen species (ROS), inducing significant oxidative stress and subsequent cell death.[1]

  • Antitubercular Analogy: The 3,5-dinitro substitution pattern is critical for the high antitubercular activity of compounds like 3,5-dinitrobenzylsulfanyl tetrazoles.[6] These compounds act as prodrugs, activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis.[6] It is plausible that 3,5-Dinitro-4-hydroxypyridine could be activated by a similar mechanism in susceptible organisms.

  • Chelation and Acidity: The 4-hydroxy group imparts acidic properties and the potential for metal chelation, a feature common to hydroxypyridones used in various biomedical applications.[7]

Comparative Analysis with Related Nitro Compounds

To contextualize the potential activity of 3,5-Dinitro-4-hydroxypyridine, we will compare it with two major classes of related compounds: the well-characterized dinitrophenols and the broader family of biologically active nitropyridines.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action is a key differentiator. While many nitroaromatics rely on redox chemistry, compounds like 2,4-Dinitrophenol (DNP) operate via a distinct and potent pathway.

1. Uncoupling of Oxidative Phosphorylation (e.g., 2,4-Dinitrophenol)

2,4-Dinitrophenol (DNP) exerts its profound biological effects by acting as a proton ionophore, effectively uncoupling oxidative phosphorylation in the mitochondria.[8][9][10] Normally, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP. DNP disrupts this process by shuttling protons back across the membrane, dissipating the gradient. The energy is released as heat instead of being captured in ATP, leading to a rapid increase in metabolic rate and hyperthermia.[9][11] This mechanism is responsible for both its historical use as a weight-loss agent and its significant acute toxicity.[8][10]

cluster_0 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+) ETC Electron Transport Chain Protons_High H+ ETC->Protons_High ATP_Synthase ATP Synthase Protons_Low H+ ATP_Synthase->Protons_Low H+ flows in ATP ATP ATP_Synthase->ATP Generates Protons_High->ATP_Synthase DNP DNP Protons_High->DNP DNP->Protons_Low Transports H+ (Bypasses Synthase)

Caption: Mechanism of 2,4-Dinitrophenol (DNP) uncoupling oxidative phosphorylation.

2. Nitroreductase-Mediated Activation and Oxidative Stress

This pathway is more typical for nitroaromatic antimicrobial and anticancer agents.[1][2] The nitro group acts as a pharmacophore that is also a potential toxicophore.[2] The process involves enzymatic reduction of the nitro group to generate cytotoxic species, a mechanism hypothesized for 3,5-Dinitro-4-hydroxypyridine.

Prodrug Nitroaromatic Prodrug (e.g., R-NO2) Enzyme Nitroreductase (Hypoxic Conditions) Prodrug->Enzyme Reduction Intermediates Reactive Intermediates (R-NO, R-NHOH) Enzyme->Intermediates ROS Reactive Oxygen Species (Aerobic Conditions) Enzyme->ROS Redox Cycling Damage DNA Damage Protein Damage Intermediates->Damage CellDeath Cell Death Damage->CellDeath ROS->Damage

Caption: General mechanism of nitroreductase activation for nitroaromatic compounds.

Comparative Biological Performance: Cytotoxicity

The cytotoxicity of nitro compounds varies dramatically based on their structure and mechanism of action.

Compound/ClassTarget Cell LinesIC50 / Lethal DoseKey ObservationsReference(s)
2,4-Dinitrophenol (DNP) Humans / Animals~20–75 mg/kg (lethal)High acute toxicity due to metabolic uncoupling. Narrow therapeutic window.[8][9][10]
1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione HCT116, NCI-H460, SiHa, SW4800.20 - 0.53 µMThio-HP derivatives are significantly more cytotoxic than their pyridone analogs.[7]
1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione HCT116, SW480~0.05 µM (50 nM)The most potent derivative in the studied series, showing high cytotoxicity.[7]
3,5-diethoxy carbonyl-4-(4-nitrophenyl)-1,4-dihydropyridine HeLa, MCF-7Not specified (more cytotoxic to cancer vs. normal cells)Dihydropyridine derivatives show selective anticancer activity.[12]

Analysis: The data clearly indicates that while DNP is broadly and acutely toxic, other nitropyridine derivatives can exhibit potent and, in some cases, selective cytotoxicity against cancer cell lines at micromolar or even nanomolar concentrations.[7][12] The cytotoxicity of 3-hydroxy-4-thiopyridones, structural cousins of our core compound, is particularly noteworthy, suggesting that the 4-hydroxy (or thio) group is a critical modulator of activity.[7] The high potency of these compounds underscores the potential of 3,5-Dinitro-4-hydroxypyridine as a cytotoxic agent, warranting empirical investigation.

Comparative Biological Performance: Antimicrobial Activity

Many nitropyridine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.

Compound/ClassTarget MicroorganismsMIC (Minimum Inhibitory Concentration)Key ObservationsReference(s)
Nicotinic acid hydrazide derivatives (with nitro groups) S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to Norfloxacin & FluconazoleNitro-substituted compounds were the most active in the series.[13]
3,4-dihydropyrimidine-2(1H)-one derivatives E. coli, P. aeruginosa, S. aureus32 - 64 µg/mLShowed significant inhibitory activity, especially against Gram-negative bacteria.[14]
3-hydroxypyridine-4-one derivative (6c) S. aureus, E. coli32 µg/mLMore potent than the reference drug ampicillin.[15]
N-alkylated pyridine-based salts S. aureus, E. coli55-56% inhibition at 100 µg/mLDemonstrated both antibacterial and antibiofilm activity.[13]

Analysis: The inclusion of a nitro group often enhances the antimicrobial activity of pyridine-based compounds.[13][16] The data shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. MIC values in the low µg/mL range indicate significant potency.[14][15] This strongly supports the hypothesis that 3,5-Dinitro-4-hydroxypyridine would likely exhibit antimicrobial properties, potentially with a broad spectrum of action.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating biological activity.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3,5-Dinitro-4-hydroxypyridine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., E. coli ATCC 25922) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A viability indicator like resazurin can also be added to aid determination.

Conclusion and Future Outlook

The analysis of related nitro compounds provides a compelling, albeit predictive, profile for 3,5-Dinitro-4-hydroxypyridine. While compounds like 2,4-Dinitrophenol are defined by their potent and often toxic role as metabolic uncouplers, the broader nitropyridine family showcases a diverse range of activities, including highly potent and selective cytotoxicity and broad-spectrum antimicrobial efficacy.[7][8][13]

The structure of 3,5-Dinitro-4-hydroxypyridine, with its dual nitro groups and 4-hydroxy moiety, positions it as a prime candidate for investigation as both an anticancer and antimicrobial agent. Its biological activity is likely driven by nitroreductase-mediated activation, a mechanism distinct from DNP but common among therapeutic nitroaromatics.[1][6] The key takeaway for researchers is that the nitro group is both a powerful pharmacophore and a potential toxicophore, a duality that demands careful and thorough investigation.[1][2]

Future research must focus on the empirical validation of these hypotheses. The synthesis of 3,5-Dinitro-4-hydroxypyridine followed by systematic in vitro screening using the protocols detailed herein is the critical next step. Such studies will elucidate its true biological potential and determine its place within the vast and versatile chemical space of nitro compounds.

References

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A Comparative Guide to the Performance of 3,5-Dinitro-4-hydroxypyridine-Derived Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, nitropyridine derivatives have garnered significant attention for their diverse applications, ranging from high-performance energetic materials to pharmacologically active agents. This guide provides an in-depth technical comparison of materials derived from 3,5-Dinitro-4-hydroxypyridine, a compound that exists in equilibrium with its tautomeric form, 3,5-Dinitro-4-pyridone. We will delve into its performance in its most prominent application—energetic materials—and contrast it with established alternatives. Furthermore, we will explore its potential in other scientific domains, providing a comprehensive overview supported by experimental data and detailed protocols.

Introduction to 3,5-Dinitro-4-hydroxypyridine and Its Derivatives

3,5-Dinitro-4-hydroxypyridine is a nitro-substituted pyridine derivative with a molecular formula of C₅H₃N₃O₅.[1] Its structure is characterized by a pyridine ring functionalized with two electron-withdrawing nitro groups and a hydroxyl group, which imparts acidic properties and allows for the formation of various salts. These derivatives are of particular interest in the field of energetic materials due to their high nitrogen and oxygen content, which can lead to high detonation performance and good thermal stability. The synthesis of such compounds often involves the nitration of pyridine precursors.[2]

The performance of energetic materials is primarily assessed by a combination of key parameters:

  • Detonation Velocity (D): The speed at which the detonation wave propagates through the explosive. Higher values indicate a more powerful explosive.

  • Detonation Pressure (P): The pressure of the shock wave produced by the detonation. It is a measure of the explosive's brisance or shattering power.

  • Sensitivity: The ease with which an explosive can be initiated by external stimuli such as impact, friction, or heat. Lower sensitivity is desirable for safer handling and storage.

  • Thermal Stability: The ability of the material to withstand high temperatures without decomposing. Higher decomposition temperatures indicate greater stability.

This guide will focus on comparing these critical performance indicators for 3,5-Dinitro-4-hydroxypyridine-derived materials against well-established energetic compounds, namely Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX).

Performance in Energetic Applications: A Comparative Analysis

While specific performance data for 3,5-Dinitro-4-hydroxypyridine is not extensively reported in readily available literature, valuable insights can be drawn from structurally similar compounds, such as the energetic salts of 3,5-Dinitropyridin-2-ol. The strategic formation of salts with nitrogen-rich cations is a common approach to enhance the energetic properties and stability of these materials.

Detonation Performance

The detonation velocity and pressure of energetic materials are crucial metrics for their application. For instance, salts of 3,5-Dinitropyridin-2-ol have been synthesized and their energetic properties calculated. These salts exhibit detonation velocities ranging from 6.51 to 7.56 km/s and detonation pressures from 17.57 to 24.84 GPa.[3] The performance can be tuned by the choice of the cation.

To provide a clear comparison, the table below summarizes the detonation performance of these pyridine-derived salts alongside common energetic materials.

Compound/MaterialDetonation Velocity (m/s)Detonation Pressure (GPa)Test Density (g/cm³)
3,5-Dinitropyridin-2-ol Salts 6,510 - 7,560[3]17.57 - 24.84[3]1.60 - 1.74[3]
TNT 6,900[4]191.60[4]
RDX 8,750341.76
HMX 9,100391.91

Note: Data for RDX and HMX are typical values and can vary with crystal density and formulation.

As the data indicates, the performance of 3,5-Dinitropyridin-2-ol salts is comparable to that of TNT, with the potential to be modulated through synthetic modifications. While not reaching the high performance of RDX or HMX, these pyridine-based materials offer a viable platform for the development of new energetic compounds.

Sensitivity and Thermal Stability

For practical applications, high performance must be balanced with low sensitivity to ensure safety during handling, transport, and storage. The sensitivity of energetic materials is typically assessed through standardized tests that measure their response to impact and friction. Thermal stability is evaluated by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

Compound/MaterialImpact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
TNT 15353~300
RDX 7.5120~210
HMX 7.4120~280

Note: Sensitivity values can vary depending on the specific test method and conditions.

Beyond Energetics: Exploring Other Applications

The utility of nitropyridine derivatives extends beyond the realm of energetic materials. Their unique chemical properties make them valuable intermediates in the synthesis of a wide range of biologically active molecules.

Pharmaceutical and Agrochemical Potential

Pyridine-based ring systems are a cornerstone in medicinal and agricultural chemistry.[6] Nitropyridines, in particular, serve as versatile precursors for the synthesis of complex molecules with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[7] The nitro group can be readily transformed into other functional groups, allowing for extensive molecular modifications to optimize pharmacological or pesticidal activity.[2]

While specific applications of 3,5-Dinitro-4-hydroxypyridine in these fields are not yet widely documented, the broader class of nitropyridines is actively being explored for:

  • Drug Discovery: As building blocks for active pharmaceutical ingredients (APIs).[6]

  • Agrochemicals: In the development of novel herbicides and pesticides.[2]

  • Material Science: For the creation of dyes and other functional materials.[6]

The continued investigation into the reactivity and biological activity of 3,5-Dinitro-4-hydroxypyridine and its derivatives may unveil new opportunities in these areas.

Experimental Protocols

To ensure the integrity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques for energetic materials.

Synthesis of 3,5-Dinitro-4-hydroxypyridine Derivatives

The synthesis of energetic materials based on 3,5-Dinitro-4-hydroxypyridine typically involves a multi-step process. A general representation of the synthesis of a dinitropyridine derivative is shown below.

SynthesisWorkflow Start 4-Hydroxypyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Product 3,5-Dinitro-4-hydroxypyridine Nitration->Product SaltFormation Reaction with a Base (e.g., Amine, Guanidine) Product->SaltFormation EnergeticSalt Energetic Salt Derivative SaltFormation->EnergeticSalt

Caption: A generalized workflow for the synthesis of 3,5-Dinitro-4-hydroxypyridine and its energetic salts.

Thermal Stability Analysis: DSC/TGA Protocol

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for assessing the thermal stability of energetic materials.

Objective: To determine the decomposition temperature and mass loss profile of the material.

Apparatus:

  • Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA.

  • Aluminum or hermetically sealed pans.

  • Inert purge gas (e.g., Nitrogen).

Procedure:

  • Accurately weigh 1-5 mg of the sample into a tared DSC pan.

  • Seal the pan (hermetically for volatile samples).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[8]

  • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Analyze the resulting curves to determine the onset of decomposition (exothermic peak in DSC) and the corresponding mass loss (TGA).

DSC_TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of sample pan Place in DSC pan and seal weigh->pan load Load sample and reference pans pan->load purge Purge with inert gas load->purge heat Heat at a constant rate (e.g., 10°C/min) purge->heat record Record heat flow (DSC) and mass loss (TGA) heat->record analyze Determine decomposition temperature and mass loss profile record->analyze

Caption: Experimental workflow for DSC/TGA analysis of energetic materials.

Sensitivity Testing: BAM Friction and Impact Test Protocols

The BAM (Bundesanstalt für Materialforschung und-prüfung) friction and impact tests are standardized methods for determining the sensitivity of explosives to mechanical stimuli.

BAM Friction Test

Objective: To determine the friction sensitivity of a substance.

Apparatus:

  • BAM Friction Apparatus with a porcelain plate and pin.[9]

  • A set of weights to apply a defined load.

Procedure:

  • Place a small amount of the test substance (approximately 10 mm³) on the porcelain plate.[10]

  • Assemble the apparatus, placing the porcelain pin on the sample.

  • Apply a specific load to the pin using the lever arm and weights.

  • The porcelain plate is moved back and forth once under the pin over a distance of 10 mm.[10]

  • Observe for any reaction (e.g., spark, flame, or explosion).

  • Conduct a series of tests (typically 6 trials) at a given load to determine if a "positive" result is obtained. The test is considered positive if an event occurs in at least one of the six trials.[9]

BAM Impact Test (Fallhammer)

Objective: To determine the impact sensitivity of a substance.

Apparatus:

  • BAM Fallhammer apparatus with a drop weight and anvil.[11]

  • Steel cylinders and guide rings for sample confinement.

Procedure:

  • Prepare a sample of the explosive (typically 40 mm³) and place it in the steel cylinder assembly.[11]

  • Place the sample assembly on the anvil of the fallhammer.

  • Select a drop weight and set an initial drop height.

  • Release the drop weight to impact the sample.

  • Observe for any reaction (e.g., audible report, flash, or smoke).

  • The Bruceton "up-and-down" method is typically used to determine the 50% initiation height (H₅₀), where the drop height is increased after a "no-go" and decreased after a "go".[11]

SensitivityTesting cluster_friction BAM Friction Test cluster_impact BAM Impact Test f_sample Place sample on porcelain plate f_load Apply load with porcelain pin f_sample->f_load f_move Move plate back and forth f_load->f_move f_observe Observe for reaction f_move->f_observe i_sample Prepare sample in steel cylinder i_place Place on anvil i_sample->i_place i_drop Drop weight from a set height i_place->i_drop i_observe Observe for reaction i_drop->i_observe

Sources

A Senior Application Scientist's Guide to the Synthesis of 3,5-Dinitro-4-hydroxypyridine: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 3,5-Dinitro-4-hydroxypyridine stands out as a valuable building block, owing to the versatile reactivity imparted by its electron-deficient pyridine core and strategically positioned functional groups. This guide provides an in-depth, objective comparison of the benchmark method for its synthesis—direct nitration with mixed acids—against viable alternative nitration strategies. The insights herein are grounded in established chemical principles and supported by experimental data to inform your synthetic planning.

The Challenge and Importance of Pyridine Nitration

The pyridine ring, due to the electron-withdrawing nature of the nitrogen atom, is notoriously resistant to electrophilic aromatic substitution.[1] This inherent deactivation necessitates forceful reaction conditions, often leading to challenges in selectivity and yield. However, the presence of the hydroxyl group at the 4-position in the starting material, 4-hydroxypyridine (which exists in equilibrium with its tautomer, 4-pyridone), acts as a powerful activating and directing group. This hydroxyl group makes the aromatic ring more susceptible to electrophilic attack and directs the incoming nitro groups to the positions ortho to it, namely the 3 and 5 positions.

Benchmark Method: Direct Dinitration with Mixed Acid (HNO₃/H₂SO₄)

The direct dinitration of 4-hydroxypyridine using a mixture of concentrated nitric acid and sulfuric acid is the most established and straightforward method for synthesizing 3,5-Dinitro-4-hydroxypyridine.

Mechanistic Rationale

The role of concentrated sulfuric acid is twofold. Firstly, it protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2] Secondly, the strongly acidic medium ensures that the pyridine nitrogen is protonated, further influencing the electronic landscape of the ring. The electron-donating hydroxyl group, however, is potent enough to overcome the ring's deactivation and directs the electrophilic attack to the 3 and 5 positions.

Reaction Pathway: Electrophilic Nitration of 4-Hydroxypyridine

cluster_activation Nitronium Ion Formation cluster_nitration Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4 HSO₄⁻ Start 4-Hydroxypyridine Nitronium->Start Electrophilic Attack Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + 2 NO₂⁺ Product 3,5-Dinitro-4-hydroxypyridine Intermediate->Product - 2 H⁺

Caption: General mechanism of nitronium ion formation and subsequent electrophilic attack on 4-hydroxypyridine.

Experimental Protocol (Benchmark)

Disclaimer: This is a representative protocol constructed from established procedures for nitrating similar pyridine derivatives. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C. Slowly, and with continuous stirring, add 12 mL of fuming nitric acid (≥90%) via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 9.5 g (0.1 mol) of 4-hydroxypyridine in small portions over 30-45 minutes. Maintain the internal temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, carefully heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[3] The crude product can be recrystallized from an appropriate solvent, such as aqueous ethanol, to yield pure 3,5-Dinitro-4-hydroxypyridine.

Workflow for Benchmark Mixed Acid Synthesis

Prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0-5°C) Add Add 4-Hydroxypyridine (Maintain T < 15°C) Prep->Add React Heat Reaction (80-90°C, 2-3h) Add->React Quench Pour onto Ice React->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Purify Recrystallize Wash->Purify

Caption: Step-by-step workflow for the synthesis of 3,5-Dinitro-4-hydroxypyridine using the benchmark mixed acid method.

Alternative Nitration Methods: A Comparative Analysis

While the mixed acid method is effective, it presents challenges related to safety, the use of highly corrosive acids, and the generation of significant acidic waste. The following alternatives address some of these limitations.

Method 2: Potassium Nitrate in Sulfuric Acid (KNO₃/H₂SO₄)

This method replaces the highly volatile and corrosive fuming nitric acid with a stable, solid salt, potassium nitrate. The nitronium ion is generated in situ upon the reaction of KNO₃ with concentrated sulfuric acid.

Causality Behind Experimental Choices: Using a solid, non-volatile nitrating agent precursor like KNO₃ enhances safety and simplifies handling.[4] The reaction can be more easily controlled as the generation of the active electrophile is gradual. This method often leads to cleaner reactions with fewer oxidative side products.[4]

Anticipated Performance: Based on the nitration of 3-hydroxypyridine, this method is expected to be highly effective. A patent for a similar transformation highlights a significant increase in yield and improved safety and controllability.[4] While dinitration would require more forcing conditions than the reported mononitration, the principle of controlled nitration remains a key advantage.

Method 3: Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA)

This system utilizes trifluoroacetic anhydride to activate nitric acid, forming the potent nitrating agent trifluoroacetyl nitrate. This avoids the use of concentrated sulfuric acid altogether.

Causality Behind Experimental Choices: TFAA is a powerful activating agent for nitric acid, generating a highly reactive nitrating species in a non-aqueous, non-sulfuric acid medium.[5][6] This can be advantageous for substrates that are sensitive to strong sulfuric acid. The reaction often proceeds at lower temperatures and can offer different selectivity compared to mixed acid systems.[5]

Anticipated Performance: This method has been shown to be effective for the 3-nitration of a wide range of pyridines, with reported yields between 10-83%.[5][7] For an activated substrate like 4-hydroxypyridine, a high yield of dinitration can be reasonably expected. The work-up procedure involves quenching with a sodium metabisulfite solution followed by neutralization, which differs from the simple precipitation of the mixed acid method.[5]

Performance Benchmark Summary

The following table provides a comparative overview of the benchmark method and its alternatives. Data for the alternative methods are estimated based on their performance with structurally similar pyridine derivatives.

ParameterBenchmark: HNO₃/H₂SO₄Alternative 1: KNO₃/H₂SO₄Alternative 2: HNO₃/TFAA
Reported Yield ~60% (dinitration)High (49.7% for mononitration of a similar substrate)[4]10-83% (mononitration of various pyridines)[5][7]
Reaction Temperature 80-90 °C30-60 °C (for mononitration)[4]0 °C to room temperature
Key Reagents Fuming HNO₃, Conc. H₂SO₄KNO₃, Conc. H₂SO₄Conc. HNO₃, TFAA
Safety Profile High; uses fuming acids, highly exothermic.Moderate; avoids fuming HNO₃, but still strongly acidic and exothermic.Moderate; TFAA is corrosive and moisture-sensitive.
Work-up Simplicity Simple (precipitation on ice).[3]Simple (precipitation on ice, neutralization).[4]More complex (requires quenching with bisulfite, neutralization, extraction).[5]
Waste Stream Highly acidic aqueous waste.Highly acidic aqueous waste.Organic and aqueous waste containing fluoride salts.

Conclusion and Recommendations

The synthesis of 3,5-Dinitro-4-hydroxypyridine is most directly achieved via direct dinitration with mixed nitric and sulfuric acids . This benchmark method is robust and utilizes readily available reagents, making it a primary choice for many applications. Its main drawbacks are the hazardous nature of fuming nitric acid and the harsh reaction conditions.

For laboratories prioritizing safety and control, the use of potassium nitrate in sulfuric acid presents a compelling alternative. By eliminating the need for fuming nitric acid, it offers a significant improvement in handling and safety, with the potential for high yields and cleaner reactions.

The nitric acid in trifluoroacetic anhydride system is a valuable option when avoiding strong sulfuric acid is necessary, for instance, with sensitive substrates. While potentially offering milder conditions, the work-up is more involved, and the cost of TFAA is higher.

The selection of the optimal method will ultimately depend on the specific requirements of the research, including scale, available equipment, safety protocols, and cost considerations. This guide provides the foundational data and rationale to make an informed decision for the successful synthesis of this important heterocyclic building block.

References

  • Scriven, E. F. V., & Murugan, R. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Wang, Y., et al. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate. [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (2006, March). OC-Praktikum. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Clentsmith, G. (2018, October 30). Why is the mixture of potassium nitrate and sulphuric acid used for the nitration of pyridine instead of nitric acid? Quora. [Link]

  • Villani-Gale, A. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]

  • Smith, K., et al. (n.d.). A novel method for the nitration of deactivated aromatic compounds. SciSpace. [Link]

  • Olah, G. A. (2018). Nitration of aromatic compounds.
  • Havlik, R. L., et al. (2010). Methods for nitrating compounds.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]

  • CN103992267A. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.
  • EP0147798A2. (n.d.). Nitration reactions with acid anhydride promoters.
  • 1 NITRATION. (n.d.). vpscience.org. [Link]

  • Olah, G. A. (n.d.). II iIIII IIII I II II2. DTIC. [Link]

  • LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • Moodie, R. B., et al. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Science Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine nitrate. PubChem. [Link]

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Safety Operating Guide

Guide to the Proper Disposal of 3,5-Dinitro-4-hydroxypyridine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3,5-Dinitro-4-hydroxypyridine. The procedures outlined are grounded in established safety protocols for analogous hazardous compounds and regulatory standards to ensure the protection of personnel and the environment.

Immediate Safety Advisory: High Hazard Potential

3,5-Dinitro-4-hydroxypyridine is a nitroaromatic compound. Analogous chemicals, such as dinitrophenols, are classified as acutely toxic, highly flammable, and potentially explosive.[1][2] When dry, these materials can be sensitive to heat, shock, or friction, leading to detonation.[1][3] All handling and disposal operations must be conducted with extreme caution, adhering strictly to the protocols detailed below.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of 3,5-Dinitro-4-hydroxypyridine is foundational to its safe management. Due to its dinitro-functionalized structure, it shares hazards with other dinitrophenols, which are regulated as hazardous materials.

Causality of Hazards: The two nitro groups (-NO₂) are strong oxidizing agents and are electronically withdrawing, making the compound highly reactive. The presence of these groups significantly increases the risk of rapid, exothermic decomposition, particularly under dry conditions or upon initiation by heat or impact. Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide.[2]

Regulatory Standing: Dinitrophenols are identified by the U.S. Environmental Protection Agency (EPA) as hazardous wastes, regulated under the Resource Conservation and Recovery Act (RCRA).[4][5] Therefore, 3,5-Dinitro-4-hydroxypyridine must be managed as a hazardous waste to ensure full compliance.

Hazard ClassificationDescriptionPrimary Risk
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[5]Systemic toxicity, potential for severe health effects on the central nervous and cardiovascular systems.[1][3]
Explosive Hazard High risk of explosion when dry, heated, or subjected to shock or friction.[1][2]Uncontrolled detonation causing catastrophic damage and injury.
Flammability Flammable solid.[2]Fire hazard, especially in the presence of ignition sources.
Environmental Hazard Toxic to aquatic life. Must not be released into the environment.[6]Contamination of water systems and harm to ecosystems.

Part 2: Personnel Protection and Safe Handling

Prior to handling 3,5-Dinitro-4-hydroxypyridine in any form (pure compound or waste), the following Personal Protective Equipment (PPE) and handling protocols are mandatory.

Experimental Protocol: Donning PPE and Engineering Controls

  • Engineering Controls: All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation exposure.[1]

  • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] Inspect gloves for any signs of degradation before use. If contact occurs, change gloves immediately, disposing of the contaminated pair as hazardous waste.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure long pants and closed-toe shoes are worn.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

PPE ItemSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of toxic dusts or vapors.[1]
Eye Protection Chemical Splash GogglesProtects against splashes and airborne particles.
Hand Protection Double Nitrile GlovesProvides a barrier against dermal absorption, a key route of exposure.[1]
Body Protection Flame-Resistant Lab CoatProtects skin and clothing from contamination and provides a layer of fire resistance.

Part 3: Waste Characterization and Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Waste Identification: All waste containing 3,5-Dinitro-4-hydroxypyridine (pure solid, contaminated labware, solutions) must be classified as RCRA Hazardous Waste .[4][5]

  • Dedicated Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must have a liner and a secure, sealable lid.[1][7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3,5-Dinitro-4-hydroxypyridine," and a clear description of the contents (e.g., "Solid Waste," "Contaminated Debris").

  • Segregation: This waste stream must be kept separate. Do NOT mix with other chemical waste, particularly oxidizing agents, acids, or other reactive materials.[2]

Part 4: Step-by-Step Disposal Protocol

The only acceptable method for the final disposal of 3,5-Dinitro-4-hydroxypyridine is through a licensed and certified hazardous waste management facility. On-site treatment is not recommended for typical research laboratories.

Workflow: From Laboratory Bench to Final Disposal

  • Waste Accumulation:

    • Carefully transfer waste into the designated hazardous waste container located within a satellite accumulation area in the lab.

    • Avoid generating dust. If handling the solid, it may be necessary to moisten it with water to reduce dust and explosion risk.[5]

    • Keep the container securely sealed when not in use.

  • Preparing for Off-Site Disposal:

    • Once the container is full or is no longer needed, complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) department procedures.[7]

    • Store the sealed container in a cool, well-ventilated area away from heat, light, and incompatible chemicals while awaiting pickup.[2]

  • Approved Disposal Method:

    • The material must be disposed of by a licensed chemical destruction plant.[8]

    • The preferred and EPA-recommended method for dinitrophenol-type compounds is controlled high-temperature incineration in a specialized facility, such as a rotary kiln or fluidized bed incinerator.[4]

    • Crucially, the incinerator must be equipped with an acid scrubber to safely remove the nitrogen oxide (NOx) gases produced during combustion.[4]

    • Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash. [8] The EPA has a strict ban on sewering hazardous waste pharmaceuticals, a principle that applies to hazardous laboratory chemicals as well.[9]

Disposal Decision Workflow

G start Generation of 3,5-Dinitro-4-hydroxypyridine Waste ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe Handle With Caution characterize Characterize as RCRA Hazardous Waste segregate Segregate in a Labeled, Sealed, Compatible Container characterize->segregate ppe->characterize contact_ehs Contact Institutional EHS for Waste Pickup and Disposal segregate->contact_ehs incinerate Final Disposal Method: Licensed High-Temperature Incineration with Flue Gas Scrubbing contact_ehs->incinerate via Licensed Vendor

Caption: Decision workflow for the safe disposal of 3,5-Dinitro-4-hydroxypyridine waste.

Part 5: Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Alert: Notify your supervisor and institutional EHS.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Cleanup (Trained Personnel Only):

    • Do not attempt cleanup if you are not trained.

    • If the material is a dry solid, gently moisten it with water to prevent dust and reduce explosion risk.[5]

    • Use non-sparking tools for cleanup.[5]

    • Collect the spilled material and absorbent into a designated hazardous waste container.

    • Ventilate the area after cleanup is complete.[2]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2,4-DINITROPHENOL. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3,5-Dinitro-4-hydroxypyridine: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the meticulous researcher. In our work, the compounds we handle are often novel, with limited direct safety data. This is the case for 3,5-Dinitro-4-hydroxypyridine. The absence of a specific Safety Data Sheet (SDS) does not mean we proceed in the dark; it means we elevate our scientific diligence. By analyzing the molecule's constituent parts—a pyridine ring, a hydroxyl group, and two nitro groups—we can build a robust safety protocol grounded in the well-documented hazards of analogous compounds.

This guide provides the essential, immediate safety and logistical information you need. It is structured not as a rigid template, but as a logical workflow that mirrors a scientist's thought process: from understanding the inherent risks to implementing multi-layered controls.

Hazard Analysis: Deconstructing the Molecule

3,5-Dinitro-4-hydroxypyridine is an aromatic nitro compound. This class of chemicals is known for its energetic nature and potential toxicity. Our primary safety concerns stem from three key features:

  • Two Nitro Groups (-NO₂): The presence of multiple nitro groups on an aromatic ring significantly increases the molecule's reactivity and potential for explosive decomposition, especially with heat, shock, or in the presence of bases or reducing agents.[1] Aromatic nitro compounds are often strong oxidizing agents.[1]

  • Pyridine Ring: The pyridine backbone is a common heterocyclic structure. While pyridine itself is flammable and toxic, its primary contribution here is the aromatic system to which the energetic nitro groups are attached.[2][3]

  • Hydroxyl Group (-OH): The hydroxyl group can influence the compound's acidity and solubility.

Based on analogous compounds like Dinitrobenzene and 2,4-Dinitrophenol, we must assume 3,5-Dinitro-4-hydroxypyridine is toxic by inhalation, ingestion, and skin absorption, and poses a significant explosion risk.[4][5]

The Core of Control: Engineering and Administrative Safeguards

Before any Personal Protective Equipment (PPE) is even selected, we must implement higher-level controls to minimize exposure and risk.

  • Primary Engineering Control - The Chemical Fume Hood: All handling of 3,5-Dinitro-4-hydroxypyridine, from weighing solids to preparing solutions, must be conducted in a certified chemical fume hood.[2][6] This is non-negotiable and serves to control inhalation exposure.

  • Secondary Controls - Laboratory Setup:

    • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

    • Safety Equipment: An operational and accessible eyewash station and safety shower are mandatory in the immediate work area.[6]

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual exposure and in case of emergencies. The selection of PPE must be based on the anticipated hazards of dinitro-aromatic compounds.

  • Mandatory: Chemical splash-proof safety goggles conforming to ANSI Z87.1 standards are required at all times.[6]

  • Recommended: When handling larger quantities or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[6]

  • Laboratory Coat: A flame-resistant lab coat is required. It must have long sleeves and be fully buttoned to provide maximum coverage.[6]

  • Gloves: Glove selection is critical. Aromatic nitro compounds can penetrate common glove materials.

    • Recommended Primary Glove: Butyl rubber gloves are often recommended for handling nitro-compounds due to their superior resistance.[6][7]

    • Alternative: Heavy-duty nitrile gloves may be acceptable for incidental contact, but breakthrough time should be verified. Lighter nitrile gloves, common for general lab work, are not recommended for prolonged handling of this chemical class.[7]

    • Protocol: Always double-glove. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[8]

  • Clothing: Long pants and closed-toe shoes are mandatory for all laboratory work.[9]

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or ventilation failure:

  • Requirement: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate pre-filter is necessary.[1][6]

  • Institutional Policy: Use of a respirator requires prior medical clearance, training, and fit-testing as per your institution's respiratory protection program.[7]

Table 1: Summary of Required PPE

Body PartPrimary ProtectionSecondary/Enhanced Protection
Eyes Chemical Splash Goggles (ANSI Z87.1)Full Face Shield (worn over goggles)
Hands Butyl Rubber Gloves (Double-gloved)N/A
Body Flame-Resistant Laboratory CoatN/A
Feet Closed-toe ShoesN/A
Respiratory Use in Chemical Fume HoodNIOSH-approved respirator (for spills/emergencies)
Operational Plan: From Benchtop to Waste

A systematic workflow is crucial for safety. The following diagram and steps outline the process for handling 3,5-Dinitro-4-hydroxypyridine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood get_ppe 2. Don Correct PPE (Goggles, FR Coat, Butyl Gloves) prep_area->get_ppe get_spill 3. Prepare Spill Kit (Absorbent, Alcohol) get_ppe->get_spill weigh 4. Carefully Weigh/Transfer Compound to Minimize Dust reaction 5. Perform Experimental Procedures weigh->reaction close 6. Securely Close All Containers When Not in Use reaction->close decon 7. Decontaminate Surfaces & Glassware in Hood waste 8. Segregate Hazardous Waste (Solid vs. Liquid) decon->waste doff 9. Doff PPE in Correct Order (Gloves First) waste->doff wash 10. Wash Hands Thoroughly doff->wash

Caption: Standard workflow for handling 3,5-Dinitro-4-hydroxypyridine.

  • Preparation: Designate a specific area within a chemical fume hood. Ensure all necessary PPE is in good condition. Have a spill kit containing absorbent material and alcohol readily accessible.[6]

  • Handling: Wear all required PPE. When transferring the solid, do so carefully to minimize dust formation. Keep containers closed when not in use.[6]

  • Post-Handling: Decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.[6]

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after the work is complete.[6]

Emergency & Disposal Plans
  • Small Spill (Solid): If a small spill occurs inside the fume hood, dampen the solid material with alcohol to prevent it from becoming airborne.[1] Carefully transfer the dampened material and any contaminated absorbent paper into a designated hazardous waste container.[1] Clean the surface with alcohol, followed by soap and water.[1]

  • Large Spill: Evacuate the area immediately. Secure the entrance and prevent re-entry. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency response procedures.[5]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[1][5]

Disposal of 3,5-Dinitro-4-hydroxypyridine and any contaminated materials must be handled as hazardous waste.

  • Segregation: Collect all solid waste (gloves, weighing paper, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.[6][9] Liquid waste should be collected in a separate, compatible container.

  • Disposal Method: Do not attempt to dispose of this chemical via standard laboratory or municipal waste streams.[10] The recommended method for dinitro-aromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[10]

  • Regulatory Compliance: Maintain all records related to waste generation and disposal as required by federal, state, and local regulations.[10]

Caption: Immediate actions for emergency spill or exposure events.

By adopting this comprehensive, risk-based approach, you build a self-validating system of safety. Each step is a logical consequence of the compound's inherent chemical properties, ensuring that you are not just following rules, but are actively engaged in creating a secure research environment.

References

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